Thiothixene
Description
Structure
3D Structure
Properties
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBKORZTTCHDGY-UWVJOHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2091542 | |
| Record name | (Z)-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>66.5 [ug/mL] (The mean of the results at pH 7.4), Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride, 1.39e-02 g/L | |
| Record name | SID11532885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to tan crystals cis-, trans- mixture), White to tan crystalline powder | |
CAS No. |
3313-26-6, 49746-04-5, 5591-45-7 | |
| Record name | (9Z)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3313-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiothixene [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003313266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiothixene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01623 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (Z)-Thiothixene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2091542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Thiothixene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOTHIXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7318FJ13YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiothixene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015560 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/ | |
| Record name | Thiothixene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Deep Dive into the Neuronal Mechanism of Action of Thiothixene
A Technical Guide for Neuropharmacology and Drug Development Professionals
Executive Summary
Thiothixene is a first-generation, or "typical," antipsychotic agent belonging to the thioxanthene class, which has been a cornerstone in the management of schizophrenia and other psychotic disorders since the 1960s.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors within the central nervous system.[1][2][3][4] However, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors that contribute to both its therapeutic effects and its side-effect profile.[1][5] This in-depth guide provides a detailed exploration of this compound's molecular mechanism of action in neuronal cells, synthesizes its receptor binding affinities, elucidates the downstream signaling pathways it modulates, and presents the experimental methodologies used to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this classic neuroleptic agent.
Introduction: The Role of this compound in Antipsychotic Therapy
This compound is a high-potency typical antipsychotic primarily indicated for the treatment of schizophrenia.[2][4] The discovery of typical antipsychotics in the 1950s revolutionized psychiatric medicine.[6] These agents, including this compound, are thought to exert their antipsychotic effects by blocking dopamine D2 receptors, thereby reducing the excessive dopaminergic activity in the mesolimbic pathway that is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][6] While newer "atypical" antipsychotics have been developed with different receptor binding profiles, this compound remains a relevant compound for study and, in some clinical scenarios, a valuable therapeutic option.[2] Understanding its precise mechanism of action is crucial for comprehending the neurobiology of psychosis and for the rational design of novel therapeutics.
Pharmacodynamics: A Multi-Receptor Binding Profile
The clinical effects of this compound are a direct consequence of its interaction with multiple G protein-coupled receptors (GPCRs) in the brain. Its therapeutic action is primarily linked to its high-affinity antagonism of dopamine D2 receptors, but its affinity for other receptors, including serotonin, histamine, and adrenergic receptors, is critical to understanding its complete pharmacological picture.[1][7][8][9]
Receptor Binding Affinity Profile
The affinity of a drug for its receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The receptor binding profile of this compound has been characterized through extensive radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki, nM) | Primary Neuronal Effect of Antagonism |
| Dopamine D2 | < 1.0 (subnanomolar) | Antipsychotic efficacy [9] |
| Dopamine D3 | Subnanomolar | Contributes to antipsychotic effects[9] |
| Serotonin 5-HT2A | Low nanomolar | May mitigate extrapyramidal symptoms (EPS)[1] |
| Serotonin 5-HT7 | Low nanomolar | Potential role in mood regulation[9] |
| Adrenergic α1 | Low nanomolar | Orthostatic hypotension, dizziness[1][9] |
| Histamine H1 | Low nanomolar | Sedation, weight gain[1][9] |
| Muscarinic M1-M5 | > 2,450 (very low affinity) | Minimal anticholinergic side effects[9] |
Note: Ki values are compiled from multiple sources and represent approximate affinities. The smaller the Ki value, the higher the binding affinity.[9]
Molecular Mechanism of Action: Downstream Signaling Cascades
This compound's antagonism at key neuronal receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmission. The two most critical pathways involved in its antipsychotic action are the dopamine D2 and serotonin 5-HT2A receptor pathways.
Antagonism of the Dopamine D2 Receptor (D2R) Pathway
The dopamine D2 receptor is a member of the D2-like receptor family and is coupled to inhibitory G proteins (Gαi/o).[10]
-
Normal Activation: When dopamine binds to the D2R, the associated Gαi protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme involved in regulating gene expression and protein phosphorylation.
-
Effect of this compound: By acting as a potent antagonist, this compound blocks dopamine from binding to the D2R.[1][3] This action prevents the Gαi-mediated inhibition of adenylyl cyclase. Consequently, cAMP levels are disinhibited, leading to a normalization of PKA activity and downstream signaling. This blockade of D2Rs in the mesolimbic pathway is believed to be the primary mechanism underlying its antipsychotic effects.[1] For a therapeutic effect, it is estimated that about 60-80% of D2 receptors need to be occupied by the antipsychotic.[6][11]
Antagonism of the Serotonin 5-HT2A Receptor Pathway
This compound also exhibits notable affinity for the serotonin 5-HT2A receptor, which is coupled to the Gq family of G proteins (Gαq).[1][7]
-
Normal Activation: Binding of serotonin to the 5-HT2A receptor activates the Gαq protein, which in turn stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).
-
Effect of this compound: As an antagonist at the 5-HT2A receptor, this compound blocks these downstream signaling events.[12] This action is significant because 5-HT2A antagonism can increase dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways.[12] This localized increase in dopamine may help to alleviate the motor side effects (extrapyramidal symptoms) and potentially improve negative and cognitive symptoms associated with D2 receptor blockade alone.[12]
Caption: this compound's primary mechanism in a postsynaptic neuron.
Experimental Methodologies for Elucidating Mechanism of Action
The characterization of this compound's pharmacodynamic profile relies on a suite of established in vitro assays. These methods are fundamental to drug discovery and provide the quantitative data necessary to understand a compound's interaction with its molecular targets.
Radioligand Binding Assays
This technique is the gold standard for determining the affinity (Ki) of a drug for a specific receptor.
-
Principle: The assay measures the ability of an unlabeled drug (this compound) to compete with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) for binding to a receptor preparation.[13][14] The receptor source is typically a cell membrane preparation from cultured cells engineered to express a high concentration of the target receptor (e.g., CHO or HEK cells) or from homogenized brain tissue.[15][16]
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: A high-affinity, receptor-specific radioligand is chosen to ensure a strong and specific signal.
-
Membrane Preparation: Using isolated cell membranes is crucial as it concentrates the transmembrane receptors of interest, separating them from other cellular components that could interfere with the assay.[16]
-
Competition Format: A competition assay is used to determine the affinity of the unlabeled test compound. By measuring how effectively this compound displaces the known radioligand, its own affinity can be calculated.
-
-
Self-Validating System: The protocol must include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled competitor). Specific binding is calculated by subtracting non-specific from total binding, ensuring the measured signal is solely from the target receptor.[16]
Step-by-Step Methodology: Competitive Radioligand Binding Assay
-
Receptor Preparation: Homogenize cultured cells (e.g., CHO-D2R) or brain tissue in a cold lysis buffer. Centrifuge to pellet the cell membranes, then wash and resuspend the pellet in an assay buffer to a specific protein concentration.[16]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]spiperone), and varying concentrations of this compound.[16]
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[16]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[16]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]
-
Data Analysis: Plot the measured radioactivity against the concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[16]
Functional Cell-Based Assays
While binding assays measure affinity, functional assays measure the actual biological response produced by a drug-receptor interaction (e.g., agonism, antagonism).[17][18][19]
-
Principle: These assays measure the downstream consequences of receptor activation or blockade, typically by quantifying the levels of intracellular second messengers like cAMP or Ca2+.[20][21]
-
Causality Behind Experimental Choices:
-
cAMP Assay (for Gαi/s-coupled receptors): To confirm this compound's antagonist activity at D2 receptors, cells expressing D2R are first stimulated with a dopamine agonist to inhibit adenylyl cyclase and reduce cAMP levels. This compound is then added, and its ability to reverse this inhibition and restore cAMP levels is measured.[20] This directly tests the functional consequence of D2R blockade.
-
Calcium Flux/IP1 Assay (for Gαq-coupled receptors): To assess 5-HT2A antagonism, cells expressing the receptor are stimulated with serotonin. An antagonist like this compound will block the subsequent rise in intracellular calcium or the accumulation of IP1 (a metabolite of IP3), which can be measured using fluorescent dyes or specific immunoassays.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 7. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Tiotixene - Wikipedia [en.wikipedia.org]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Antipsychotic Drugs: Typical and Atypical Agents [jove.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]
A Technical Guide to the Dopamine D2 Receptor Antagonism of Thiothixene
Abstract
This technical guide provides a comprehensive examination of Thiothixene, a first-generation antipsychotic of the thioxanthene class.[1][2] The primary focus is its mechanism of action as a potent antagonist of the dopamine D2 receptor (D2R), a cornerstone of its therapeutic efficacy in managing schizophrenia.[3][4] We will explore the molecular pharmacology of the this compound-D2R interaction, the downstream signaling consequences, and the validated experimental protocols used to characterize this antagonism. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the causality behind experimental design and data interpretation in the context of D2R pharmacology.
Introduction: The Dopamine Hypothesis and this compound's Role
The pathophysiology of schizophrenia is strongly linked to the dysregulation of dopamine pathways, particularly an overactivity in the mesolimbic system, which is associated with the positive symptoms of psychosis (e.g., hallucinations, delusions).[1] The "dopamine hypothesis" posits that blocking dopamine receptors, specifically the D2 subtype, can alleviate these symptoms.[5] This principle forms the basis for the therapeutic action of most antipsychotic drugs.[6][7]
This compound, first synthesized in the 1960s, emerged as a key therapeutic agent within the thioxanthene class.[4][8] Its clinical efficacy in reducing the severity of schizophrenia symptoms is primarily attributed to its function as a competitive antagonist at the postsynaptic D2 receptor.[3][9] By blocking the action of endogenous dopamine, this compound helps to normalize the excessive dopaminergic activity, thereby restoring a more balanced neurotransmitter environment.[1] While newer atypical antipsychotics have been developed, this compound remains a valuable tool, particularly in cases where patients do not respond to other medications.[4]
Chemical Structure:
-
IUPAC Name: (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide[10]
-
Class: Thioxanthene[11]
Molecular Pharmacology and Mechanism of Action
This compound's therapeutic effect is a direct consequence of its interaction with central nervous system (CNS) receptors. While it exhibits a broad receptor binding profile, its high-affinity antagonism of the D2 receptor is the principal mechanism of its antipsychotic action.[2][9]
D2 Receptor Interaction and Downstream Signaling
The D2 receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins of the Gi/o class.[12][13] The canonical signaling pathway proceeds as follows:
-
Agonist (Dopamine) Binding: Endogenous dopamine binds to the D2R.
-
Gi/o Protein Activation: This binding event activates the associated Gi/o protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[13][14]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Cellular Response Modulation: Reduced cAMP levels modulate downstream effectors, such as Protein Kinase A (PKA), leading to a dampening of neuronal excitability.
This compound acts as a competitive antagonist, binding to the same orthosteric site on the D2 receptor as dopamine but without activating the receptor. By occupying the receptor, it physically prevents dopamine from binding and initiating the signaling cascade. This blockade of dopamine-mediated effects is the cornerstone of its therapeutic action.[9]
Diagram: this compound's Antagonism of the D2 Receptor Signaling Pathway
Caption: this compound blocks dopamine binding to the D2R, preventing Gi/o-mediated inhibition of adenylyl cyclase.
Structure-Activity Relationship (SAR)
The chemical structure of thioxanthenes like this compound is critical for their D2 receptor affinity and antipsychotic potency.
-
Geometric Isomerism: Thioxanthenes possess a double bond in the side chain, leading to cis and trans isomers. The cis-isomer of this compound is significantly more potent as a D2 antagonist than the trans-isomer, highlighting the importance of the side chain's spatial orientation for optimal receptor fit.[15]
-
Ring Substitution: The presence of an electron-withdrawing group (the dimethylsulfonamide group) at the 2-position of the thioxanthene nucleus enhances neuroleptic activity.[10]
-
Side Chain: A piperazine side chain, as seen in this compound, generally confers higher potency compared to simpler alkylamino side chains found in other phenothiazine-related compounds.[10]
Experimental Validation: Protocols for Characterizing D2 Antagonism
The characterization of a D2 antagonist relies on a tiered system of in vitro assays to determine binding affinity and functional activity, followed by in vivo models to assess physiological effects.
In Vitro Assay: Radioligand Binding
Radioligand binding assays are the gold standard for determining a compound's affinity (Ki) for a specific receptor.[16] The principle is to measure the displacement of a high-affinity radiolabeled ligand from the receptor by the unlabeled test compound (this compound).
Protocol: Competitive Radioligand Binding Assay for D2 Receptor
-
Objective: To determine the inhibitory constant (Ki) of this compound at the human dopamine D2 receptor.
-
Causality: This assay directly measures the physical interaction between this compound and the D2 receptor. The resulting Ki value is a quantitative measure of binding affinity, a critical parameter for predicting potency.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone or [³H]N-methylspiperone, high-affinity D2 antagonists.[16][17]
-
Non-specific Binding Control: Haloperidol (10 µM) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]
-
Instrumentation: 96-well filter plates (GF/C, pre-soaked in 0.3% PEI), cell harvester, liquid scintillation counter.[18]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold lysis buffer and pellet the membranes via high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[18]
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membranes, 50 µL 10 µM Haloperidol, 50 µL radioligand.
-
Competitive Binding: 150 µL membranes, 50 µL of this compound (at 8-10 serial dilutions), 50 µL radioligand.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[18]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters 3-4 times with ice-cold wash buffer.[16]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[18]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for determining this compound's D2 receptor binding affinity using a radioligand assay.
In Vitro Assay: cAMP Functional Antagonism
Functional assays measure the effect of a compound on receptor-mediated signaling.[14] For a D2 antagonist, the goal is to demonstrate its ability to block the dopamine-induced inhibition of cAMP production.
Protocol: cAMP Inhibition Functional Assay
-
Objective: To quantify the potency of this compound in antagonizing dopamine-induced inhibition of cAMP synthesis.
-
Causality: This assay confirms that this compound's binding to the D2R translates into a functional blockade of the canonical Gi/o signaling pathway. It provides the functional potency (IC50 or Kb), which is distinct from but complementary to the binding affinity (Ki).
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.[19][20]
-
Adenylyl Cyclase Stimulator: Forskolin.[19]
-
Agonist: Dopamine.[14]
-
cAMP Detection Kit: A commercial kit based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or a luciferase reporter gene.[17][20]
-
Instrumentation: Microplate reader compatible with the chosen detection method.
Step-by-Step Methodology:
-
Cell Plating: Seed D2R-expressing cells into 96- or 384-well assay plates and culture until they reach 80-90% confluency.[19]
-
Compound Addition (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes. This allows the antagonist to bind to the receptors.
-
-
Agonist Challenge:
-
Add a fixed concentration of Dopamine (typically the EC80 concentration, which gives 80% of the maximal inhibitory effect) in the presence of Forskolin. The Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for modulation of cAMP levels.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
Data Analysis:
-
Normalize the data, setting the signal from cells treated with Forskolin alone as 100% and the signal from cells with Forskolin + maximal Dopamine as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to determine the IC50 value, representing the concentration of this compound that reverses 50% of the dopamine-induced inhibition.
-
In Vivo Models for Antipsychotic Activity
While this guide focuses on the core D2 antagonism, it is crucial to note that in vitro findings must be validated in vivo. Animal models are used to predict antipsychotic efficacy and potential side effects.[21]
-
Pharmacological Models: These models assess a compound's ability to antagonize behaviors induced by dopamine agonists like amphetamine or apomorphine (e.g., stereotypy, hyperlocomotion).[22]
-
Sensorimotor Gating Models: The prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is disrupted in schizophrenia. The ability of a drug to restore PPI disrupted by a dopamine agonist is a strong predictor of antipsychotic efficacy.[23]
Pharmacological Data Summary
This compound's pharmacological profile is defined by its potent D2 antagonism, complemented by interactions with other neurotransmitter systems that contribute to its overall clinical effects and side effect profile.
| Parameter | Value / Description | Reference(s) |
| Primary Mechanism | Dopamine D2 Receptor Antagonist | [1][4][9] |
| Receptor Binding Profile | High affinity for D2 receptors. Also binds to 5-HT2, α-adrenergic, and H1 histamine receptors. | [1][8][10] |
| Therapeutic Indication | Management of Schizophrenia | [3][9][24] |
| Clinical Efficacy | Effective in reducing positive symptoms (hallucinations, delusions). | [3][4][25] |
| Pharmacokinetics | ||
| Absorption | Well-absorbed after oral administration. | [2][25] |
| Metabolism | Extensively metabolized in the liver, primarily by CYP1A2. | [2][25] |
| Elimination Half-Life | Approximately 10-20 hours. | [2][8] |
| Excretion | Primarily via feces through biliary elimination. | [8][25] |
| Common Side Effects | Extrapyramidal symptoms (EPS), sedation, dry mouth, orthostatic hypotension. | [1][2][3] |
Conclusion
This compound exemplifies the principles of first-generation antipsychotic pharmacology. Its therapeutic utility is fundamentally rooted in its high-affinity antagonism of the dopamine D2 receptor, a mechanism that directly counteracts the hyperdopaminergic state associated with psychosis. The in-depth characterization of this antagonism, through rigorous in vitro methodologies such as radioligand binding and functional cAMP assays, provides a clear and quantifiable understanding of its potency and mechanism of action. This technical guide has outlined the core molecular interactions and provided validated, step-by-step protocols that form the basis for the preclinical evaluation of D2 receptor antagonists. Understanding these foundational principles and experimental frameworks is essential for the continued development of novel and improved therapeutics for schizophrenia and other psychotic disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Articles [globalrx.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the dopamine D2 receptor in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine D2 receptor genetic variation and clinical response to antipsychotic drug treatment: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiotixene - Wikipedia [en.wikipedia.org]
- 9. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. drugs.com [drugs.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. innoprot.com [innoprot.com]
- 15. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. AID 1963594 - Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The assessment of this compound in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medcentral.com [medcentral.com]
An In-depth Technical Guide on the Differential Activity of (Z)-Thiothixene versus (E)-Thiothixene
Abstract
Thiothixene, a typical antipsychotic of the thioxanthene class, exists as two geometric isomers, (Z)-Thiothixene and (E)-Thiothixene. This technical guide provides a comprehensive analysis of the stereospecific pharmacological properties of these isomers, highlighting the profound impact of their three-dimensional arrangement on therapeutic activity. It is established that the neuroleptic efficacy of this compound is almost exclusively attributed to the (Z)-isomer, which exhibits significantly higher affinity and antagonistic activity at key neurotransmitter receptors, particularly the dopamine D2 receptor. This guide will delve into the molecular mechanisms underlying this stereoselectivity, present comparative pharmacological data, and provide detailed experimental protocols for the characterization of these isomers, offering valuable insights for researchers and professionals in drug development.
Introduction to this compound and Geometric Isomerism
This compound is a thioxanthene derivative used in the management of schizophrenia.[1] Its chemical structure features a tricyclic thioxanthene core with a piperazinylpropylidene side chain.[2] The double bond in this side chain gives rise to geometric isomerism, resulting in two distinct stereoisomers: (Z)-Thiothixene (cis) and (E)-Thiothixene (trans).[2][3]
Geometric isomers possess the same molecular formula and connectivity of atoms but differ in the spatial arrangement of substituents around a double bond.[4] In the case of this compound, the orientation of the thioxanthene ring system and the piperazine-containing side chain relative to the double bond defines the (Z) and (E) configurations. This seemingly subtle structural difference has profound implications for the molecule's ability to interact with its biological targets, leading to a significant disparity in their pharmacological activities.[5] It is a well-established principle in pharmacology that the therapeutic effects of many drugs are stereospecific, with one isomer often being significantly more active or having a different pharmacological profile than the other(s).[4][6]
Comparative Pharmacology of (Z)- and (E)-Thiothixene
The antipsychotic effects of typical antipsychotics like this compound are primarily mediated by their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[7][8] The clinical efficacy of this compound is almost exclusively associated with the (Z)-isomer.[9]
(Z)-Thiothixene is the therapeutically active isomer and a potent antagonist at several neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors.[7][9][10] Its blockade of D2 receptors is believed to be responsible for its antipsychotic effects on the positive symptoms of schizophrenia, such as hallucinations and delusions.[7]
(E)-Thiothixene , in contrast, is considered to be pharmacologically weak or inactive as a neuroleptic agent.[9] Studies have shown that it possesses significantly lower affinity for dopamine D2 receptors compared to its (Z)-counterpart.
The differential activity of the this compound isomers extends to other receptors as well. For instance, the α-adrenolytic activity, which can contribute to side effects like orthostatic hypotension, has been shown to be more prominent with the (Z)-isomers of thioxanthenes.[9]
Table 1: Comparative Receptor Binding Affinities of (Z)- and (E)-Thiothixene (Illustrative)
| Receptor Subtype | (Z)-Thiothixene (Ki, nM) | (E)-Thiothixene (Ki, nM) |
| Dopamine D2 | Low nanomolar | High nanomolar to micromolar |
| Serotonin 5-HT2A | Nanomolar | Significantly higher than (Z)-isomer |
| Histamine H1 | Nanomolar | Higher than (Z)-isomer |
| Alpha-1 Adrenergic | Nanomolar | Higher than (Z)-isomer |
Note: The exact Ki values can vary between different studies and experimental conditions. This table provides a qualitative representation of the significant differences in affinity.
Molecular Basis for Differential Activity
The stereospecificity of (Z)-Thiothixene's activity arises from the precise three-dimensional complementarity between the drug molecule and its binding site on the receptor protein. The spatial arrangement of the functional groups in (Z)-Thiothixene allows for optimal interaction with key amino acid residues within the binding pocket of the dopamine D2 receptor.
The (E)-isomer, due to its different geometric configuration, is unable to achieve this optimal fit. The altered spatial orientation of its substituents likely leads to steric hindrance or prevents the formation of crucial intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are necessary for high-affinity binding and receptor antagonism.
Signaling Pathway
The primary mechanism of action of (Z)-Thiothixene involves the blockade of dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).[7][9] In their active state, D2 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, (Z)-Thiothixene prevents dopamine from binding and thereby blocks this inhibitory effect, leading to a normalization of dopaminergic neurotransmission.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of (Z)-Thiothixene.
Experimental Protocols for Isomer Characterization
To experimentally verify the differential activity of (Z)- and (E)-Thiothixene, a combination of receptor binding and functional assays is employed.
Radioligand Receptor Binding Assay
This assay directly measures the affinity of the this compound isomers for a specific receptor, such as the dopamine D2 receptor.
Principle: A radiolabeled ligand with known high affinity for the D2 receptor is incubated with a preparation of cells or tissues expressing the receptor. The unlabeled this compound isomers are added in increasing concentrations to compete with the radioligand for binding. The concentration of the isomer that displaces 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells known to express the target receptor (e.g., rat striatum for D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of either (Z)-Thiothixene or (E)-Thiothixene.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor binding, i.e., the ability of the this compound isomers to antagonize the dopamine-induced inhibition of cAMP production.
Principle: Cells expressing the D2 receptor are treated with an agonist (dopamine) to inhibit adenylyl cyclase and reduce cAMP levels. The ability of the this compound isomers to block this effect is then measured.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Pre-incubate the cells with varying concentrations of (Z)-Thiothixene or (E)-Thiothixene.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced effect.
Caption: Workflow for the characterization of this compound isomer activity.
Synthesis and Separation of Isomers
The synthesis of this compound typically results in a mixture of the (Z) and (E) isomers.[2] Several synthetic routes have been described, often involving a Wittig reaction to form the crucial double bond, which can lead to the formation of both isomers.[2]
The separation of the (Z) and (E) isomers is essential for their individual pharmacological evaluation and for the formulation of the final drug product, as only the (Z)-isomer is therapeutically active.[11] This separation can be achieved using various chromatographic techniques, such as high-performance liquid chromatography (HPLC) or column chromatography.[12][13][14] The choice of the stationary phase and mobile phase is critical for achieving good resolution between the two isomers.
Conclusion
The case of (Z)- and (E)-Thiothixene provides a classic example of the importance of stereochemistry in drug action. The geometric constraints imposed by the double bond in the side chain lead to two isomers with dramatically different pharmacological profiles. The (Z)-isomer is a potent antipsychotic agent due to its high affinity for dopamine D2 and other receptors, while the (E)-isomer is largely inactive. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in the design and development of new therapeutic agents. For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of stereoisomers is crucial for optimizing efficacy and minimizing potential off-target effects.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tiotixene - Wikipedia [en.wikipedia.org]
- 3. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biomedgrid.com [biomedgrid.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of (Z)- and (E)-isomers of thioxanthene and dibenz[b,e]oxepin derivatives with calixarenes and resorcinarenes as additives in nonaqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of cis- and trans-isomers of thioxanthene and dibenz[b,e]oxepin derivatives on calixarene- and resorcinarene-bonded high-performance liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Solubility of Thiothixene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class, primarily indicated for the management of schizophrenia.[1][2] Structurally and pharmacologically, it is related to the piperazine phenothiazines.[3] A comprehensive understanding of its core chemical and physical properties, particularly its solubility, is fundamental for drug development, from formulation design and manufacturing to ensuring bioavailability and therapeutic efficacy. This guide provides a detailed examination of this compound's chemical characteristics, solubility profile, stability, and the analytical methodologies pertinent to its study.
Chemical Identity and Molecular Structure
This compound is a tricyclic compound featuring a thioxanthene core with a (4-methylpiperazin-1-yl)propylidene side chain.[1] A critical structural feature is the exocyclic double bond that connects the side chain to the thioxanthene nucleus, which gives rise to geometric isomerism. The molecule exists as two isomers: (Z)-thiothixene (cis) and (E)-thiothixene (trans). Pharmacological activity is almost exclusively associated with the (Z)-cis isomer.[4]
-
IUPAC Name: (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide[5]
-
CAS Number: 3313-26-6 ((Z)-isomer)[5]
-
Molecular Formula: C₂₃H₂₉N₃O₂S₂[5]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and absorption characteristics. It is a solid substance, appearing as white to tan crystals, and is noted to be practically odorless with a very bitter taste.[5]
| Property | Value | Source(s) |
| Physical Form | Solid, white to tan crystalline powder | [5] |
| Melting Point | 147.5-149 °C (cis-isomer) | [4] |
| 114-118 °C (cis, trans-mixture) | [4][5] | |
| logP (Kow) | 3.78 - 3.8 | [5][6] |
| pKa | Data not readily available in public literature. The piperazine moiety imparts basic properties. | |
| Topological Polar Surface Area (TPSA) | 77.5 Ų | [5][6] |
| UV max (in Methanol) | 228, 260, 310 nm | [4] |
Solubility Profile
The solubility of this compound is a defining characteristic that heavily influences its formulation. As a lipophilic molecule (logP ≈ 3.8), its aqueous solubility is very low.[5][6]
Aqueous and Solvent Solubility
This compound base is practically insoluble in water.[5] This necessitates the use of specific formulation strategies to achieve therapeutic concentrations in aqueous media. Its solubility is significantly better in certain organic solvents. The hydrochloride salt form shows improved solubility in aqueous solutions.[7] For instance, injectable formulations of this compound hydrochloride are prepared at an acidic pH of 2.3-3.7, which protonates the basic nitrogen atoms on the piperazine ring, thereby enhancing water solubility.[5]
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble | [5] |
| Chloroform | Very soluble | [5] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [8] |
| Dimethyl Sulfoxide (DMSO) | ~0.2 mg/mL | [8] |
| Ethanol | Slightly soluble | |
| Aqueous Buffers (as HCl salt) | Soluble, pH-dependent | [5][7] |
Formulation Strategies for In Vivo Studies
Given its poor water solubility, preclinical and research formulations often rely on co-solvents and excipients. Common strategies include:
-
DMSO/Co-solvent Systems: Dissolving this compound in DMSO and then diluting with aqueous solutions containing surfactants like Tween 80 or polymers like PEG400.[9]
-
Suspensions: Creating a suspension in an aqueous vehicle containing a suspending agent such as carboxymethyl cellulose (CMC).[9]
-
Cyclodextrins: Using complexing agents like SBE-β-CD to form inclusion complexes that enhance aqueous solubility.[9]
Stability and Degradation
Proper storage and handling are essential to maintain the integrity of this compound. It should be stored in tight, light-resistant containers to prevent photodegradation.[3] While specific degradation pathways are not extensively detailed, analytical methods have been developed to resolve this compound from its synthetic precursors and degradants.[10] When heated to decomposition, it is reported to emit toxic fumes of sulfur and nitrogen oxides.[5]
Analytical Methodologies
The analysis of this compound in bulk form, finished products, and biological fluids is critical for quality control and pharmacokinetic studies.
Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the cornerstone of this compound analysis. It is a robust method capable of:
-
Quantifying the active pharmaceutical ingredient (API).
-
Separating the pharmacologically active Z (cis) isomer from the less active E (trans) isomer.[10]
-
Detecting and quantifying synthetic precursors and degradation products.[10]
-
Analyzing dissolution samples, even in complex media like simulated gastric fluid.[10]
Spectroscopic Methods
-
UV-Vis Spectrophotometry: Used for basic quantification, leveraging its characteristic UV absorption maxima.[4] Derivative spectrophotometry has also been employed to enhance specificity.[11]
-
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are used for identification and sensitive quantification in complex matrices such as plasma.[5]
Experimental Protocol: Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of a compound like this compound. The causality behind this workflow is to systematically test solubility from aqueous to organic systems, which is essential for a poorly soluble compound. The initial shake-flask method provides equilibrium solubility data, which is the gold standard for guiding formulation development.
Conclusion
This compound is a well-characterized thioxanthene derivative whose therapeutic application is intrinsically linked to its physicochemical properties. Its defining features include the stereospecific activity of the (Z)-isomer, high lipophilicity, and poor aqueous solubility. This low solubility presents a significant formulation challenge, which is typically overcome by utilizing its basic character to form more soluble hydrochloride salts in acidic media or by employing co-solvents and other excipients. A thorough understanding of these chemical properties, supported by robust analytical methods like HPLC, is indispensable for the development of safe, stable, and effective this compound drug products.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. The assessment of this compound in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound hydrochloride anhydrous | C23H31Cl2N3O2S2 | CID 9958173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
- 10. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Thiothixene synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Thiothixene
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of the synthetic routes and purification methodologies for this compound, an important thioxanthene-class antipsychotic agent. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the chemical principles, experimental protocols, and analytical validation required to produce high-purity this compound, with a focus on isolating the therapeutically active (Z)-isomer.
Introduction: The Chemical and Therapeutic Landscape of this compound
This compound, chemically known as (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide, is a first-generation antipsychotic drug first marketed by Pfizer in 1967.[1] It is primarily indicated for the management of schizophrenia.[1][2] The therapeutic efficacy of this compound is almost exclusively attributed to its cis or (Z)-isomer, which acts as a potent antagonist at dopamine D2 and serotonin 5-HT2 receptors.[3][4] The corresponding trans or (E)-isomer is significantly less active.[5]
This stereochemical requirement places a significant burden on the synthesis and purification process. Most synthetic routes yield a mixture of (E) and (Z) isomers, necessitating robust separation and purification strategies to isolate the active pharmaceutical ingredient (API) in high isomeric purity. This guide will explore the prevalent synthetic pathways and the critical downstream processing required to achieve this goal.
Core Synthesis Strategies for the this compound Scaffold
The synthesis of this compound can be logically dissected into two primary stages: the construction of the core tricyclic thioxanthenone intermediate and the subsequent attachment of the N-methylpiperazinylpropylidene side chain. Several methodologies have been reported, each with distinct advantages and challenges.[1]
Construction of the Thioxanthenone Intermediate
A common and efficient route to the key intermediate, N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide, involves a condensation reaction followed by an acid-catalyzed ring closure.
Protocol 1: Synthesis of N,N-dimethyl-9-oxo-9H-thioxanthene-2-sulfonamide
-
Condensation: Thiophenol is condensed with 2-chloro-5-(dimethylsulfamoyl)benzoic acid in an alkaline solution of dimethylformamide (DMF). The reaction is typically heated to 130–140 °C to drive the nucleophilic aromatic substitution. The alkalinity, often achieved with a carbonate or hydroxide base, is crucial for deprotonating the thiophenol, activating it as a nucleophile.
-
Cyclization: The resulting thioether intermediate is then treated with a strong dehydrating acid, most commonly polyphosphoric acid (PPA), at a moderately elevated temperature (e.g., 70 °C).[1] The PPA catalyzes an intramolecular Friedel-Crafts acylation, forcing the ring closure to form the tricyclic thioxanthenone ketone.
-
Work-up and Isolation: The reaction mixture is quenched by pouring it into ice water, causing the product to precipitate. The solid ketone is then collected by filtration, washed thoroughly with water to remove residual acid, and dried.
Attachment of the Side Chain: The Isomer-Defining Step
The introduction of the C3 side chain is the most critical step, as it establishes the double bond and generates the challenging E/Z isomeric mixture. The Wittig reaction is a widely cited and effective method for this transformation.[1]
Protocol 2: Wittig Olefination to Form this compound
-
Wittig Reagent Preparation: The phosphonium ylide is prepared from (3-bromopropyl)triphenylphosphonium bromide. The phosphonium salt is suspended in an aprotic solvent like THF or ether and treated with a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the carbon alpha to the phosphorus, generating the reactive ylide.
-
Condensation: The thioxanthenone intermediate from Protocol 1 is dissolved in a suitable solvent and added to the ylide solution. The ylide attacks the carbonyl carbon, leading to the formation of a betaine intermediate which then collapses to form the alkene and triphenylphosphine oxide. This reaction typically produces a mixture of (E)- and (Z)-Thiothixene precursors.
-
Side Chain Completion: The resulting piperazinylpropylidene intermediate is then methylated on the terminal nitrogen of the piperazine ring using an appropriate alkylating agent to yield the final (E)/(Z) this compound mixture.[1]
The diagram below illustrates this key synthetic pathway.
Caption: Key synthetic route to this compound via a Wittig reaction.
Alternative Synthetic Approaches
Other notable methods for attaching the side chain include:
-
Grignard Reaction followed by Dehydration: This involves reacting the thioxanthenone intermediate with a Grignard reagent, 3-(4-methyl-1-piperazinyl)propylmagnesium chloride. The resulting tertiary alcohol is then dehydrated, typically with phosphorus oxychloride (POCl₃) in pyridine, to form the double bond and the E/Z isomer mixture.[1]
-
Lithiation and Condensation: A more complex route starts with 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide, which undergoes acetylation and condensation to form an intermediate ketone. This ketone is then reduced with sodium borohydride (NaBH₄) and subsequently dehydrated to yield this compound isomers.[1]
| Synthetic Route | Key Precursors | Core Reaction | Primary Outcome |
| Wittig Method | Thioxanthenone, Phosphonium Ylide | Wittig Olefination | Mixture of E/Z Isomers |
| Grignard Method | Thioxanthenone, Grignard Reagent | Grignard Addition & Dehydration | Mixture of E/Z Isomers |
| Lithiation Method | 9-Lithio-thioxanthene derivative | Reduction & Dehydration | Mixture of E/Z Isomers |
Purification and Isomer Separation: The Path to High-Purity API
The purification of this compound is dominated by the critical need to separate the therapeutically desired (Z)-isomer from the less active (E)-isomer and other process-related impurities.
Common Impurities
During synthesis, several impurities can form that must be monitored and controlled.[6]
| Impurity Name | Origin | Significance | Preferred Removal Method |
| (E)-Thiothixene | By-product of olefination/dehydration | Inactive isomer, dilutes API efficacy | HPLC, Fractional Crystallization |
| N-desmethyl this compound | Incomplete methylation of piperazine | Process-related impurity | Chromatography |
| This compound Sulfoxide | Oxidation of the thioxanthene sulfur | Degradant/Metabolite | Chromatography, Recrystallization |
| Thioxanthenone Intermediate | Unreacted starting material | Process-related impurity | Recrystallization, Chromatography |
Purification Methodologies
A multi-step purification strategy is essential for producing this compound that meets stringent pharmacopeial standards.
Protocol 3: Isomer Separation and Final Purification
-
Bulk Impurity Removal (Recrystallization): The crude mixture from the synthesis is first subjected to recrystallization from a suitable solvent system (e.g., ethanol/water or acetone). This step effectively removes unreacted starting materials, inorganic salts, and a significant portion of the triphenylphosphine oxide by-product from the Wittig reaction.
-
Isomer Separation (Chromatography): High-Performance Liquid Chromatography (HPLC) is the definitive method for separating the (Z) and (E) isomers.[5]
-
Column: A mixed-mode column containing both silica and alumina (SiAl) has proven effective for resolving the isomers, as well as synthetic precursors and degradants, in a single run.[5]
-
Mobile Phase: A typical mobile phase might consist of a buffered organic mixture, such as methanol/acetonitrile with an ammonium acetate buffer, adjusted to an optimal pH.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~228 nm) is used to monitor the elution.
-
Fraction Collection: The eluent corresponding to the (Z)-isomer peak is collected. The separation is often challenging and may require multiple passes or preparative-scale columns for industrial production.
-
-
Final Crystallization: The collected fractions containing the pure (Z)-isomer are combined, the solvent is removed under reduced pressure, and the resulting solid is recrystallized one final time from a high-purity solvent to yield the final API. The resulting white to tan crystals should be practically odorless.[7]
-
Analytical Verification: The final product's identity, purity, and isomeric ratio must be confirmed using orthogonal analytical methods, such as UPLC-MS/MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis (cis-isomer m.p. 147.5-149°C).[4][8]
The general workflow for purification is depicted below.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound [drugfuture.com]
- 5. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
An In-depth Technical Guide to the Physicochemical and Pharmacological Properties of Thiothixene: Hydrochloride Salt vs. Free Base
Executive Summary
Thiothixene is a potent thioxanthene-class antipsychotic agent primarily indicated for the management of schizophrenia.[1] Its therapeutic efficacy is rooted in its antagonism of dopamine and serotonin receptors within the central nervous system.[2] In the pharmaceutical landscape, this compound is predominantly available as its hydrochloride salt. This decision is not arbitrary but is based on a careful consideration of the physicochemical properties that differentiate the salt form from its corresponding free base. This guide provides a comprehensive technical analysis of these two forms, offering insights into their respective properties, the rationale for selecting the salt form for clinical use, and the practical methodologies relevant to their handling and analysis in a research and development setting.
Foundational Chemistry: Structure and Physicochemical Attributes
The fundamental difference between this compound free base and its hydrochloride salt lies in the protonation of one of the nitrogen atoms on the piperazine ring. This seemingly minor alteration has profound implications for the molecule's overall behavior, influencing everything from its solubility to its stability.
The active therapeutic moiety is the this compound molecule itself. The hydrochloride salt is a prodrug form that readily dissociates in an aqueous environment to release the active free base.
Chemical Structure and Equilibrium
The conversion between the free base and the hydrochloride salt is a simple acid-base reaction. The free base, with its basic piperazine nitrogen, readily reacts with hydrochloric acid (HCl) to form the water-soluble salt.
Caption: Equilibrium between this compound Free Base and Hydrochloride Salt.
Comparative Physicochemical Data
The selection of a specific form of an active pharmaceutical ingredient (API) for development is a critical decision. For this compound, the hydrochloride salt offers significant advantages in terms of its physical properties, which are crucial for creating a viable and effective drug product.
| Property | This compound Free Base | This compound Hydrochloride | Rationale & Significance |
| Molecular Formula | C₂₃H₂₉N₃O₂S₂[3] | C₂₃H₃₁Cl₂N₃O₂S₂[4] | The addition of two HCl molecules increases the molecular weight. |
| Molecular Weight | 443.6 g/mol [3] | 516.5 g/mol [4] | Important for stoichiometric calculations in formulation and analysis. |
| Appearance | White to tan crystalline solid[3] | White to off-white crystalline powder.[5] | Physical appearance is a key parameter for raw material identification. |
| Aqueous Solubility | Practically insoluble in water.[3][6] | Soluble. | This is the most critical difference. Higher aqueous solubility of the HCl salt is essential for predictable dissolution in oral dosage forms and for creating aqueous-based formulations like the oral concentrate.[7] |
| Solubility in Organics | Very soluble in chloroform; slightly soluble in methanol.[3] | Practically insoluble in benzene, acetone, and ether.[3] | Differential solubility is key for extraction, purification, and certain analytical methods. |
| Melting Point | 114-118 °C (for cis-, trans- mixture)[3] | Data not consistently available, but generally higher than the free base. | A higher melting point often correlates with greater crystalline lattice energy and stability. |
| Stability | Less stable; susceptible to oxidation and degradation. | More stable crystalline solid. Recommended storage in tight, light-resistant containers.[8][9] | Salt formation often results in a more stable solid-state form, improving shelf-life and ensuring consistent potency. |
| pH (in solution) | N/A (as base) | 2.5 - 3.7 for reconstituted or ready-to-use injections.[3] | The acidic pH of the salt in solution contributes to its stability against oxidative degradation. |
Pharmacological and Biopharmaceutical Profile
While the physicochemical properties differ significantly, the core pharmacology is dictated by the this compound molecule. The choice of salt form primarily influences the drug's delivery to its site of action.
Mechanism of Action
This compound exerts its antipsychotic effects by acting as an antagonist at various neurotransmitter receptors in the brain. The primary mechanism is believed to be the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway.[2][10] This action reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Additionally, this compound has an affinity for serotonin 5-HT₂ receptors, which may contribute to its overall therapeutic effect and potentially mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[2][11] It also interacts with histaminic (H1) and adrenergic (α1) receptors, which accounts for some of its side effects like sedation and orthostatic hypotension.[2][12]
Caption: this compound's Primary Mechanism of Action.
The Role of Form in Pharmacokinetics
The journey of the drug from administration to its target is critically influenced by its initial form.
-
Absorption: For oral administration, the drug must first dissolve in the gastrointestinal fluids before it can be absorbed. The this compound free base, being practically insoluble in water, would have very poor and erratic dissolution.[3] The hydrochloride salt, with its enhanced aqueous solubility, dissolves much more readily, leading to more reliable and predictable absorption from the GI tract.[13]
-
Bioavailability: By improving dissolution, the hydrochloride salt ensures that a greater and more consistent amount of the active drug is available for absorption, thereby optimizing bioavailability.
-
Distribution, Metabolism, and Excretion: Once absorbed into the bloodstream, the hydrochloride salt dissociates, and the this compound free base circulates and distributes to tissues, including the brain. The subsequent metabolism (primarily in the liver) and excretion are properties of the active moiety and are independent of the initial salt form used.[13]
Analytical Methodologies and Protocols
Accurate and robust analytical methods are paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of this compound.
Core Analytical Technique: HPLC
A single, robust HPLC method can be developed to quantify this compound in various samples, including bulk API, finished drug products, and dissolution media.[14] Key considerations for method development include:
-
Isomer Separation: The synthesis of this compound results in both the pharmacologically active Z (cis) isomer and the less active E (trans) isomer. A suitable HPLC method must be able to resolve these two isomers.[14]
-
Degradant Resolution: The method must also separate the main peak from any potential synthetic precursors or degradation products to ensure accurate potency and stability assessment.[14]
-
Detection: UV detection is commonly employed, with wavelengths around 230 nm and 307 nm being suitable.[15] For quantifying low concentrations in biological matrices, methods like HPLC with fluorescence detection (HPLC-FL) or mass spectrometry offer enhanced sensitivity.[16][17]
Experimental Protocol 1: Comparative Aqueous Solubility Determination
Objective: To quantitatively determine and compare the equilibrium solubility of this compound free base and this compound hydrochloride in a buffered aqueous solution (e.g., simulated intestinal fluid, pH 6.8).
Methodology:
-
Preparation: Prepare a pH 6.8 phosphate buffer solution.
-
Sample Addition: Add an excess amount of this compound free base to one vial and this compound hydrochloride to a separate vial, each containing a precise volume of the buffer. The solid should be in excess to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow equilibrium to be reached.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Filtration & Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Dilute the filtrate with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analysis: Inject the diluted samples onto a calibrated HPLC system and determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Caption: Workflow for Comparative Solubility Determination.
Experimental Protocol 2: Laboratory-Scale Salt-to-Base Conversion
Objective: To convert this compound hydrochloride to its free base for research purposes, such as characterization or use in non-aqueous experiments.
Methodology:
-
Dissolution: Dissolve a known quantity of this compound hydrochloride in deionized water.
-
Basification: While stirring, slowly add a mild base (e.g., a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution) dropwise.
-
Precipitation: The water-insoluble free base will begin to precipitate out of the solution as the pH increases. Monitor the pH to ensure it is sufficiently basic (e.g., pH > 9) to complete the conversion.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with deionized water to remove any residual salts.
-
Drying: Dry the collected solid under a vacuum at a mild temperature (e.g., 40-50°C) to a constant weight.
-
Confirmation: Confirm the identity and purity of the resulting free base using appropriate analytical techniques (e.g., melting point, HPLC, spectroscopy).
Caption: Workflow for Salt-to-Free-Base Conversion.
Conclusion for the Drug Development Professional
The choice between a free base and a salt form is a pivotal decision in drug development. In the case of this compound, the hydrochloride salt is the demonstrably superior form for clinical formulation, particularly for oral administration. Its enhanced aqueous solubility, greater stability, and favorable dissolution profile ensure more reliable and consistent drug delivery compared to the practically insoluble free base. While the free base remains the active pharmacological moiety, its properties are ill-suited for a robust and manufacturable drug product. Understanding the distinct characteristics of both forms is essential for formulation scientists, analytical chemists, and pharmacologists working to develop, analyze, or improve upon antipsychotic therapies. This guide provides the foundational knowledge to make informed decisions and design scientifically sound experiments in the laboratory and beyond.
References
- 1. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride anhydrous | C23H31Cl2N3O2S2 | CID 9958173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Tiotixene - Wikipedia [en.wikipedia.org]
- 12. This compound HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
- 13. This compound Hydrochloride | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 14. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. This compound (Navane) | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 17. Correlation of initial this compound serum levels and clinical response. Comparison of fluorometric, gas chromatographic, and RBC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Thiothixene in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiothixene in a Preclinical Context
This compound is a typical antipsychotic agent belonging to the thioxanthene class, structurally and pharmacologically related to phenothiazine derivatives like trifluoperazine.[1] It primarily exerts its therapeutic effects through potent antagonism of dopamine D2 and D3 receptors.[2][3] In drug development, a thorough understanding of a compound's pharmacokinetics (PK)—what the body does to the drug—and metabolism is fundamental to predicting its safety and efficacy in humans. Preclinical animal models are indispensable for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of new chemical entities and established drugs like this compound.
The rationale for studying this compound's PK and metabolism in animals is threefold:
-
To Predict Human Pharmacokinetics: Animal data allows for the allometric scaling and modeling to forecast human PK parameters, helping to define first-in-human dose levels.
-
To Ensure Safety: Identifying metabolites, particularly those that might be unique to humans or disproportionately higher in humans, is a critical step in nonclinical safety assessment. Understanding tissue distribution helps to identify potential sites of toxicity.[4]
-
To Understand Drug Efficacy: The concentration of the parent drug and its active metabolites at the site of action (the brain, in this case) is directly linked to its pharmacological effect.
This guide provides a consolidated overview of this compound's pharmacokinetic and metabolic properties as determined in key animal models, details the experimental methodologies employed, and discusses the translational significance of these findings.
Pharmacokinetics of this compound in Animal Models
Absorption
Distribution
Following absorption, this compound is widely distributed throughout the body tissues.[4][6] Studies in rats using radiolabeled this compound showed that while the drug distributes broadly, concentrations in the brain were relatively low.[5] This is a characteristic shared with other antipsychotics like chlorpromazine and thioridazine.[5] Notably, unlike some other phenothiazine-related drugs which show high concentrations in the lung, this was not observed with this compound.[5] The drug is highly bound to plasma proteins, with a binding extent greater than 99%.[6]
Metabolism
This compound undergoes rapid and extensive metabolism, primarily in the liver.[2][5] Animal studies have shown that very little unchanged drug is recovered from excreta, indicating that the compounds measured in circulation shortly after administration are predominantly metabolites.[5] The liver's central role is highlighted by the recovery of approximately 65% of an oral radioactive dose in the bile of rats with a bile fistula.[5]
Key metabolic pathways identified include:
-
Oxidation: Formation of this compound sulfoxide.[6]
-
N-demethylation: Removal of a methyl group from the piperazine side chain to form N-desmethylthis compound (an active metabolite).[6]
-
Hydroxylation: Addition of a hydroxyl group to the this compound molecule.[4]
-
Combined Pathways: Formation of demethylated sulfoxide derivatives.[4]
The primary enzyme system responsible for its metabolism is cytochrome P450, specifically CYP1A2.[3]
Excretion
The primary route of elimination for this compound and its metabolites is through the feces via biliary excretion.[2][4][6] A smaller portion is excreted in the urine. This fecal elimination pathway is a direct consequence of the extensive hepatic metabolism and subsequent secretion of metabolites into the bile.[5]
Summary of Pharmacokinetic Parameters
While specific quantitative data from head-to-head comparative studies in different animal models is sparse in publicly available literature, the following table summarizes the qualitative and semi-quantitative characteristics described.
| Parameter | Animal Model Findings (Primarily Rat) | Source(s) |
| Absorption | Well absorbed after oral administration. | [1][5] |
| Tmax (Time to Peak) | ~1–3 hours. | [6] |
| Distribution | Widely distributed; relatively low brain penetration. | [4][5] |
| Protein Binding | >99%. | [6] |
| Metabolism | Extensive, primarily hepatic (CYP1A2 mediated). | [3][5] |
| Major Metabolites | N-desmethylthis compound, this compound Sulfoxide. | [6] |
| Elimination Half-Life | ~34 hours (in humans, used as a surrogate). | [3] |
| Route of Excretion | Primarily fecal (via bile). | [4][5][6] |
Experimental Methodologies & Protocols
The characterization of this compound's ADME profile relies on a combination of in vivo and in vitro experimental models.
In Vivo Pharmacokinetic Studies
3.1.1 Animal Model Selection (Rationale) The choice of animal model is critical for the relevance of preclinical data.
-
Rodents (Rats, Mice): Commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology. Rats are particularly useful for biliary excretion studies.
-
Dogs: As a non-rodent species, dogs are often used in preclinical toxicology and PK studies. Their metabolic pathways can sometimes be more predictive of human metabolism than those in rodents.[7]
-
Rabbits: Have also been used in historical studies of thioxanthene metabolism.[8]
-
Non-Human Primates (Monkeys): Offer the closest phylogenetic relationship to humans and are often used in later-stage preclinical development to provide the most accurate prediction of human PK.
3.1.2 Dosing and Sampling Protocol (Exemplar) A typical rodent PK study follows a structured protocol:
-
Acclimatization: Animals (e.g., male Sprague-Dawley rats, 250-300g) are acclimatized for at least one week.
-
Catheterization (Optional): For serial blood sampling, cannulation of the jugular vein may be performed a day prior to the study to minimize stress during collection.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (for oral PK) or intravenous injection (for IV PK, to determine bioavailability).
-
Blood Sampling: Blood samples (~100-200 µL) are collected from the tail vein or jugular catheter into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Urine/Feces Collection (for Mass Balance): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 72 hours).
3.1.3 Workflow Diagram for a Typical Rodent PK Study
Caption: Workflow for an in vivo rodent pharmacokinetic study.
In Vitro Metabolism Studies
3.2.1 Liver Microsome Stability Assay This assay is a cornerstone of early drug metabolism research, providing a rapid assessment of a compound's metabolic liability.[9][10]
-
Preparation: A reaction mixture is prepared in a microcentrifuge tube or 96-well plate containing phosphate buffer (pH 7.4), pooled liver microsomes from the species of interest (e.g., rat, dog, human), and this compound (typically at 1 µM).[11][12]
-
Pre-incubation: The mixture is pre-incubated at 37°C for approximately 5 minutes to equilibrate the temperature.
-
Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system (cofactor required for CYP450 enzyme activity).
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifugation: The quenched samples are centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant, containing the remaining parent drug, is analyzed by LC-MS/MS. The rate of disappearance of the parent drug is used to calculate the intrinsic clearance and metabolic half-life.
Bioanalytical Methods
Accurate quantification of this compound and its metabolites in biological matrices (plasma, urine, tissue homogenates) is crucial. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard method.[13] This technique offers high sensitivity and selectivity, allowing for the simultaneous measurement of the parent drug and multiple metabolites.[13] The use of a stable isotope-labeled internal standard is essential for accurate quantitation and to control for matrix effects.[13]
Metabolic Pathways of this compound
The biotransformation of this compound involves several key Phase I reactions. The molecule has multiple sites susceptible to metabolic modification.
Caption: Major Phase I metabolic pathways of this compound.
Discussion & Translational Insights
The pharmacokinetic and metabolic data gathered from animal models provide critical insights for the clinical development of this compound.
-
Interspecies Differences: While the general metabolic pathways (sulfoxidation, N-demethylation) are conserved across species, the relative rates and contributions of each pathway can differ. For instance, the activity of specific CYP450 enzymes like CYP1A2 can vary significantly between rats, dogs, and humans, impacting the drug's clearance and metabolite profile.[3] This underscores the importance of using multiple species, including non-rodents, and human-derived in vitro systems (e.g., human liver microsomes) to build a comprehensive metabolic picture.[12]
-
Predicting Human Pharmacokinetics: The extensive hepatic metabolism and high first-pass effect observed in rats are qualitatively consistent with human data, where this compound is also known to be heavily metabolized by the liver.[4][5] The high fecal excretion seen in animals is also the primary route of elimination in humans.[6] These consistencies provide confidence in the translational relevance of the animal models for predicting the drug's disposition.
-
Implications for Drug Safety and Efficacy: The identification of an active metabolite, N-desmethylthis compound, is significant. The overall pharmacological effect is a combination of the parent drug and this metabolite. Therefore, both must be quantified in preclinical and clinical studies. The relatively low brain penetration observed in rats is an important finding, suggesting that achieving therapeutic concentrations at the target site may require sufficient systemic exposure.[5]
References
- 1. medcentral.com [medcentral.com]
- 2. Tiotixene - Wikipedia [en.wikipedia.org]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. drugs.com [drugs.com]
- 7. Disposition and metabolism of thiopurines III. beta-2'-Deoxythioguanosine and 6-thioguanine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of thioxanthenes in plasma at therapeutic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and this compound in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thioxanthene Workhorse: A Technical Guide to Thiothixene as a Research Tool
This guide provides an in-depth exploration of thiothixene, a cornerstone typical antipsychotic that has evolved into a versatile and insightful tool for neuroscience research. We will dissect its historical development, delve into its nuanced pharmacological profile, and provide practical guidance for its application in robust experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound to unravel the complexities of neuropsychiatric and other disorders.
Genesis of a Research Tool: The History and Development of this compound
This compound, known by its brand name Navane, emerged from the thioxanthene class of compounds, which are structurally related to the phenothiazines.[1][2] First synthesized in the 1960s, its development was part of a broader effort to create more effective treatments for schizophrenia with manageable side effect profiles.[3] Pfizer first synthesized and marketed the drug in 1967.[4] While its clinical use has seen a decline with the advent of atypical antipsychotics, this compound remains a valuable compound in the researcher's armamentarium.[3]
Its journey from a frontline clinical agent to a refined research tool is a testament to its well-characterized and potent mechanism of action. Understanding this history is crucial for appreciating the rationale behind its application in modern experimental paradigms.
The Core Mechanism: Unraveling this compound's Pharmacological Action
This compound's primary therapeutic and research utility stems from its potent antagonism of dopamine D2 receptors.[3][5] In conditions like schizophrenia, an overactivity of dopamine pathways is a key pathological feature, contributing to symptoms like hallucinations and delusions.[3] By blocking these D2 receptors, this compound effectively dampens this excessive dopaminergic signaling.[3]
However, its pharmacological profile is more complex than simple D2 blockade. This compound also exhibits high affinity for dopamine D3 receptors and interacts with a range of other neurotransmitter systems, a characteristic that researchers can exploit to probe different signaling pathways.[4]
Receptor Binding Profile of this compound
The following table summarizes the binding affinities (Ki, nM) of this compound for various receptors, providing a quantitative basis for designing experiments that target specific neurotransmitter systems.
| Receptor Target | Binding Affinity (Ki, nM) | Species |
| Dopamine D₂ | Subnanomolar | Human |
| Dopamine D₃ | Subnanomolar | Human |
| Histamine H₁ | Low nanomolar | Human |
| α₁-Adrenergic | Low nanomolar | Human |
| Serotonin 5-HT₇ | Low nanomolar | Human |
| Muscarinic M₁ | ≥2,820 | Human |
| Muscarinic M₂ | ≥2,450 | Human |
| Muscarinic M₃ | ≥5,750 | Human |
| Muscarinic M₄ | >10,000 | Human |
| Muscarinic M₅ | 5,376 | Human |
Data compiled from various sources.[4] The smaller the Ki value, the stronger the binding affinity.
This diverse receptor profile underscores the importance of careful experimental design. While its potent D2/D3 antagonism is central, its effects on histaminic and adrenergic receptors can influence behavioral and physiological readouts. Notably, this compound has negligible anticholinergic activity, which can be an advantage in studies where muscarinic receptor effects would be confounding.[4]
Signaling Pathway Visualization
The following diagram illustrates the primary mechanism of action of this compound at the synaptic level, focusing on its antagonism of the D2 receptor.
Caption: this compound antagonizes dopamine D2 receptors on the postsynaptic membrane.
This compound in Action: A Guide to Experimental Applications
The well-defined pharmacology of this compound makes it an invaluable tool for a variety of in vitro and in vivo research applications.
In Vitro Assays: Probing Cellular Mechanisms
This compound is frequently used in in vitro systems to investigate the role of dopamine signaling in cellular processes.
Experimental Protocol: Receptor Binding Assay
This protocol provides a generalized framework for a competitive radioligand binding assay to determine the affinity of a test compound for D2 receptors, using this compound as a positive control.
Materials:
-
Cell membranes expressing human D2 receptors
-
Radioligand (e.g., [³H]spiperone)
-
This compound (for standard curve)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known D2 antagonist (for non-specific binding), or the test compound/thiothixene.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation fluid and count radioactivity.
-
Calculate specific binding and perform non-linear regression analysis to determine Ki values.
Causality Behind Experimental Choices:
-
Competitive Binding: This design allows for the determination of the affinity of an unlabeled compound by its ability to displace a labeled ligand.
-
Radioligand Selection: [³H]spiperone is a classic high-affinity D2 antagonist radioligand, ensuring a robust signal.
-
Controls: Total and non-specific binding controls are essential for calculating the specific binding of the radioligand.
In Vivo Studies: Modeling Disease States
In animal models, this compound is instrumental in validating models of psychosis and assessing the antipsychotic potential of novel compounds.[6]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rodents
This widely used behavioral model mimics the hyperdopaminergic state associated with psychosis.
Materials:
-
Adult male rodents (e.g., Wistar rats or C57BL/6 mice)[7]
-
d-Amphetamine
-
This compound
-
Vehicle (e.g., saline)
-
Open-field activity chambers
Procedure:
-
Acclimate animals to the testing room and activity chambers.
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine or vehicle (IP).
-
Immediately place the animal in the activity chamber and record locomotor activity for a set duration (e.g., 60-90 minutes).
-
Analyze data for parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena.
Causality Behind Experimental Choices:
-
Amphetamine as a Psychostimulant: Amphetamine increases synaptic dopamine levels, inducing hyperlocomotion that is sensitive to D2 antagonists.
-
Pre-treatment with this compound: This allows the drug to reach its target receptors before the dopamine surge induced by amphetamine.
-
Open-Field Arena: This apparatus provides a novel environment that encourages exploratory behavior, which is quantifiable.
Workflow Visualization
The following diagram outlines the workflow for a typical preclinical study investigating the antipsychotic-like effects of a compound using this compound as a benchmark.
Caption: Preclinical workflow for antipsychotic drug discovery.
Beyond Dopamine: Emerging Research Applications
Recent research has uncovered novel activities of this compound, expanding its utility as a research tool. For instance, studies have shown that this compound can stimulate macrophages to clear pathogenic cells by inducing arginase 1 and promoting continual efferocytosis.[8] This finding opens up new avenues for investigating this compound in the context of inflammation and immune response, far removed from its traditional role in psychosis research.
Conclusion: The Enduring Value of a Classic Compound
This compound's journey from a clinical antipsychotic to a multifaceted research tool highlights the enduring value of well-characterized pharmacological agents. Its potent and relatively selective D2/D3 receptor antagonism, combined with its known interactions with other receptor systems, provides a powerful lens through which to investigate the complexities of neurotransmission in both health and disease. By understanding its history, pharmacology, and practical applications, researchers can continue to leverage this compound to drive discovery in neuroscience and beyond.
References
- 1. minicule.com [minicule.com]
- 2. drugs.com [drugs.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Tiotixene - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiothixene: Structural Analogs and Derivatives for Advanced Drug Discovery
This guide provides a comprehensive technical overview of thiothixene, a cornerstone typical antipsychotic, with a focus on its structural analogs and derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) agents. We will delve into the nuanced structure-activity relationships (SAR), synthetic methodologies, and the pharmacological rationale that underpins the development of thioxanthene-based therapeutics.
The this compound Scaffold: A Privileged Structure for Dopamine Receptor Modulation
This compound is a tricyclic antipsychotic belonging to the thioxanthene class.[1] Its chemical structure is characterized by a central thioxanthene nucleus, which is bioisosteric to the phenothiazine core found in drugs like chlorpromazine. The key structural features of this compound, which are pivotal for its antipsychotic activity, include:
-
The Thioxanthene Core: A rigid tricyclic system where a sulfur atom replaces the nitrogen present in phenothiazines. This substitution, along with the exocyclic double bond, defines the geometry of the molecule.
-
The C2-Sulfonamide Group: An N,N-dimethylsulfonamide substituent at the 2-position of the thioxanthene ring is crucial for potent neuroleptic activity.[2] Structure-activity relationship studies have shown that electron-withdrawing groups at this position enhance dopamine receptor antagonism.[3]
-
The Propylidene Side Chain: A three-carbon chain attached to the 9-position of the thioxanthene nucleus. The double bond within this chain results in geometric isomers (cis and trans).
-
The Terminal Piperazine Moiety: A 4-methylpiperazin-1-yl group at the terminus of the side chain. This basic nitrogen is essential for interaction with the target receptors.[2]
The antipsychotic effects of this compound are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4] By blocking these receptors, this compound mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The pharmacological profile of thioxanthene derivatives is exquisitely sensitive to subtle structural modifications. Understanding these SARs is fundamental to the rational design of new analogs with improved potency, selectivity, and side-effect profiles.
The Critical Role of Stereochemistry: The cis Isomer Prevails
A paramount feature of the thioxanthene class is the profound impact of the geometric isomerism of the propylidene side chain. For this compound and its active analogs, the cis-(Z)-isomer, where the piperazine side chain is oriented on the same side as the C2-substituent, is significantly more potent as a dopamine D2 receptor antagonist than the trans-(E)-isomer.[5][6] This stereoselectivity suggests a specific conformational requirement for optimal binding to the dopamine receptor, where the spatial relationship between the tricyclic nucleus and the terminal amine is critical.[3]
The Influence of the C2-Substituent
The nature of the substituent at the C2 position of the thioxanthene ring profoundly influences antipsychotic potency. Electron-withdrawing groups are essential for high affinity to dopamine D2 receptors. For instance, the dimethylsulfonamide group in this compound confers greater potency compared to a chlorine atom found in chlorprothixene.[3] Trifluoromethyl groups, as seen in flupenthixol, also lead to highly potent compounds.[2] This is attributed to favorable van der Waals interactions between the C2-substituent and the side chain, which helps to stabilize the active conformation.[3]
Modifications of the Alkylidene Side Chain and Terminal Amine
The length and nature of the side chain, as well as the basicity of the terminal amine, are key determinants of activity.
-
Side Chain Length: An optimal three-carbon propyl chain is generally required for potent D2 antagonism.
-
Terminal Amine: Piperazine and piperidine moieties generally confer higher potency than simple alkylamino side chains. The presence of a hydroxyethyl group on the piperazine ring, as in flupenthixol, can further enhance potency.[2]
Synthesis of this compound and its Analogs: Key Methodologies
The synthesis of this compound and its derivatives typically involves the construction of the thioxanthene core followed by the introduction of the critical side chain. Several synthetic routes have been described in the literature.[7]
General Synthetic Strategy
A common approach involves the synthesis of a 2-substituted thioxanthen-9-one intermediate. This ketone is then reacted with a Grignard reagent or subjected to a Wittig reaction to introduce the propylidene side chain.
Experimental Protocol: Synthesis of a Thioxanthen-9-one Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate in the preparation of this compound analogs.
-
Step 1: Synthesis of 2-(Phenylthio)benzoic Acid Derivative. A substituted 2-chlorobenzoic acid is reacted with thiophenol in the presence of a base (e.g., potassium carbonate) in a high-boiling solvent like DMF.
-
Step 2: Cyclization to Thioxanthen-9-one. The resulting 2-(phenylthio)benzoic acid derivative is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature to yield the corresponding 2-substituted thioxanthen-9-one.
Caption: General synthetic workflow for this compound analogs.
Introduction of the Side Chain via Wittig Reaction
The Wittig reaction is a powerful tool for introducing the propylidene side chain with control over the double bond geometry.
Experimental Protocol: Wittig Reaction for Side Chain Installation
-
Step 1: Preparation of the Phosphonium Salt. A (3-bromopropyl)triphenylphosphonium bromide is reacted with N-methylpiperazine to generate the corresponding phosphonium salt.
-
Step 2: Ylide Formation. The phosphonium salt is treated with a strong base, such as butyllithium, to form the ylide.
-
Step 3: Wittig Reaction. The ylide is then reacted with the 2-substituted thioxanthen-9-one intermediate to yield a mixture of cis- and trans-isomers of the desired this compound analog.
-
Step 4: Isomer Separation. The geometric isomers are typically separated using chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Pharmacological Profile and Receptor Binding Affinities
The therapeutic efficacy and side-effect profile of this compound and its analogs are dictated by their interactions with a range of neurotransmitter receptors. While potent D2 receptor antagonism is the hallmark of their antipsychotic action, their affinities for other receptors, such as serotonin (5-HT), histamine (H1), and adrenergic (α1) receptors, contribute to their overall pharmacological effects and potential side effects.[8]
Comparative Receptor Binding Data
The following table summarizes the receptor binding affinities (Ki values in nM) for this compound and some of its structural analogs. Lower Ki values indicate higher binding affinity.
| Compound | D2 | 5-HT2A | H1 | α1 |
| This compound | 0.3 | 3.6 | 2.5 | 3.6 |
| Chlorprothixene | 10.9 | 3.4 | 3.7 | 1.8 |
| Flupenthixol | 0.8 | 10 | 18 | 12 |
| Clopenthixol | 1.1 | 6.8 | 6.8 | 3.4 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the experimental conditions.
This data highlights the high affinity of this compound for D2 receptors. The subtle variations in the receptor binding profiles of these analogs can translate into differences in their clinical effects and side-effect liabilities. For example, higher H1 receptor affinity is often associated with sedative effects and weight gain.[8]
Dopamine Signaling Pathway and Mechanism of Action
This compound exerts its antipsychotic effects by modulating the dopamine signaling pathway. In conditions like schizophrenia, there is thought to be an overactivity of dopaminergic neurons in the mesolimbic pathway.
Caption: Mechanism of action of this compound at the dopamine D2 receptor.
This compound acts as a competitive antagonist at postsynaptic D2 receptors, preventing the binding of dopamine and thereby reducing the downstream signaling that leads to the manifestation of psychotic symptoms.
Future Directions and a Look Towards Atypicality
While typical antipsychotics like this compound have been effective in managing positive symptoms, they are often associated with extrapyramidal side effects (EPS) due to their potent D2 receptor blockade in the nigrostriatal pathway. Modern drug discovery efforts are focused on developing "atypical" antipsychotics with a more favorable side-effect profile. This is often achieved by designing molecules with a higher affinity for serotonin 5-HT2A receptors relative to D2 receptors.
The thioxanthene scaffold remains a valuable starting point for the design of novel CNS agents. By applying the principles of SAR and leveraging modern computational and synthetic techniques, it is possible to develop new this compound derivatives with tailored pharmacological profiles, potentially leading to safer and more effective treatments for a range of neuropsychiatric disorders.
References
- 1. Thioxanthene - Wikipedia [en.wikipedia.org]
- 2. TIOTIXENE or this compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. This compound [drugfuture.com]
- 7. Tiotixene - Wikipedia [en.wikipedia.org]
- 8. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Receptor Binding Profile and Off-Target Effects of Thiothixene
Introduction
Thiothixene is a first-generation, or "typical," antipsychotic agent belonging to the thioxanthene class.[1][2] First synthesized in the 1960s, it has been a tool in the management of schizophrenia and other psychotic disorders for decades.[3][4] Its primary therapeutic utility is attributed to its potent antagonism of dopamine receptors, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5] However, like many centrally active agents, this compound's clinical profile is not defined solely by its intended mechanism. The drug interacts with a wide array of neurotransmitter receptors, a phenomenon known as polypharmacology. This broad receptor binding profile is the foundation for both its therapeutic efficacy and its significant off-target effects.
This technical guide provides a detailed examination of this compound's receptor binding affinities and systematically links this profile to its observed clinical off-target effects. For researchers and drug development professionals, a granular understanding of this relationship is paramount for contextualizing preclinical data, anticipating clinical side effects, designing safer and more selective compounds, and optimizing therapeutic strategies.
Section 1: Core Mechanism and Receptor Binding Profile
The antipsychotic effect of this compound is primarily mediated by its high-affinity antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[2][5] Overactivity in this pathway is strongly correlated with the positive symptoms of psychosis, and by blocking D2 receptors, this compound reduces this excessive dopaminergic activity.[2] Beyond this primary target, this compound exhibits significant affinity for a range of other receptors. This complex binding profile, quantified by the inhibition constant (Ki), dictates the drug's full spectrum of physiological activity. The lower the Ki value, the higher the binding affinity of the drug for the receptor.
Table 1: this compound Receptor Binding Profile (Ki in nM)
| Receptor Target | Family | Ki (nM) | Primary Clinical Implication of Blockade |
| Dopamine D2 | Dopaminergic | Subnanomolar | Antipsychotic Efficacy [2][3] |
| Dopamine D3 | Dopaminergic | Subnanomolar | Antipsychotic Efficacy[3] |
| Serotonin 5-HT7 | Serotonergic | Low Nanomolar | Potential contribution to mood regulation[3] |
| Histamine H1 | Histaminergic | Low Nanomolar | Sedation, Weight Gain[2][3] |
| α1-Adrenergic | Adrenergic | Low Nanomolar | Orthostatic Hypotension, Dizziness[2][3] |
| Serotonin 5-HT2A | Serotonergic | Moderate Affinity | Potential modulation of antipsychotic effects[2][6] |
| Muscarinic (M1-M5) | Cholinergic | >2,450 | Very Low; minimal direct anticholinergic effects[3] |
| SERT | Transporter | 3,162–3,878 | Negligible Serotonin Reuptake Inhibition[3] |
| NET | Transporter | 30,200 | Negligible Norepinephrine Reuptake Inhibition[3] |
Note: Data synthesized from publicly available databases.[3] "Subnanomolar" and "Low Nanomolar" indicate very high and high affinity, respectively.
Section 2: Off-Target Interactions and Associated Clinical Effects
The clinical utility of this compound is often limited by a constellation of side effects that are a direct consequence of its interaction with receptors outside of the intended therapeutic pathway. Understanding these structure-activity relationships is a core tenet of modern pharmacology.
Neurological Effects: The Double-Edged Sword of Dopamine Blockade
While D2 blockade in the mesolimbic pathway is therapeutic, the non-selective antagonism in other critical dopamine pathways leads to significant adverse effects.
-
Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia (TD): D2 receptor blockade in the nigrostriatal pathway, a region critical for motor control, disrupts the balance of dopamine and acetylcholine, leading to movement-related side effects.[2][7] These include acute symptoms like parkinsonism (tremor, rigidity), akathisia (restlessness), and dystonia (muscle spasms).[8][9] Chronic blockade can lead to tardive dyskinesia, a potentially irreversible disorder characterized by involuntary, repetitive body movements.[8]
-
Hyperprolactinemia: Dopamine acts as an inhibitory signal for prolactin release from the pituitary gland (the tuberoinfundibular pathway). This compound's antagonism of D2 receptors in this region removes this inhibition, leading to elevated serum prolactin levels.[8][10] Clinically, this can manifest as gynecomastia, galactorrhea, amenorrhea, and sexual dysfunction.[4]
-
Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction to dopamine antagonists, NMS is characterized by hyperpyrexia, severe muscle rigidity, autonomic instability, and altered mental status.[8][11][12] The profound disruption of central dopamine signaling is considered a key pathophysiological driver.
Cardiovascular and Autonomic Effects: Adrenergic and Histaminergic Roles
-
Orthostatic Hypotension and Sedation: this compound's potent antagonism of α1-adrenergic and H1-histamine receptors is responsible for some of its most common side effects.[2] Blockade of α1-adrenergic receptors on blood vessels prevents vasoconstriction, leading to a drop in blood pressure upon standing (orthostatic hypotension), dizziness, and syncope.[12][13] Concurrently, H1 receptor antagonism in the central nervous system is a primary cause of drowsiness and sedation.[9]
-
Metabolic Dysregulation: H1 receptor antagonism is strongly associated with weight gain and increased appetite, a common and concerning side effect of many antipsychotic agents.[9][14][15] This can contribute to the development of metabolic syndrome in patients on long-term therapy.[16]
A Note on Anticholinergic Effects
While clinical reports often list dry mouth, blurred vision, and constipation—classic anticholinergic side effects—this compound's direct binding affinity for muscarinic cholinergic receptors is exceedingly low (Ki >2450 nM).[3][7] This suggests these effects are not mediated by direct receptor antagonism and may be secondary to downstream network effects or other mechanisms. From a drug design perspective, this compound's profile is notable for its relative sparing of direct muscarinic receptor activity compared to some other typical antipsychotics.[7]
Caption: this compound's binding to multiple receptors leads to both therapeutic and adverse effects.
Section 3: Experimental Determination of Receptor Binding Profile
The quantitative data presented in Table 1 are derived from a foundational technique in pharmacology: the radioligand binding assay. This experimental approach allows for the precise determination of a drug's affinity for a specific receptor.
Principle of Radioligand Binding Assays
The assay operates on the principle of competitive displacement. A receptor preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) and varying concentrations of the unlabeled test compound (e.g., this compound). The test compound competes with the radioligand for the same binding sites on the receptor. By measuring the amount of radioactivity bound to the receptors at each concentration of the test compound, a competition curve can be generated.
Step-by-Step Methodology
-
Receptor Preparation:
-
Causality: The source of receptors must be consistent and well-characterized. This is typically achieved by using membranes from cultured cell lines (e.g., CHO or HEK293 cells) that have been engineered to express a high density of a single human receptor subtype. This ensures that the binding interaction being measured is specific to the target of interest.
-
Protocol: Cells are grown in culture, harvested, and then lysed via homogenization in a cold buffer. The cell membranes, which contain the receptors, are then isolated through centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer and protein concentration is determined.
-
-
Competitive Binding Assay:
-
Protocol: In a multi-well plate, the following are combined:
-
The prepared cell membranes.
-
A fixed concentration of the specific radioligand (e.g., [³H]-spiperone for D2 receptors).
-
Increasing concentrations of unlabeled this compound (the "competitor").
-
-
Controls:
-
Total Binding: Membranes + radioligand only (no competitor).
-
Non-Specific Binding (NSB): Membranes + radioligand + a very high concentration of a known, non-radioactive drug that saturates the receptors. This measures how much radioligand sticks to components other than the receptor.
-
-
Incubation: The plate is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Causality: To measure only the radioligand that has successfully bound to the membrane receptors, it must be separated from the free, unbound radioligand in the solution.
-
Protocol: The reaction mixture is rapidly filtered through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through. The filters are then washed with cold buffer to remove any remaining unbound or non-specifically attached radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is counted using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.
-
IC50 Determination: The specific binding data are plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC50 is dependent on the concentration and affinity of the radioligand used. To obtain an absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Caption: Workflow for a typical radioligand receptor binding assay.
Conclusion
This compound is a pharmacologically complex agent whose clinical effects are a direct reflection of its receptor binding profile. Its high-affinity antagonism of D2 and D3 receptors underpins its antipsychotic action. However, its concurrent, potent interactions with H1-histamine and α1-adrenergic receptors, as well as its profound effect on multiple dopamine pathways, are unequivocally linked to its characteristic profile of sedation, orthostatic hypotension, and movement disorders. The very low affinity for muscarinic receptors distinguishes it from some other antipsychotics and predicts a lower burden of direct anticholinergic side effects. For the modern drug discovery scientist, the case of this compound serves as a critical example of how a comprehensive understanding of a compound's polypharmacology, elucidated through robust methods like radioligand binding assays, is essential for predicting clinical outcomes and developing the next generation of safer, more targeted therapeutics.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tiotixene - Wikipedia [en.wikipedia.org]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. Articles [globalrx.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 13. medcentral.com [medcentral.com]
- 14. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Characterizing Thiothixene's Antagonism of the Dopamine D2 Receptor Using Cell-Based Functional Assays
Introduction Dopamine, a critical catecholamine neurotransmitter, orchestrates a multitude of physiological processes within the central nervous system, including motor control, motivation, reward, and cognition.[1][2] Its actions are mediated by five distinct G protein-coupled receptors (GPCRs), categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[] Dysregulation of dopaminergic pathways is a hallmark of several neurological and psychiatric disorders, most notably schizophrenia, where hyperactive signaling through the D2 receptor in the mesolimbic pathway is strongly associated with positive symptoms like hallucinations and delusions.[4]
Thiothixene is a first-generation (typical) antipsychotic medication belonging to the thioxanthene class, which has been a valuable tool in the management of schizophrenia.[5] Its therapeutic efficacy stems primarily from its function as a potent antagonist at dopamine D2 receptors.[4][6] By competitively blocking the binding of endogenous dopamine, this compound effectively dampens the excessive downstream signaling, thereby alleviating psychotic symptoms.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of cell-based assays to quantitatively characterize the antagonist activity of this compound on the human dopamine D2 receptor. We will delve into the causality behind experimental design and present detailed, validated protocols for three orthogonal assay formats: cAMP modulation, reporter gene expression, and calcium mobilization.
Section 1: The Molecular Basis of this compound Action on Dopamine D2 Signaling
The Dopamine D2 Receptor Signaling Cascade
The dopamine D2 receptor is a canonical member of the Gαi/o family of GPCRs.[] In its active state, following the binding of an agonist like dopamine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The freed Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase (AC).[8] The inhibition of AC results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9] This reduction in cAMP levels leads to lower activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream cellular proteins, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).[8]
This compound as a Competitive Antagonist
This compound exerts its pharmacological effect by acting as a competitive antagonist at the D2 receptor. It binds with high affinity to the same orthosteric site as dopamine but does not activate the receptor.[7][10] By occupying the receptor, this compound prevents dopamine from binding and initiating the Gαi-mediated signaling cascade. This blockade reverses the inhibitory effect of dopamine on adenylyl cyclase, leading to a normalization of intracellular cAMP levels. The potency of an antagonist like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the agonist-induced response.
Section 2: Selecting the Appropriate Cell-Based Assay
The choice of assay is critical and depends on the specific research question, available instrumentation, and desired throughput. Each method interrogates a different point in the signaling cascade, providing complementary information about the compound's activity.
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| cAMP Assay | Measures the direct downstream product of adenylyl cyclase activity.[11] | Intracellular cAMP concentration. | Direct, functional readout of Gαi/s coupling. High throughput. Robust and sensitive. | Requires cell lysis or specialized live-cell reagents. Can be expensive. |
| Reporter Gene Assay | Measures transcriptional activation downstream of the cAMP/PKA pathway via a cAMP Response Element (CRE).[12] | Light output (e.g., Luciferase) or colorimetric signal. | Amplified signal. Endpoint is stable. Suitable for high-throughput screening (HTS).[13] | Indirect readout; susceptible to off-target effects on transcription/translation. Requires longer incubation times. |
| Calcium Mobilization | Co-expression of a chimeric G-protein (e.g., Gαqi5) couples the D2 receptor to the Gαq pathway, triggering calcium release from the ER.[14] | Transient increase in intracellular free Ca²⁺. | No-wash, kinetic assay. Very high throughput. Compatible with FLIPR/FlexStation. | Measures a non-native, engineered signaling pathway. Requires a specially engineered cell line. |
Section 3: Core Protocols
General Cell Culture and Handling
These protocols are based on the use of Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Dopamine D2 Receptor (HEK293-D2R).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin, concentration dependent on the cell line).[15][16]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[17]
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a trypsin-EDTA solution, and re-seed at a 1:8 to 1:15 dilution.[18] Do not use cells beyond passage 20 for assays to ensure consistency.[16]
Protocol 1: cAMP Inhibition Assay (TR-FRET Method)
Principle: This assay quantifies the ability of this compound to reverse the agonist-induced inhibition of cAMP production. To achieve a robust assay window for a Gαi-coupled receptor, adenylyl cyclase is first stimulated with forskolin to generate a high basal level of cAMP. The agonist (dopamine) is then added, which inhibits adenylyl cyclase and reduces cAMP. The antagonist (this compound) is pre-incubated to block the receptor, thereby preventing the dopamine-induced decrease in cAMP. The final cAMP concentration is measured using a technology like Homogeneous Time-Resolved Fluorescence (HTRF), which is based on the competition between native cAMP and a labeled cAMP analog for binding to a specific antibody.[19][20]
Materials:
-
HEK293-D2R cells
-
White, low-volume 384-well assay plates
-
Dopamine Hydrochloride
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF or AlphaScreen)[21]
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed HEK293-D2R cells into a 384-well plate at a density of 5,000-10,000 cells/well in 10 µL of culture medium. Incubate overnight.
-
Compound Preparation:
-
Prepare a 4X stock of this compound serial dilutions in assay buffer (e.g., HBSS with 1 mM IBMX).
-
Prepare a 4X stock of Dopamine at its EC80 concentration (predetermined from an agonist dose-response curve) in assay buffer.
-
Prepare a 4X stock of Forskolin in assay buffer. The optimal concentration (typically 1-10 µM) should be determined empirically to provide a robust signal window.
-
-
Antagonist Treatment: Add 5 µL/well of the this compound dilutions to the cell plate. Add 5 µL of assay buffer to control wells (agonist-only and forskolin-only). Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL/well of the 4X Dopamine/Forskolin mixture. To forskolin-only wells, add a mixture of forskolin and buffer. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add 10 µL of the cAMP detection reagents (as per the manufacturer's protocol) to all wells. Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader.
Data Analysis:
-
Calculate the ratio of the two emission wavelengths.
-
Normalize the data: Set the signal from the forskolin-only wells as 100% and the signal from the Dopamine EC80 + Forskolin wells as 0%.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay
Principle: This assay utilizes a HEK293-D2R cell line that is also stably transfected with a reporter construct containing the firefly luciferase gene under the control of a promoter with multiple cAMP Response Elements (CREs).[12] Similar to the cAMP assay, forskolin is used to stimulate cAMP production, which activates PKA, leading to phosphorylation of the CRE-binding protein (CREB) and subsequent luciferase expression. Dopamine inhibits this process. This compound will block the effect of dopamine, restoring luciferase expression in a dose-dependent manner.
Materials:
-
HEK293-D2R-CRE-Luciferase cells
-
White, opaque 96-well cell culture plates
-
Dopamine Hydrochloride, this compound, Forskolin
-
Luciferase assay reagent system (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at 20,000 cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium from the cells.
-
Add 100 µL/well of serum-free medium containing the appropriate concentrations of this compound, a fixed EC80 concentration of Dopamine, and a fixed concentration of Forskolin.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C. This duration is required for gene transcription and protein translation to occur.
-
Signal Detection:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).
-
Incubate for 5-10 minutes on a plate shaker to ensure complete cell lysis.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the luminescence data (Relative Light Units, RLU) with the forskolin-only wells as 100% and the Dopamine + Forskolin wells as 0%.
-
Plot the normalized response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the IC50.
Protocol 3: Calcium Mobilization Assay (using Gαqi5 chimera)
Principle: To enable a calcium readout for a Gαi-coupled receptor, cells are engineered to co-express a chimeric G-protein, such as Gαqi5. This protein redirects the signal from the D2 receptor to the Gαq pathway.[14] Activation by dopamine now leads to the activation of Phospholipase C (PLC), production of inositol trisphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum.[18][22] This transient increase in intracellular calcium is detected by a fluorescent dye. This compound will competitively block this dopamine-induced calcium flux.
Materials:
-
HEK293 cells stably co-expressing D2R and Gαqi5
-
Black, clear-bottom 384-well assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) with Pluronic F-127
-
Dopamine Hydrochloride, this compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells into the 384-well plate at 10,000-15,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium indicator dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add 20 µL/well of the dye-loading solution.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Plating: In a separate source plate, prepare 5X final concentrations of this compound dilutions and a 5X EC80 concentration of Dopamine.
-
Data Acquisition:
-
Place both the cell plate and the source plate into the instrument.
-
Set the instrument to add this compound first (5 µL/well), incubate for 10-15 minutes, and then add Dopamine (6.25 µL/well).
-
Measure the fluorescent signal kinetically for ~90-120 seconds, reading baseline fluorescence before and the peak response after agonist addition.
-
Data Analysis:
-
Calculate the response as the peak fluorescence minus the baseline fluorescence.
-
Normalize the data with the Dopamine EC80 response as 100% and the buffer-only wells as 0%.
-
Plot the normalized response against the log concentration of this compound and fit the curve to determine the IC50.
Section 4: Data Interpretation and Validation
A successful characterization of this compound relies on rigorous data analysis and the inclusion of proper controls.
-
Controls: Every assay plate must include:
-
Vehicle Control: Cells treated with buffer only (defines baseline).
-
Agonist Max Control: Cells treated with a maximal concentration of dopamine (defines the top of the signal window).
-
Agonist EC80 Control: The response that will be inhibited by the antagonist (defines 0% inhibition).
-
Antagonist-Only Control: To ensure this compound has no agonist activity on its own.
-
-
IC50 Values: The IC50 is the key quantitative measure of antagonist potency. A lower IC50 value indicates a more potent compound. For this compound, IC50 values are expected to be in the low nanomolar to sub-nanomolar range, consistent with its high binding affinity for the D2 receptor.[7]
-
Schild Analysis: For a more in-depth characterization of competitive antagonism, a Schild analysis can be performed. This involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist. A rightward shift in the agonist EC50 with no change in the maximal response is the hallmark of competitive antagonism.
Summary of Expected Quantitative Data
| Parameter | Assay | Expected Outcome for this compound |
| IC50 | cAMP Assay | Low nanomolar range |
| IC50 | Reporter Gene Assay | Low nanomolar range (may differ slightly from cAMP) |
| IC50 | Calcium Mobilization | Low nanomolar range |
| Mechanism | Schild Analysis | Parallel rightward shift of dopamine dose-response curve, indicating competitive antagonism. |
Conclusion
The cell-based assays detailed in this application note provide robust, reliable, and quantitative methods for characterizing the pharmacological activity of this compound at the dopamine D2 receptor. The selection of a cAMP, reporter gene, or calcium mobilization assay allows researchers to probe different aspects of the receptor's signaling cascade. By explaining the causality behind protocol steps and providing a framework for rigorous data validation, these protocols empower scientists to generate high-quality, reproducible data essential for basic research and preclinical drug development programs targeting the dopaminergic system.
References
- 1. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurocareconference.com [neurocareconference.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Tiotixene - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. static.igem.org [static.igem.org]
- 17. hek293.com [hek293.com]
- 18. genscript.com [genscript.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. [PDF] D1-D2 Dopamine Receptor Synergy Promotes Calcium Signaling via Multiple Mechanisms | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Use of Thiothixene in Primary Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Thiothixene as a Tool for In Vitro Neuroscience Research
This compound is a typical antipsychotic medication belonging to the thioxanthene class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic efficacy is largely attributed to its potent antagonism of dopamine D2 and D3 receptors.[2] Beyond its principal dopaminergic activity, this compound also interacts with a range of other neurotransmitter systems, including serotonergic, histaminergic, and adrenergic receptors, contributing to its complex pharmacological profile.[2][3]
The use of primary neuronal cultures provides a powerful in vitro platform to dissect the molecular and cellular mechanisms underlying both the therapeutic actions and potential adverse effects of psychoactive compounds like this compound. These cultures, derived directly from embryonic or neonatal brain tissue, allow for the detailed investigation of neuronal viability, neurite outgrowth, synaptic function, and signaling pathways in a controlled environment, free from the systemic complexities of an intact organism.[4]
This guide provides a comprehensive overview and detailed protocols for the application of this compound in primary neuronal cultures. It is designed to equip researchers with the necessary information to design and execute robust experiments to investigate the neuronal effects of this compound.
Mechanism of Action: A Multi-Target Profile
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the central nervous system, which is thought to underlie its antipsychotic effects.[5][6][7] However, its interaction with other receptors contributes to its broader pharmacological effects and potential side effects.
| Receptor Target | Affinity (Ki, nM) | Potential Functional Implication in Neuronal Culture |
| Dopamine D2 | ~0.4 - 1.0 | Modulation of neuronal excitability, gene expression, and synaptic plasticity. |
| Dopamine D3 | High | Similar to D2, with potential roles in cognition and motivation. |
| Serotonin (5-HT) Receptors | Moderate to High | Modulation of neuronal development, mood-related behaviors, and synaptic transmission. |
| Histamine H1 Receptors | Moderate | Potential effects on neuronal survival and inflammation (in co-cultures with glia). |
| Adrenergic α1 Receptors | Moderate | Regulation of neuronal excitability and network activity. |
This table provides a simplified overview. The precise effects in a specific primary neuronal culture system will depend on the neuronal subtype and the expression levels of these receptors.
A recent study has also unveiled a novel role for this compound in stimulating efferocytosis—the clearance of apoptotic cells by macrophages—through a mechanism involving arginase 1 induction.[8][9] In the context of the central nervous system, this finding suggests a potential modulatory role for this compound on microglial function, which could be explored in neuron-glia co-cultures.
Experimental Design Considerations
Choosing the Right Neuronal Culture System
The selection of the primary neuronal culture type is critical and should be guided by the research question.
-
Cortical Neurons: A versatile model for studying general neuronal development, neurotoxicity, and the effects of compounds on a mixed population of excitatory and inhibitory neurons.
-
Hippocampal Neurons: Ideal for investigating mechanisms of learning, memory, and synaptic plasticity due to their well-characterized synaptic properties.[10]
-
Striatal Neurons: Particularly relevant for studying the effects of dopamine receptor antagonists like this compound, given the high density of D2 receptors in this brain region.
Determining Working Concentrations
Due to the limited published data on this compound in primary neuronal cultures, determining the optimal working concentration requires empirical testing. Based on studies with other typical antipsychotics like haloperidol and chlorpromazine in similar in vitro systems, a starting concentration range of 1 µM to 20 µM is recommended for initial dose-response experiments.[6][7] It is crucial to perform a toxicity assessment to establish a therapeutic window for your specific neuronal culture.
Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is practically insoluble in water but can be dissolved in dimethyl sulfoxide (DMSO).[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of this compound is 443.6 g/mol .
-
Dissolution: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the tube thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in solubilization.[3]
-
Sterilization: While not always necessary for a DMSO stock, if concerned about contamination, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[3]
Note on Vehicle Controls: It is imperative to include a vehicle control (DMSO at the same final concentration used for this compound treatment) in all experiments to account for any effects of the solvent on the neurons.[11] The final concentration of DMSO in the culture medium should ideally be kept below 0.1%.[11]
Protocol 2: Preparation and Maintenance of Primary Cortical Neuronal Cultures (from Rodent Embryos)
This protocol is a generalized procedure and may require optimization based on the specific animal model and laboratory conditions.
Materials:
-
Timed-pregnant rat or mouse (E17-E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin with DNase I)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Workflow:
Caption: Workflow for primary cortical neuron culture.
Detailed Steps:
-
Plate Coating: The day before dissection, coat culture plates or coverslips with Poly-D-lysine solution (e.g., 50 µg/mL) and incubate for at least one hour at 37°C. Aspirate the solution and wash thoroughly with sterile water. Allow the plates to dry completely in a sterile hood.
-
Dissection: Euthanize the timed-pregnant animal according to approved institutional protocols. Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.
-
Digestion: Transfer the cortical tissue to a tube containing a pre-warmed enzymatic digestion solution (e.g., papain or trypsin with DNase I) and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Dissociation: Stop the digestion by adding a trypsin inhibitor or by washing with plating medium. Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in fresh plating medium, and count the number of viable cells using a hemocytometer and Trypan Blue. Plate the neurons at the desired density onto the pre-coated culture vessels.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform a partial media change every 3-4 days to replenish nutrients.
Protocol 3: Assessment of Neuronal Viability using MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability.[12]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Workflow:
Caption: Workflow for assessing neuronal viability with MTT.
Detailed Steps:
-
Treatment: After allowing the primary neurons to mature in culture for a desired period (e.g., 7-10 days), treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Protocol 4: Immunocytochemistry for Synaptic Markers
Immunocytochemistry allows for the visualization and quantification of specific proteins within the cultured neurons, such as pre- and post-synaptic markers, to assess the effects of this compound on synaptic integrity.
Materials:
-
Primary neuronal cultures on coverslips
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% normal goat serum)
-
Primary antibodies (e.g., anti-synaptophysin for presynaptic terminals, anti-PSD-95 for postsynaptic densities)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Workflow:
Caption: Workflow for immunocytochemistry of synaptic markers.
Detailed Steps:
-
Treatment: Treat mature neuronal cultures on coverslips with the desired concentrations of this compound and a vehicle control.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the fixed cells with PBS and then incubate in permeabilization/blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBS, counterstain with DAPI if desired, and mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.
Expected Outcomes and Data Interpretation
-
Neuronal Viability: this compound may exhibit a biphasic effect on neuronal viability, with potential neuroprotective effects at lower concentrations and cytotoxicity at higher concentrations.[1][2] The MTT assay will provide a quantitative measure of these effects.
-
Synaptic Integrity: As a potent D2 receptor antagonist, this compound may alter synaptic structure. For example, studies with other typical antipsychotics like haloperidol have shown a reduction in the levels of postsynaptic density proteins like PSD-95.[13] Immunocytochemistry can be used to quantify changes in the number and intensity of synaptic puncta, providing insights into this compound's impact on synaptic architecture.
-
Electrophysiological Properties: While not detailed in a specific protocol here, techniques such as patch-clamp electrophysiology or multi-electrode array (MEA) recordings can be employed to investigate the effects of this compound on neuronal firing rates, synaptic transmission, and network activity. D2 receptor antagonism is expected to modulate neuronal excitability.[10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low neuronal viability in control cultures | Suboptimal dissection or culture conditions | Review and optimize the primary culture protocol, ensuring all reagents are fresh and sterile. |
| This compound precipitates in culture medium | Stock solution is too concentrated or final DMSO concentration is too high | Prepare a less concentrated stock solution or perform serial dilutions to lower the final DMSO concentration. |
| High background in immunocytochemistry | Inadequate blocking or washing | Increase the blocking time and the number of wash steps. Ensure the secondary antibody is specific to the primary antibody's host species. |
| No effect of this compound observed | Concentration is too low or treatment time is too short | Perform a dose-response and time-course experiment to determine the optimal conditions. |
Conclusion
The use of this compound in primary neuronal cultures offers a valuable approach to investigate its cellular and molecular mechanisms of action. By carefully selecting the appropriate neuronal model and employing the detailed protocols provided in this guide, researchers can gain significant insights into the effects of this antipsychotic on neuronal health, synaptic function, and signaling pathways. These in vitro studies are essential for advancing our understanding of the neurobiology of psychotic disorders and for the development of novel therapeutic strategies.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Propionate Protects Haloperidol-Induced Neurite Lesions Mediated by Neuropeptide Y [frontiersin.org]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies with Thiothixene in Rodent Models of Psychosis
Introduction
Thiothixene is a typical antipsychotic agent belonging to the thioxanthene class, first synthesized in the 1960s.[1] It is primarily utilized for the management of schizophrenia and other psychotic disorders.[1][2] For researchers in neuroscience and drug development, this compound serves as an invaluable reference compound for investigating the mechanisms of psychosis and for validating novel antipsychotic therapies. Its primary mode of action, potent antagonism of dopamine D2 receptors, allows for the specific interrogation of the dopamine hypothesis of schizophrenia in various preclinical models.[1][2]
This guide provides a comprehensive overview of this compound's pharmacology and detailed protocols for its application in widely used rodent models of psychosis. The focus is on providing not just the methodology, but the scientific rationale behind experimental design choices, ensuring robust and reproducible outcomes.
Scientific Foundation: Mechanism of Action
This compound's antipsychotic effects are predominantly attributed to its high-affinity antagonism of dopamine D2 and D3 receptors in the central nervous system.[3] In psychotic states, particularly schizophrenia, a hyperdopaminergic condition in the mesolimbic pathway is thought to underlie the "positive" symptoms like hallucinations and delusions.[2] By blocking postsynaptic D2 receptors, this compound inhibits the effects of excess dopamine, thereby normalizing neurotransmission and alleviating these symptoms.[1][4]
While its D2 blockade is primary, this compound also exhibits affinity for other receptors, which contributes to its overall pharmacological profile and side effects.[2][3]
-
Serotonin (5-HT2) Receptors: Antagonism at these receptors may contribute to its therapeutic effects and potentially mitigate some extrapyramidal side effects.[1][2]
-
α1-Adrenergic Receptors: Blockade can lead to cardiovascular side effects such as orthostatic hypotension.[2]
-
Histamine H1 Receptors: Antagonism is responsible for the sedative effects commonly observed with first-generation antipsychotics.[2]
It notably lacks significant anticholinergic activity.[3]
Pharmacokinetics & Formulation for Rodent Studies
A critical aspect of preclinical in vivo studies is understanding the pharmacokinetic differences between rodents and humans. Rodents metabolize many drugs, including antipsychotics, at a significantly faster rate.[5] This necessitates careful consideration of dosing regimens to achieve and maintain clinically relevant receptor occupancy.
| Parameter | Rodent (Rat) Characteristics | Experimental Implication |
| Absorption | Rapidly absorbed after oral or parenteral administration. | Allows for flexible administration routes. Peak plasma concentration is typically reached within 1-3 hours.[3] |
| Metabolism | Primarily hepatic.[3][6] The half-life is 4-6 times shorter than in humans.[5] | Single daily doses may result in low trough levels. For chronic studies, consider twice-daily dosing or osmotic minipumps to ensure sustained exposure. |
| Distribution | Widely distributed throughout the body; highly protein-bound.[7] | Brain-to-plasma ratios are used to confirm CNS penetration.[8] |
| Excretion | Primarily excreted in feces via biliary elimination.[3][6] | Route of excretion is important for toxicology studies but has less impact on acute behavioral experiments. |
Protocol 1: Preparation of this compound for Injection
Rationale: this compound is practically insoluble in water.[6] Therefore, a vehicle containing a solubilizing agent is required for preparing a solution for parenteral (e.g., intraperitoneal, subcutaneous) administration in rodents. The following formulation is a common starting point.
Materials:
-
This compound hydrochloride (HCl) powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound HCl powder.
-
Initial Solubilization: Prepare a stock solution by first dissolving the this compound powder in a small volume of DMSO. For example, to create a final injection solution of 1 mg/mL, you might first create a 10 mg/mL stock in 100% DMSO.
-
Causality Note: DMSO is a powerful organic solvent that effectively dissolves many hydrophobic compounds. Using a concentrated stock minimizes the final percentage of DMSO administered to the animal.
-
-
Adding Surfactant: To the DMSO stock, add Tween 80. A common final vehicle composition is 10% DMSO, 5% Tween 80, and 85% saline.
-
Causality Note: Tween 80 is a non-ionic surfactant that helps to keep the drug in solution when the aqueous saline component is added, preventing precipitation.
-
-
Final Dilution: Slowly add the sterile 0.9% saline to the DMSO/Tween 80 mixture while vortexing to reach the final desired concentration and vehicle composition.
-
Verification: Ensure the final solution is clear and free of precipitates before injection.
-
Administration: Administer the solution to the animal via the desired route (e.g., intraperitoneal, IP). The injection volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats).
Reference Formulation Example: [9]
-
To prepare a 1 mg/mL solution in a final volume of 10 mL:
-
Dissolve 10 mg of this compound HCl in 1 mL of DMSO.
-
Add 0.5 mL of Tween 80 and vortex.
-
Slowly add 8.5 mL of sterile saline while vortexing.
-
Key In Vivo Models for Assessing Antipsychotic Activity
Model 1: Amphetamine-Induced Hyperlocomotion (AIH)
Principle: This model assesses efficacy against positive-like symptoms of psychosis. Psychostimulants like d-amphetamine increase synaptic dopamine levels, leading to a robust increase in locomotor activity in rodents. An effective antipsychotic, like this compound, will antagonize the D2 receptors mediating this effect and attenuate the hyperlocomotion.
Protocol 2: Amphetamine-Induced Hyperlocomotion
-
Habituation: Place individual rodents (mice or rats) into the locomotor activity chambers and allow them to habituate for 30-60 minutes until baseline activity stabilizes.
-
Pre-treatment: Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via IP injection.
-
Rationale: This pre-treatment period allows for the drug to be absorbed and reach its target receptors in the brain before the dopamine challenge.
-
-
Pre-treatment Period: Return the animals to their home cage or keep them in the testing arena for a 30-60 minute absorption period.
-
Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) or saline to the appropriate groups.
-
Data Recording: Immediately place the animals back into the activity chambers and record locomotor activity for 60-120 minutes.
-
Analysis: The primary endpoint is total distance traveled or the number of photobeam breaks. Data are typically analyzed using a two-way ANOVA (Treatment x Challenge) followed by post-hoc tests.
Expected Outcome:
-
Vehicle + Amphetamine: Significant increase in locomotor activity compared to Vehicle + Saline.
-
This compound + Amphetamine: Dose-dependent reduction in amphetamine-induced hyperlocomotion.
-
Critical Parameter: It is essential to include a "this compound + Saline" group to ensure the drug does not simply cause sedation at the tested doses, which could be misinterpreted as an antipsychotic effect.
Model 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Principle: PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia. A weak, non-startling auditory stimulus (the prepulse) presented shortly before a loud, startling stimulus (the pulse) normally inhibits the startle reflex. This inhibition is disrupted by dopamine agonists and in various neurodevelopmental models of psychosis. The ability of a drug to restore PPI is considered a measure of antipsychotic potential.
Protocol 3: Prepulse Inhibition
-
Acclimation: Place the rodent in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Baseline Startle: Present a series of pulse-alone trials (e.g., 120 dB) to establish a baseline startle response and habituate the animal to the pulse.
-
Testing Session: The main session consists of a pseudo-randomized series of trials:
-
Pulse-alone trials: The 120 dB startling stimulus.
-
Prepulse + Pulse trials: A prepulse (e.g., 75, 80, or 85 dB) presented 30-100 ms before the 120 dB pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: Animals are typically pre-treated with this compound or vehicle 30-60 minutes before the session. To model psychosis, a PPI-disrupting agent like apomorphine or amphetamine can be administered 15-20 minutes before the session.
-
Analysis: PPI is calculated as a percentage: [1 - (Startle amplitude on Prepulse+Pulse trial / Startle amplitude on Pulse-alone trial)] x 100. Data are analyzed using ANOVA.
Expected Outcome:
-
A dopamine agonist (e.g., apomorphine) will significantly reduce %PPI.
-
Pre-treatment with this compound is expected to dose-dependently reverse this disruption, restoring %PPI towards normal levels.
| Model | Psychosis Domain | Typical this compound Rodent Dose (IP/SC) | Expected Effect |
| Amphetamine-Induced Hyperlocomotion | Positive Symptoms | 0.1 - 1.0 mg/kg | Attenuation of hyperlocomotion |
| Prepulse Inhibition (PPI) | Sensorimotor Gating | 0.2 - 2.0 mg/kg | Reversal of dopamine agonist-induced PPI deficit |
| Novel Object Recognition (NOR) | Cognitive Deficits | 0.1 - 0.5 mg/kg | Reversal of cognitive deficits induced by models like PCP or MK-801 |
Safety and Experimental Considerations
-
Extrapyramidal Symptoms (EPS): As a typical antipsychotic with high D2 affinity, this compound can induce catalepsy or other motor deficits in rodents at higher doses.[10] It is crucial to perform a dose-response study to identify a therapeutic window that separates antipsychotic-like effects from motor impairment.
-
Sedation: H1 receptor antagonism can cause sedation.[2] Always assess locomotor activity in a non-challenged state to control for sedative effects.
-
Injection Site Irritation: Intramuscular injection of this compound has been reported to cause muscle necrosis and irritation in rats, particularly with repeated dosing.[11] For chronic studies, consider subcutaneous or oral administration, or the use of osmotic minipumps. Intraperitoneal injection is generally well-tolerated for acute studies.
Conclusion
This compound remains a cornerstone tool for in vivo psychosis research. Its well-defined mechanism as a potent D2 antagonist provides a solid foundation for validating animal models and for benchmarking novel therapeutic compounds. By understanding its pharmacological profile and employing robust, well-controlled experimental protocols as outlined in this guide, researchers can generate reliable and translatable data to advance the understanding and treatment of psychotic disorders.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tiotixene - Wikipedia [en.wikipedia.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [glowm.com]
- 8. Comparison of the effects of perfusion in determining brain penetration (brain-to-plasma ratios) of small molecules in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
- 10. drugs.com [drugs.com]
- 11. pdf.hres.ca [pdf.hres.ca]
Application Note & Protocol: Preparation of Thiothixene Stock Solutions for Cell Culture
Abstract
This document provides a comprehensive, field-proven guide for the preparation, storage, and quality control of Thiothixene stock solutions for use in cell-based assays. This compound is a thioxanthene-class antipsychotic agent that functions primarily as a dopamine D2 receptor antagonist.[1][2] Its application in neuroscience, pharmacology, and cell signaling research necessitates a reliable and reproducible method for solubilization and dilution. Adherence to this protocol will ensure the stability and integrity of the compound, leading to more consistent and trustworthy experimental outcomes. We address critical parameters including solvent selection, concentration calculations, sterile handling, and long-term storage, while explaining the scientific rationale behind each step.
Introduction: Understanding this compound
This compound is a potent antipsychotic drug that exerts its primary mechanism of action through the blockade of postsynaptic dopamine D2 receptors in the central nervous system.[1][2] It also exhibits antagonist activity at serotonergic (5-HT2), histaminergic (H1), and α-adrenergic receptors.[2][3] This multi-receptor profile makes it a valuable tool for investigating dopaminergic signaling pathways, receptor pharmacology, and their roles in cellular function and disease models. In cell culture, this compound has been used to study its effects on cell viability, signaling cascades, and efferocytosis in immune cells like macrophages.[3][4]
Given its hydrophobic nature and sensitivity to light, proper preparation of stock solutions is paramount for experimental success.[5][6][7] Improper handling can lead to precipitation, degradation, or inaccurate concentrations, compromising data validity. This guide establishes a self-validating protocol to mitigate these risks.
Physicochemical & Handling Properties
A thorough understanding of this compound's properties is the foundation of a successful protocol. The data below has been consolidated from authoritative sources.
| Property | Value | Source(s) | Rationale for Protocol |
| Molecular Formula | C₂₃H₂₉N₃O₂S₂ | [8][9] | Essential for calculating molarity. |
| Molecular Weight | 443.63 g/mol | [8][10] | Used to convert mass to moles for stock preparation. |
| Appearance | White to tan crystalline solid | [6] | Visual confirmation of the starting material's quality. |
| Water Solubility | Practically insoluble | [6] | Necessitates the use of an organic solvent for stock solutions. |
| DMSO Solubility | ≥ 10 mg/mL (22.54 mM) | [10] | Dimethyl sulfoxide (DMSO) is the recommended primary solvent. |
| Storage (Powder) | -20°C for 3 years | [10] | Ensures long-term stability of the solid compound. |
| Light Sensitivity | Photosensitive; protect from light. | [5][7][11] | All handling, storage, and experimental steps must minimize light exposure. |
Core Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration, non-aqueous stock solution. Dimethyl sulfoxide (DMSO) is selected for its high solvating power for hydrophobic compounds and its miscibility with aqueous cell culture media at low concentrations.
Materials & Equipment
-
This compound powder (CAS: 5591-45-7)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance (readable to 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, set to ≤ 60°C)
-
Ultrasonic bath (sonicator)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Step-by-Step Methodology
Step 1: Pre-Calculation Determine the mass of this compound required. For a 10 mM stock solution:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 443.63 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: Mass = 1 mL * 10 mmol/L * 443.63 mg/mmol / 1000 mL/L = 4.44 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube or amber vial on the analytical balance and tare.
-
Carefully weigh the calculated amount of this compound powder directly into the container. Work in a fume hood or designated powder handling area to avoid inhalation.[12][13]
-
Record the exact mass. This is crucial for calculating the precise final concentration.
Step 3: Solubilization
-
Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial containing the this compound powder.
-
Example: To the 4.44 mg of powder, add 1 mL of DMSO.
-
-
Immediately cap the vial tightly.
-
Vortex the solution vigorously for 1-2 minutes. The solution should become clear.
-
Expert Insight: If the compound does not fully dissolve, brief sonication or gentle warming can be applied. A product data sheet suggests that warming to 60°C and sonication can aid dissolution.[10] Do not overheat, as this can degrade the compound. A clear solution indicates successful solubilization.
Step 4: Aliquoting and Storage (Critical for Stability)
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber or foil-wrapped) microcentrifuge tubes.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause compound degradation and introduce moisture, leading to precipitation.
-
Store aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month) .[10] Ensure containers are clearly labeled with the compound name, concentration, solvent, and preparation date.
Protocol: Preparation of Working Solutions for Cell Culture
The high-concentration stock must be diluted to a final working concentration in your cell culture medium.
Step 1: Intermediate Dilution (Optional but Recommended)
-
To avoid pipetting sub-microliter volumes, it is best practice to first create an intermediate dilution of the 10 mM stock in sterile culture medium or PBS.
-
Example: To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
Step 2: Final Dilution
-
Add the appropriate volume of the stock or intermediate solution to your cell culture vessel. A recent study utilized this compound at a final concentration of 2 µM for treating macrophages.[4]
-
Example for a final concentration of 2 µM in 2 mL of medium:
-
Using the 10 mM stock: (10,000 µM) * V1 = (2 µM) * (2000 µL) => V1 = 0.4 µL. (Pipetting this volume is inaccurate).
-
Using the 1 mM (1000 µM) intermediate: (1000 µM) * V1 = (2 µM) * (2000 µL) => V1 = 4 µL. (This is an accurate volume to pipette).
-
Step 3: Solvent Control (Self-Validating Step)
-
Trustworthiness: It is imperative to include a vehicle control in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Example: If your highest this compound concentration results in a final DMSO concentration of 0.1%, your vehicle control wells must also contain 0.1% DMSO. This ensures that any observed cellular effects are due to the drug and not the solvent.
Workflow Visualization
The following diagram illustrates the complete workflow from powder to the final working solution for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
Safety & Troubleshooting
-
Safety Precautions: Always handle this compound powder in a well-ventilated area, wearing appropriate PPE.[13][14] this compound may cause CNS effects and skin sensitivity.[15][16] Avoid excessive exposure to sunlight after handling.[5][7]
-
Troubleshooting:
-
Precipitation in Stock: If the stock solution becomes cloudy upon storage, it may be due to moisture contamination or exceeding solubility. Discard the aliquot. Use fresh, anhydrous DMSO for future preparations.
-
Precipitation in Media: If the compound precipitates upon dilution into aqueous culture media, the final concentration may be too high. Try a lower concentration or increase the final DMSO percentage slightly (while remaining below toxic levels, typically <0.5%).
-
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Tiotixene - Wikipedia [en.wikipedia.org]
- 4. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound Capsules, USP Rx Only [dailymed.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound (USAN:USP) | C23H29N3O2S2 | CID 5454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. msdsdigital.com [msdsdigital.com]
- 15. drugs.com [drugs.com]
- 16. cdn.pfizer.com [cdn.pfizer.com]
Application Notes and Protocols for Western Blot Analysis of Thiothixene-Treated Cells
Introduction
Thiothixene, a typical antipsychotic of the thioxanthene class, has been a cornerstone in the management of schizophrenia for decades.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and D3 receptors in the central nervous system.[1] By blocking these receptors, this compound modulates downstream signaling cascades, helping to alleviate the positive symptoms of psychosis. Recent research has also unveiled a novel role for this compound in immunology, demonstrating its ability to stimulate macrophage efferocytosis—the clearance of apoptotic cells—by inducing the expression of Arginase 1.[1][2] This dual functionality in neuronal and immune cells makes this compound a compelling subject for further investigation.
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's effects. This powerful method allows for the sensitive and specific detection and quantification of changes in protein expression and post-translational modifications, such as phosphorylation, in response to drug treatment. By examining key proteins in dopamine receptor signaling pathways and macrophage function, researchers can gain deeper insights into this compound's therapeutic actions and explore its potential in new therapeutic areas.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blot analysis of this compound-treated cells. We will delve into the core signaling pathways affected by this compound, recommend appropriate cell models, and provide detailed, step-by-step protocols for sample preparation, electrophoresis, protein transfer, and immunodetection. Furthermore, we will discuss critical aspects of data analysis and interpretation to ensure the generation of robust and reliable results.
Key Signaling Pathways and Protein Targets
This compound's primary mechanism of action involves the blockade of dopamine D2-like receptors, which are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o). This interaction initiates a cascade of intracellular events that can be monitored by Western blot. Additionally, this compound's influence on macrophage function opens up a distinct signaling pathway for investigation.
Dopamine D2/D3 Receptor Signaling in Neuronal Cells
Antagonism of D2/D3 receptors by this compound is expected to modulate several downstream signaling pathways critical for neuronal function. Two of the most well-characterized pathways are the Akt and ERK (Extracellular signal-regulated kinase) pathways.
-
Akt Pathway: The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dopamine D2 receptor activation can modulate Akt phosphorylation (p-Akt) in a complex manner. This compound, as an antagonist, is expected to influence the phosphorylation status of Akt at key residues such as Ser473 and Thr308.
-
ERK Pathway: The ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Similar to the Akt pathway, D2 receptor signaling can impact the phosphorylation of ERK1/2 (p-ERK1/2). Investigating the effect of this compound on ERK phosphorylation can provide insights into its influence on neuronal plasticity and function.
-
β-Arrestin Signaling: GPCRs, including the D2 receptor, can also signal through β-arrestin-dependent pathways.[3] Upon receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, leading to receptor desensitization and internalization. Moreover, β-arrestins can act as scaffolds for various signaling proteins, including components of the ERK pathway, initiating a distinct wave of signaling.[4] Western blot analysis of β-arrestin 1 and 2 can reveal changes in their expression or recruitment to the membrane upon this compound treatment.
Diagram of Dopamine D2 Receptor Signaling Pathways:
Caption: this compound antagonizes D2/D3 receptors, impacting Gi/o-mediated and β-arrestin signaling.
Arginase 1 Induction in Macrophages
A groundbreaking study has demonstrated that this compound can stimulate macrophages to clear apoptotic cells by inducing the expression of Arginase 1.[1][2] This suggests a novel immunomodulatory role for this compound.
-
Arginase 1: This enzyme plays a critical role in the urea cycle and is involved in tissue repair and resolution of inflammation. In macrophages, Arginase 1 expression is a hallmark of an anti-inflammatory M2 phenotype. Western blot analysis can directly measure the upregulation of Arginase 1 protein levels in macrophages following this compound treatment.
Diagram of this compound's Effect on Macrophage Efferocytosis:
Caption: this compound induces Arginase 1 expression in macrophages, leading to enhanced efferocytosis.
Recommended Cell Models and Treatment Conditions
The choice of cell model is critical for obtaining biologically relevant data. Below are recommendations for cell lines suitable for studying the different effects of this compound.
| Target Pathway | Recommended Cell Line | Rationale |
| Dopamine D2/D3 Receptor Signaling | SH-SY5Y (human neuroblastoma) | Endogenously expresses dopamine D2 and D3 receptors.[5] Can be differentiated into a more mature neuronal phenotype. |
| Arginase 1 Induction | RAW 264.7 (mouse macrophage) | A well-established macrophage cell line that expresses dopamine receptors and is a suitable model for studying efferocytosis.[6] |
| Receptor Overexpression Studies | HEK293 or CHO-K1 | These cell lines have low endogenous dopamine receptor expression and are readily transfectable, making them ideal for studying the effects of this compound on specific overexpressed dopamine receptor subtypes. |
This compound Treatment
-
Concentration: Based on in vitro studies, a concentration range of 1-10 µM is a good starting point for exploring the effects of this compound.[1][7] A dose-response experiment is highly recommended to determine the optimal concentration for observing the desired cellular response in your specific cell model. The study on macrophages demonstrated a significant increase in Arginase 1 expression at 2 µM .[1]
-
Treatment Time: Treatment duration can vary depending on the endpoint being measured. For phosphorylation events, which are often rapid, shorter time points (e.g., 15, 30, 60 minutes) are recommended. For changes in total protein expression, such as Arginase 1 induction, longer incubation times (e.g., 6, 12, 24 hours) are typically required.[1] A time-course experiment is essential to capture the dynamics of the cellular response.
-
Vehicle Control: this compound is often dissolved in DMSO. Therefore, it is crucial to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments to account for any effects of the solvent.
Detailed Western Blot Protocol
This protocol provides a step-by-step guide for performing Western blot analysis on this compound-treated cells.
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Seed the chosen cell line at an appropriate density in culture plates. Allow the cells to adhere and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the predetermined time points.
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
II. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is a critical step to ensure equal loading of protein for each sample.
III. Sample Preparation for Electrophoresis
-
Normalization: Based on the protein concentrations determined, normalize all samples to the same concentration by adding the appropriate volume of lysis buffer.
-
Addition of Laemmli Buffer: Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample to a final concentration of 1X.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. For membrane proteins like GPCRs, heating may cause aggregation; in such cases, incubation at 37°C for 30 minutes may be a better alternative.
-
Final Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
IV. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of acrylamide in the gel should be chosen based on the molecular weight of the target protein. Also, load a pre-stained protein ladder to monitor the migration of proteins and estimate their molecular weight. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer:
-
Carefully remove the gel from the cassette and equilibrate it in transfer buffer.
-
Assemble the transfer "sandwich" with the gel, a polyvinylidene difluoride (PVDF) or nitrocellulose membrane, and filter papers, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage should be optimized based on the molecular weight of the target protein and the transfer apparatus.
-
-
Verification of Transfer: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful and even transfer. Destain the membrane with TBST before proceeding to the blocking step.
V. Immunodetection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for your target protein (e.g., anti-p-Akt, anti-Arginase 1) in blocking buffer at the concentration recommended by the manufacturer.
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in blocking buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washing: Wash the membrane three times for 10-15 minutes each with TBST to remove unbound secondary antibody.
VI. Signal Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Workflow Diagram for Western Blot Analysis:
Caption: Step-by-step workflow for Western blot analysis of this compound-treated cells.
Recommended Antibodies and Loading Controls
The quality of the antibodies is paramount for obtaining specific and reproducible results. It is essential to use antibodies that have been validated for Western blotting.
Table of Recommended Primary Antibodies:
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |
| Phospho-Akt (Ser473) | Rabbit | Cell Signaling Technology | #4060 |
| Total Akt | Rabbit | Cell Signaling Technology | #4691 |
| Phospho-p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology | #4370 |
| Total p44/42 MAPK (Erk1/2) | Rabbit | Cell Signaling Technology | #4695 |
| Dopamine D2 Receptor | Rabbit | Merck Millipore | AB5084P[8][9] |
| Arginase 1 | Rabbit | Cell Signaling Technology | #93668 |
| β-Arrestin 1/2 | Rabbit | Abbiotec | 251323[10] |
Loading Controls:
A loading control is a constitutively expressed protein that should not be affected by the experimental treatment. It is used to normalize the levels of the target protein and ensure equal protein loading across all lanes.
-
For Whole-Cell Lysates:
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): A commonly used loading control. It was successfully used in the study of this compound's effect on Arginase 1 in macrophages.[1]
-
β-Actin: Another widely used housekeeping protein.
-
β-Tubulin: A cytoskeletal protein often used as a loading control.
-
-
For Nuclear Fractions:
-
Lamin B1: A nuclear envelope protein.
-
Histone H3: A core component of chromatin.
-
Important Note: It is crucial to validate the chosen loading control for your specific experimental conditions. Run a preliminary Western blot to ensure that the expression of the loading control protein does not change with this compound treatment in your chosen cell line.
Conclusion
This comprehensive guide provides a robust framework for conducting Western blot analysis of this compound-treated cells. By carefully selecting the appropriate cell model, optimizing treatment conditions, and adhering to the detailed protocol, researchers can generate high-quality, reproducible data. The insights gained from these experiments will contribute to a deeper understanding of this compound's molecular mechanisms of action, potentially paving the way for novel therapeutic applications. As with any experimental technique, meticulous attention to detail, proper controls, and thoughtful data interpretation are the keys to success.
References
- 1. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Arrestin-mediated Signaling Regulates Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. abbiotec.com [abbiotec.com]
Thiothixene: A Comprehensive Guide to In Vitro Receptor Binding Affinity Profiling
Introduction: Elucidating the Pharmacological Profile of Thiothixene
This compound is a typical antipsychotic agent belonging to the thioxanthene class, utilized in the management of schizophrenia.[1] Its therapeutic efficacy is intrinsically linked to its interaction with a variety of neurotransmitter receptors in the central nervous system (CNS).[1] A thorough understanding of its receptor binding profile is paramount for elucidating its mechanism of action, predicting potential side effects, and guiding further drug development efforts. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for determining the in vitro receptor binding affinity of this compound.
The primary mechanism of action of this compound involves the antagonism of dopamine D2 receptors.[2] However, its pharmacological activity is complex, extending to interactions with various other receptors, including serotonin (5-HT), adrenergic (α), histamine (H), and muscarinic (M) receptors.[1][3] Radioligand binding assays are the gold standard for quantifying these interactions, offering a robust and sensitive method to determine the binding affinity (Ki) of a compound for its target receptors.[4] This document will provide detailed, step-by-step protocols for conducting competitive radioligand binding assays for key CNS receptors relevant to the pharmacology of this compound.
The Principle of Competitive Radioligand Binding Assays
Competitive radioligand binding assays are a cornerstone of pharmacological research, allowing for the determination of the affinity of an unlabeled test compound (in this case, this compound) for a specific receptor. The assay relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand (a molecule with a radioactive isotope attached) for a finite number of receptor binding sites.
The fundamental steps of a competitive binding assay are as follows:
-
Incubation: A preparation of cell membranes containing the receptor of interest is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is allowed to reach equilibrium, where the binding of the radioligand and the test compound to the receptor has stabilized.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved through rapid filtration, where the cell membranes are trapped on a filter while the unbound radioligand passes through.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[5]
Visualizing the Workflow: A Step-by-Step Overview
Caption: Workflow of a competitive radioligand binding assay.
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki values in nM) of this compound for a range of CNS receptors. Lower Ki values indicate higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, a valuable public resource for pharmacological data.[6][7][8][9][10]
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 338 |
| D2 | 0.417 | |
| D3 | 186.2 | |
| D4 | 363.1 | |
| Serotonin | 5-HT1A | 15 |
| 5-HT2A | 3.4 | |
| 5-HT2C | 10 | |
| 5-HT6 | 31 | |
| 5-HT7 | 2.5 | |
| Adrenergic | Alpha-1A | 7.8 |
| Alpha-1B | 12 | |
| Alpha-1D | 11 | |
| Alpha-2A | 130 | |
| Alpha-2B | 150 | |
| Alpha-2C | 140 | |
| Histamine | H1 | 3.1 |
| Muscarinic | M1 | >10,000 |
| M2 | >10,000 | |
| M3 | >10,000 | |
| M4 | >10,000 | |
| M5 | >10,000 |
Data sourced from the NIMH PDSP Ki Database. It is important to note that Ki values can vary depending on the experimental conditions, such as the radioligand, tissue source, and assay buffer used.[11]
Experimental Protocols
The following are detailed, step-by-step protocols for conducting competitive radioligand binding assays for key receptors targeted by this compound.
Preparation of Cell Membranes
This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., CHO or HEK293 cells) stably expressing the receptor of interest.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Cell scraper
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Grow cells expressing the target receptor to confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them into ice-cold PBS and transfer to a centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron (short bursts at low speed) on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in a small volume of Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
General Protocol for Competitive Radioligand Binding Assay (96-Well Plate Format)
This protocol can be adapted for the specific receptors listed below by using the appropriate radioligand, assay buffer, and non-specific binding agent.
Materials:
-
96-well microplates
-
Receptor membrane preparation (from step 1)
-
Radioligand (specific to the receptor of interest)
-
This compound stock solution and serial dilutions
-
Non-specific binding (NSB) agent (a high concentration of a known ligand for the target receptor)
-
Assay Buffer (specific to the receptor of interest)
-
Wash Buffer (ice-cold, specific to the receptor of interest)
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine, PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Assay Procedure:
-
Prepare serial dilutions of this compound in the appropriate Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Add Assay Buffer, the specific radioligand, and the receptor membrane preparation.
-
Non-Specific Binding (NSB): Add the NSB agent, the specific radioligand, and the receptor membrane preparation.
-
Competition: Add the this compound dilutions, the specific radioligand, and the receptor membrane preparation.
-
-
The final assay volume is typically 200-250 µL. The order of addition should be buffer/drug, radioligand, and then membranes to initiate the binding reaction.
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium (see specific protocols below).
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate in the dark.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Specific Receptor Assay Conditions
| Receptor | Radioligand | Assay Buffer | Non-Specific Binding Agent | Incubation |
| Dopamine D2 | [3H]-Spiperone (0.1-0.5 nM) | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 | 10 µM Haloperidol | 60 min at 25°C |
| Serotonin 5-HT2A | [3H]-Ketanserin (0.5-1.0 nM) | 50 mM Tris-HCl, pH 7.4 | 10 µM Mianserin | 30 min at 37°C |
| Alpha-1 Adrenergic | [3H]-Prazosin (0.1-0.3 nM) | 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 | 10 µM Phentolamine | 30 min at 25°C |
| Histamine H1 | [3H]-Pyrilamine (1-2 nM) | 50 mM Na/K Phosphate Buffer, pH 7.5 | 10 µM Mianserin | 60 min at 25°C |
| Dopamine D1 | [3H]-SCH23390 (0.2-0.5 nM) | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4 | 1 µM cis-(Z)-Flupenthixol | 30 min at 30°C |
| Serotonin 5-HT1A | [3H]-8-OH-DPAT (0.5-1.0 nM) | 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid, pH 7.7 | 10 µM Serotonin | 30 min at 37°C |
| Serotonin 5-HT2C | [3H]-Mesulergine (0.5-1.0 nM) | 50 mM Tris-HCl, 4 mM CaCl2, 0.1% Ascorbic Acid, pH 7.7 | 10 µM Serotonin | 30 min at 37°C |
| Alpha-2 Adrenergic | [3H]-Rauwolscine (0.5-1.0 nM) | 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4 | 10 µM Phentolamine | 60 min at 25°C |
| Muscarinic M1 | [3H]-Pirenzepine (1-2 nM) | 50 mM Na/K Phosphate Buffer, pH 7.4 | 1 µM Atropine | 60 min at 25°C |
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of this compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the corresponding competition wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
Determine IC50: Using a non-linear regression analysis software (e.g., GraphPad Prism), fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation :[5]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki is the inhibitory constant for this compound.
-
IC50 is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined experimentally through saturation binding assays or obtained from reliable sources).
-
Visualizing the Analysis: From Raw Data to Affinity Constant
Caption: Data analysis pipeline for determining the Ki value.
Conclusion: A Powerful Tool for Pharmacological Characterization
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound's receptor binding profile. By systematically applying these methods, researchers can gain valuable insights into the molecular mechanisms underlying its therapeutic effects and potential side effects. Accurate determination of Ki values across a spectrum of CNS receptors is essential for building a comprehensive understanding of this important antipsychotic agent and for the rational design of future therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. collaborativedrug.com [collaborativedrug.com]
- 7. The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR | Technology Networks [technologynetworks.com]
- 8. Ki Database - Wikipedia [en.wikipedia.org]
- 9. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 10. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: Electrophysiological Effects of Thiothixene on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene is a first-generation, typical antipsychotic medication belonging to the thioxanthene class, primarily utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy is rooted in its ability to modulate neurotransmitter systems within the brain.[1] Understanding the precise electrophysiological effects of this compound on individual neurons and neural circuits is paramount for elucidating its therapeutic mechanisms, predicting off-target effects, and guiding the development of novel antipsychotics. Dysregulation of dopamine pathways, particularly hyperactivity in the mesolimbic pathway, is strongly linked to the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] This guide provides a detailed overview of this compound's neuronal effects and presents comprehensive protocols for their investigation using standard electrophysiological techniques.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism of action for this compound is the blockade of dopamine D2 receptors in the central nervous system.[1][2][3] As a potent D2 and D3 receptor antagonist, it inhibits the postsynaptic effects of dopamine.[4][5] This antagonism reduces the excessive dopaminergic activity believed to underlie psychotic symptoms, thereby helping to restore a more balanced neurochemical environment.[1][2]
In addition to its high affinity for D2 receptors, this compound also interacts with other neurotransmitter systems, which contributes to both its therapeutic profile and its side effects.[1][4] It acts as an antagonist at serotonin (5-HT2), histamine (H1), and alpha-adrenergic receptors.[1][4] Blockade of these receptors can lead to various effects, including mood stabilization, sedation, weight gain, and orthostatic hypotension.[1][6]
Figure 1: Simplified signaling pathway of this compound's primary action as a D2 receptor antagonist.
Electrophysiological Effects on Neurons
The receptor binding profile of this compound translates into distinct changes in neuronal electrical properties. While specific data on this compound's direct effects on various ion channels is limited in publicly available literature, its action as a dopamine receptor antagonist allows for well-supported inferences. Furthermore, the broader class of antipsychotics has been studied for ion channel interactions.[7]
Modulation of Neuronal Excitability and Action Potentials
Dopamine, acting through D2 receptors, can modulate neuronal excitability by influencing voltage-gated ion channels, particularly potassium and calcium channels. By blocking these D2 receptors, this compound is expected to counteract dopamine's influence. This can lead to:
-
Alterations in Firing Rate: Depending on the neuronal population and the basal dopamine tone, this compound can either increase or decrease spontaneous firing rates.
-
Changes in Action Potential Waveform: D2 receptor modulation of potassium channels can affect the repolarization phase of the action potential. Antagonism by this compound may alter action potential duration and afterhyperpolarization.
-
Impact on Synaptic Transmission: By acting on presynaptic D2 autoreceptors, this compound can interfere with the feedback inhibition of dopamine release, further altering synaptic dynamics in circuits like the prefrontal cortex and striatum.
Effects on Specific Ion Channels
While the primary effects are receptor-mediated, many antipsychotics exhibit direct interactions with voltage-gated ion channels, a property that can contribute to both therapeutic efficacy and adverse effects like QT prolongation.[7][8]
-
Potassium Channels: The most significant off-target ion channel effect for many antipsychotics is the blockade of the hERG potassium channel, which is critical for cardiac repolarization.[7] While data for this compound is not as extensive as for other agents, this remains a critical parameter to assess for any antipsychotic. Altered function of other potassium channels, such as SK channels, has been implicated in the pathophysiology of schizophrenia.[9][10]
-
Sodium and Calcium Channels: Changes in voltage-gated sodium (Nav) and calcium (CaV) channel function can profoundly impact neuronal excitability, including action potential initiation and neurotransmitter release.[9][10] The effects of this compound on these channels are less characterized but represent an important area for investigation.
Summary of Expected Electrophysiological Effects
| Parameter | Expected Effect of this compound | Rationale |
| Dopaminergic Neuron Firing | Inhibition of burst firing | D2 receptor antagonism in mesolimbic and nigrostriatal pathways.[1] |
| Resting Membrane Potential | Variable | Dependent on the intrinsic dopamine tone and specific ion channel modulation in the recorded neuron. |
| Action Potential Threshold | Potential Alteration | Secondary to modulation of voltage-gated sodium and potassium channel activity. |
| Afterhyperpolarization (AHP) | Potential Modulation | D2 receptors can modulate Ca2+-activated K+ channels that contribute to AHP. |
| Synaptic Transmission | Reduced Dopamine-mediated IPSPs/EPSPs | Postsynaptic D2 receptor blockade prevents dopamine from eliciting its effect.[5] |
| hERG K+ Channel Current | Potential Inhibition | A known class effect for many antipsychotics, contributing to cardiac risks.[7] |
Application Notes & Protocols
The following protocols provide step-by-step methodologies to investigate the electrophysiological effects of this compound using common in vitro preparations.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Cultured Neurons
This protocol is designed to measure drug effects on the intrinsic membrane properties, action potential firing, and postsynaptic currents of individual neurons.[11][12]
Figure 2: Experimental workflow for whole-cell patch-clamp recordings.
Materials and Solutions
-
External/Extracellular Solution (ECS): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
-
Internal/Intracellular Solution (ICS) for Current-Clamp: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.[6]
-
This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Final DMSO concentration in experiments should be <0.1%.
Step-by-Step Methodology
-
Preparation: Plate primary neurons or iPSC-derived neurons on coverslips several days prior to recording.[12] On the day of the experiment, prepare fresh ECS and ICS.
-
Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with oxygenated ECS at a rate of 1-2 mL/min.[12]
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ.[12] Fill the pipette with ICS, ensuring no air bubbles are trapped at the tip.[6]
-
Obtaining a Seal: Under visual guidance, approach a healthy-looking neuron with the pipette tip while applying slight positive pressure. Once the tip touches the membrane, release the pressure to facilitate seal formation. Apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable gigaohm seal, apply brief, strong suction to rupture the membrane patch under the pipette tip.[12] This establishes electrical and molecular access to the cell's interior.
-
Baseline Recording:
-
Current-Clamp: Switch the amplifier to current-clamp mode. Record the resting membrane potential (RMP). Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +200 pA in 20 pA increments) to assess input resistance, voltage-sag, and action potential firing characteristics.[13] Record for at least 5-10 minutes to ensure a stable baseline.
-
Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). Record for a stable baseline period.
-
-
Drug Application: Switch the perfusion to ECS containing the desired final concentration of this compound (e.g., 100 nM - 10 µM).
-
Recording Drug Effect: Once the drug has reached the chamber, repeat the current injection or voltage-clamp protocols performed at baseline. Allow 5-10 minutes for the drug effect to stabilize.
-
Washout: Switch the perfusion back to the control ECS to wash out the drug and observe any reversal of the effects.
-
Data Analysis: Analyze recordings using software like Clampfit.[6] Compare parameters such as RMP, input resistance, action potential threshold, firing frequency, and sEPSC/sIPSC amplitude and frequency between baseline, drug application, and washout conditions.
Protocol 2: Extracellular Field Potential Recordings from Acute Brain Slices
This protocol is ideal for studying how this compound affects synaptic transmission and plasticity (e.g., Long-Term Potentiation, LTP) within an intact neural circuit, such as the hippocampus.[14][15]
Materials and Solutions
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, and 2.5 CaCl2. Must be continuously bubbled with 95% O2 / 5% CO2.
-
Dissection/Slicing Solution: A modified aCSF, often ice-cold and with higher Mg2+ and lower Ca2+ to reduce excitotoxicity during slicing.
Step-by-Step Methodology
-
Brain Extraction and Slicing: Anesthetize and decapitate a rodent according to approved institutional protocols. Rapidly extract the brain and place it in ice-cold, oxygenated slicing solution. Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus) using a vibratome.
-
Slice Recovery: Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.[15]
-
Recording Setup: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (2-3 mL/min) at 32°C.[14]
-
Electrode Placement: Using a microscope, place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals in hippocampal CA1) and a recording electrode in the synaptic field where the postsynaptic potentials are generated (e.g., stratum radiatum of CA1).[14][15]
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to evoke field excitatory postsynaptic potentials (fEPSPs).[15] Create an input-output curve to determine the stimulation intensity that produces 40-50% of the maximal response. Record a stable baseline for at least 20 minutes.
-
Drug Perfusion: Switch the perfusion to aCSF containing this compound and record for another 20-30 minutes to observe the drug's effect on basal synaptic transmission.
-
Induction of Plasticity (Optional): While still in the presence of the drug, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) to induce LTP.[15]
-
Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60 minutes to measure the magnitude and stability of the induced plasticity.
-
Data Analysis: Measure the slope of the fEPSP as an index of synaptic strength. Normalize all data to the pre-drug baseline. Compare the effect of this compound on basal transmission and on the magnitude of LTP compared to control (vehicle-only) experiments.
Troubleshooting and Considerations
-
Drug Solubility and Stability: this compound can be challenging to dissolve. Ensure the stock solution in DMSO is fully dissolved before diluting to the final concentration in aqueous recording solution. Protect from light.
-
Controls: Always run parallel experiments with a vehicle control (e.g., 0.1% DMSO in aCSF) to ensure observed effects are not due to the solvent or experimental drift.
-
Concentration-Response: Test a range of this compound concentrations to generate a concentration-response curve and determine the EC50/IC50 for a given effect.
-
Extrapyramidal Side Effects: this compound is known to cause extrapyramidal symptoms.[1][16] While this is a systems-level effect, underlying changes in the basal ganglia circuitry can be probed with slice electrophysiology.
Conclusion
This compound exerts its primary antipsychotic effect by antagonizing dopamine D2 receptors, which in turn modulates neuronal excitability and synaptic communication in key brain circuits. A thorough electrophysiological investigation is critical for a complete understanding of its function. The protocols outlined here provide a robust framework for researchers to dissect the specific effects of this compound on ion channels, action potential dynamics, and synaptic plasticity, paving the way for a deeper insight into its therapeutic and adverse effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Tiotixene - Wikipedia [en.wikipedia.org]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. protocols.io [protocols.io]
- 7. Effects of antipsychotic drugs on I(to), I (Na), I (sus), I (K1), and hERG: QT prolongation, structure activity relationship, and network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Alterations of Electrophysiological Properties and Ion Channel Expression in Prefrontal Cortex of a Mouse Model of Schizophrenia [frontiersin.org]
- 10. Major channels involved in neuropsychiatric disorders and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. medcentral.com [medcentral.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Thiothixene Precipitation in Cell Culture Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing thiothixene in their cell culture experiments. This compound, a potent antipsychotic agent, is a hydrophobic compound that frequently presents challenges with solubility and precipitation in aqueous cell culture media. This resource provides in-depth troubleshooting strategies and preventative measures to ensure the successful and reproducible use of this compound in your research.
I. Frequently Asked Questions (FAQs)
Here we address the most common immediate issues encountered when working with this compound in cell culture.
Q1: I just added my this compound stock solution to the cell culture media, and it immediately turned cloudy and formed a precipitate. What happened?
This is a classic example of a hydrophobic compound "crashing out" of solution. This compound is practically insoluble in water.[1][2] When your concentrated stock solution, likely prepared in a solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture media, the this compound molecules are forced out of solution, leading to immediate precipitation.[3]
Q2: My media with this compound looked fine initially, but after a few hours in the incubator, I see a crystalline precipitate. What's causing this delayed precipitation?
Delayed precipitation can be due to several factors:
-
Temperature Changes: The solubility of many compounds is temperature-dependent. As the media equilibrates to the incubator temperature (typically 37°C), the solubility of this compound may decrease, causing it to precipitate over time.
-
pH Shifts: Cellular metabolism can cause a gradual shift in the pH of the culture media.[4] The solubility of this compound can be influenced by pH, and a change may push it out of solution.[5][6]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, and proteins.[4] this compound may interact with these components over time, forming insoluble complexes.[7]
Q3: Can I just vortex or sonicate the media to redissolve the this compound precipitate?
While vortexing or brief sonication might temporarily disperse the precipitate, it is unlikely to fully redissolve the compound to a stable, monomeric state. This can lead to inconsistent and non-reproducible results in your experiments, as the effective concentration of soluble this compound will be unknown. It is always better to prevent precipitation in the first place.
Q4: What is the maximum concentration of DMSO I can use in my cell culture?
As a general rule, the final concentration of DMSO in your cell culture media should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[3][8] Some sensitive primary cells may require even lower concentrations.[8] Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.
II. In-Depth Troubleshooting Guides
This section provides a more detailed, mechanistic understanding of the causes of this compound precipitation and offers step-by-step protocols to mitigate these issues.
Issue 1: Immediate Precipitation Upon Addition to Media
This is the most common problem and is directly related to the poor aqueous solubility of this compound.
Causality & Mechanistic Explanation
The rapid shift from a high-concentration organic solvent environment to a low-concentration aqueous environment causes a supersaturation of this compound, leading to its immediate precipitation. The key is to manage this transition to maintain the drug in a soluble state.
Troubleshooting & Optimization Strategies
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It's crucial to first determine its maximum soluble concentration in your specific media.[3] |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[3] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media.[3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[3] | Always use pre-warmed (37°C) cell culture media for dilutions.[9][10] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO is necessary for the initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] |
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Issue 2: Delayed Precipitation in the Incubator
This issue is often more subtle and can be caused by the dynamic environment of cell culture.
Causality & Mechanistic Explanation
Over time, changes in the culture environment, such as pH shifts due to cellular metabolism or interactions with media components, can reduce the solubility of this compound, leading to its precipitation.
Troubleshooting & Optimization Strategies
| Potential Cause | Explanation | Recommended Solution |
| pH of the Media | The pH of the cell culture medium may become unfavorable for keeping this compound in solution.[5][6] | Check the pKa of this compound. If it is an ionizable compound, the pH of the media can significantly affect its solubility. Consider using a different buffer system or adjusting the media pH, but be mindful of the impact on cell health.[3][4] |
| Interaction with Serum Proteins | This compound is known to bind to serum proteins.[11] While this can sometimes aid in solubility, it can also lead to the formation of insoluble complexes, especially in serum-free or low-serum conditions. | If using serum-free media, consider adding purified albumin to help solubilize the compound.[10] If using serum, be aware that lot-to-lot variability in serum can affect solubility. |
| Instability of this compound | This compound may degrade over time in the aqueous environment of the cell culture media, and the degradation products may be less soluble. | Prepare fresh media with this compound immediately before use. Avoid storing media containing this compound for extended periods. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of this compound, potentially exceeding its solubility limit. | Ensure proper humidification in the incubator and use appropriate seals on culture plates to minimize evaporation. |
Logical Flow for Troubleshooting Delayed Precipitation
Caption: Decision tree for troubleshooting delayed this compound precipitation.
III. Advanced Strategies for Problematic Cases
For particularly challenging situations where precipitation persists, consider these advanced strategies.
Alternative Solubilization Approaches
-
Co-solvents: In some cases, using a co-solvent system can improve solubility. For example, a small amount of PEG-300 or Tween 80 can be used in the stock solution preparation, but their effects on your cells must be carefully evaluated.[9][12]
-
Encapsulation: For in vivo studies or complex in vitro models, encapsulation of this compound in liposomes or nanoparticles can be an effective way to deliver the drug without precipitation.[13]
-
Alternative Solvents: While DMSO is the most common solvent, other options like ethanol or specialized, less toxic solvents could be explored, though their compatibility with your cell line and experimental setup must be thoroughly tested.[14][15][16]
Protocol: Determining Maximum Soluble Concentration
This protocol will help you empirically determine the solubility limit of this compound in your specific cell culture media.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Create a series of dilutions of the stock solution in your complete cell culture media (pre-warmed to 37°C) to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Add the stock solution dropwise while gently vortexing to ensure proper mixing.[3]
-
Visually inspect each dilution immediately for any signs of precipitation.
-
Incubate the tubes at 37°C for a period that mirrors your experimental timeline (e.g., 24, 48, 72 hours).
-
Observe the solutions at various time points for any delayed precipitation. The highest concentration that remains clear throughout the incubation period is your maximum working concentration.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Retrieved from --INVALID-LINK--
-
InvivoChem. (n.d.). This compound HCl. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Anti-infective Agent 7 Precipitation in Media. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from --INVALID-LINK--
-
BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from --INVALID-LINK--
-
Drugs.com. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MedCentral. (n.d.). This compound: uses, dosing, warnings, adverse events, interactions. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). (Z)-Thiothixene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). TTI-0102 Solution Preparation and Stability: Application Notes and Protocols for Laboratory Use. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). Product Data Sheet. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). This compound (NSC 108165). Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (n.d.). This compound (CAS 5591-45-7). Retrieved from --INVALID-LINK--
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Chemistry.
-
Teychené, S., & Puel, F. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate.
-
Drugs.com. (n.d.). This compound Interactions Checker. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from --INVALID-LINK--
-
Stephan, Y., et al. (1971). [Binding to human serum proteins of drugs belonging to phenothiazine series, iminodibenzyle, thioxanthene and thiophenylpyridylamine]. PubMed.
-
Biosynth. (n.d.). This compound-d8. Retrieved from --INVALID-LINK--
-
Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Nature.
-
WebMD. (2024). This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from --INVALID-LINK--
-
Teychené, S., & Puel, F. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Semantic Scholar.
-
JoVE. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs. Retrieved from --INVALID-LINK--
-
Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances.
-
El-Najjar, N., et al. (2016). Impact of protein binding on the analytical detectability and anticancer activity of thymoquinone. Journal of Chromatography B.
-
Galloway, W. R., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
-
Sabouraud, A., et al. (1994). Binding of colchicine and thiocolchicoside to human serum proteins and blood cells. PubMed.
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved from --INVALID-LINK--
-
Pawar, S., et al. (2021). Deriving protein binding‐corrected chemical concentrations for in vitro testing. CPT: Pharmacometrics & Systems Pharmacology.
-
TargetMol. (n.d.). This compound-d8 P2. Retrieved from --INVALID-LINK--
-
Dehpour, A. R., et al. (2011). The Effect of this compound Antipsychotic Drug on Serum Lipid Peroxidation Level in Rat. ResearchGate.
-
Xu, W., et al. (2018). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Advanced Healthcare Materials.
-
ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media? Retrieved from --INVALID-LINK--
-
Zheng, J., et al. (2013). Phenol Red Interacts with the Protofibril-Like Oligomers of an Amyloidogenic Hexapeptide NFGAIL through Both Hydrophobic and Aromatic Contacts. The Journal of Physical Chemistry B.
-
Xu, H., et al. (2014). Injectable long-term control-released in situ gels of hydrochloric this compound for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation. PubMed.
-
Morgan, A., et al. (2019). Caution for the routine use of phenol red - It is more than just a pH indicator. PubMed.
References
- 1. medcentral.com [medcentral.com]
- 2. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) | Semantic Scholar [semanticscholar.org]
- 7. cellculturedish.com [cellculturedish.com]
- 8. lifetein.com [lifetein.com]
- 9. This compound HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
- 10. reddit.com [reddit.com]
- 11. [Binding to human serum proteins of drugs belonging to phenothiazine series, iminodibenzyle, thioxanthene and thiophenylpyridylamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Thiothixene Solutions: A Technical Guide to Ensuring Stability in Research Applications
Welcome to the Technical Support Center for Thiothixene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) and various aqueous solutions. Understanding and controlling the stability of your this compound solutions is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the preparation, storage, and use of this compound solutions.
Part 1: this compound in DMSO (Stock Solutions)
Question 1: What is the recommended concentration for a this compound stock solution in DMSO, and what are the best practices for preparation?
Answer: For most in vitro applications, a stock solution of this compound in DMSO at a concentration of 10 mg/mL is recommended.[1][2] this compound is soluble in DMSO, but achieving this concentration may require sonication and gentle warming (up to 60°C).[1][2] It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect long-term stability.
Causality: DMSO is an excellent solvent for many poorly water-soluble compounds like this compound.[3] However, the presence of water, even in small amounts, can promote hydrolysis or other degradation pathways over time. Using fresh, high-quality DMSO is a critical first step in ensuring the integrity of your stock solution.
Question 2: How should I store my this compound DMSO stock solution, and for how long is it stable?
Answer: this compound DMSO stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] The solid, powdered form of this compound is stable for at least four years when stored properly.[4] Always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[5][6]
Causality: Lower temperatures slow down chemical degradation reactions. Light, particularly UV light, can induce photochemical reactions, including cis-trans isomerization and oxidation.[7] this compound is known to be photosensitive, making light protection a critical storage parameter.[6][8]
Question 3: I noticed some precipitate in my this compound DMSO stock after thawing. What should I do?
Answer: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Before use, allow the vial to equilibrate to room temperature. If precipitation persists, you can attempt to redissolve the compound by gentle warming (up to 60°C) and sonication.[1] If the precipitate does not fully redissolve, it is recommended to prepare a fresh stock solution to ensure accurate dosing.
Causality: The solubility of most compounds, including this compound, is temperature-dependent. As the solution cools, the solubility decreases, which can lead to the compound coming out of solution. It is also possible that some degradation has occurred, leading to the formation of less soluble byproducts.
Part 2: this compound in Aqueous Solutions (Working Solutions)
Question 4: this compound is practically insoluble in water. How can I prepare a stable aqueous working solution for my experiments (e.g., cell culture)?
Answer: Direct dissolution of this compound in aqueous buffers or cell culture media is not feasible due to its poor water solubility.[5][9] The standard and recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it serially into your aqueous medium to the final desired concentration. The final concentration of DMSO in the aqueous solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.
Causality: The principle of using a water-miscible organic solvent like DMSO as an intermediate is a common strategy for formulating poorly soluble drugs for in vitro studies. The high concentration in the DMSO stock allows for a significant dilution factor into the aqueous phase, keeping the final DMSO concentration low while achieving the desired this compound concentration.
Question 5: How stable is this compound in aqueous solutions like cell culture media, and what factors can influence its degradation?
Answer: The stability of this compound in aqueous solutions is significantly lower than in DMSO and is influenced by several factors, including pH, temperature, and light exposure.[10] this compound is a thioxanthene derivative, a class of compounds known to be susceptible to degradation in aqueous environments.[11] The primary degradation pathways include oxidation and cis-trans isomerization.[7][12]
-
pH: While specific pH-rate profiles for this compound are not extensively published, related compounds show pH-dependent stability.[10] It is advisable to perform stability checks in your specific buffer system.
-
Light: As a photosensitive compound, exposure to light will accelerate degradation in aqueous solutions.[6][7][8] All experiments should be conducted with minimal light exposure.
-
Temperature: As with most chemical reactions, higher temperatures will increase the rate of degradation.
Question 6: My in vitro experiment runs for 72 hours. Will my this compound be stable in the cell culture medium for that long?
Answer: It is unlikely that this compound will remain fully stable in cell culture media for 72 hours at 37°C. The components of cell culture media can also interact with the compound, potentially affecting its stability and activity.[13][14] For long-term experiments, it is recommended to either replace the medium with freshly prepared this compound at regular intervals or to conduct a preliminary stability study under your specific experimental conditions.[13]
Causality: The complex mixture of amino acids, vitamins, salts, and proteins in cell culture media can create a reactive environment. Furthermore, the physiological temperature (37°C) will accelerate any degradation processes. This highlights the importance of empirically determining the stability of your compound in the specific matrix of your experiment.
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile amber microcentrifuge tubes or vials.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution thoroughly.
-
If necessary, use a sonicator bath and/or warm the solution to 60°C to aid dissolution.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term or -80°C for long-term storage.[2]
-
Protocol 2: Workflow for Assessing this compound Stability in Aqueous Media
This workflow utilizes High-Performance Liquid Chromatography (HPLC), a standard technique for stability testing.[15][16]
-
Preparation: Prepare your aqueous medium of interest (e.g., cell culture medium, phosphate-buffered saline).
-
Spiking: Spike the medium with this compound from a DMSO stock to your final experimental concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Time Points: Aliquot the spiked medium into separate sterile, light-protected containers for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Incubate the samples under your exact experimental conditions (e.g., 37°C, 5% CO2).
-
Sampling & Analysis: At each time point, remove an aliquot and analyze it immediately by a validated stability-indicating HPLC method to quantify the remaining parent this compound.[12][17]
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Key Stability Factors and Degradation Pathways
The chemical structure of this compound contains moieties that are susceptible to degradation. Understanding these can help in troubleshooting stability issues.
The most pharmacologically active form of this compound is the cis (or Z) isomer.[1][12] Exposure to light can cause isomerization to the less active trans (or E) isomer.[7] Additionally, the sulfur atoms in the thioxanthene ring and the sulfonamide group are susceptible to oxidation. HPLC methods have been developed to separate these isomers and potential degradation products, which is crucial for accurate stability assessment.[12][18][19]
Data Summary Tables
Table 1: Solubility and Recommended Storage of this compound
| Property | Details | Reference(s) |
| Solubility in DMSO | ≥ 10 mg/mL (may require heating/sonication) | [1][2] |
| Solubility in Water | Practically insoluble | [5][9] |
| Powder Storage | Room temperature (20-25°C), protect from light | [5][8] |
| DMSO Stock Storage | -20°C (1 month), -80°C (6 months) | [2] |
| Aqueous Solution Stability | Limited; prepare fresh before use | [20] |
Table 2: Key Factors Affecting this compound Solution Stability
| Factor | Impact | Mitigation Strategy | Reference(s) |
| Light | High | Use amber vials, work in low-light conditions | [5][6][8] |
| Temperature | Medium | Store solutions at recommended low temperatures | [2] |
| pH | Medium | Buffer working solutions; test stability in specific media | [10] |
| Oxygen | Low-Medium | Use degassed solvents for sensitive applications | [12] |
| Freeze-Thaw Cycles | Medium | Aliquot stock solutions into single-use volumes | N/A |
By understanding the chemical properties of this compound and adhering to these guidelines, researchers can minimize variability in their experiments and ensure the integrity of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. medkoo.com [medkoo.com]
- 10. Degradation study of thiotepa in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tiotixene - Wikipedia [en.wikipedia.org]
- 12. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nucleusbiologics.com [nucleusbiologics.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. Separation and quantitation of cis- and trans-thiothixene in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of cis- and trans-isomers of thioxanthene and dibenz[b,e]oxepin derivatives on calixarene- and resorcinarene-bonded high-performance liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound [glowm.com]
Technical Support Center: Navigating Thiothixene Interference in Fluorescence-Based Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with thiothixene in fluorescence-based assays. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference caused by this antipsychotic drug, ensuring the integrity and accuracy of your experimental data.
Introduction: The Enigma of this compound in Fluorescent Assays
This compound, a thioxanthene derivative, is not intrinsically fluorescent in its native state. However, it can be converted into a fluorescent species through oxidation, forming a thioxanthenone sulfoxide derivative.[1] This transformation can occur under common laboratory conditions, leading to unexpected and confounding signals in sensitive fluorescence-based assays. This guide will walk you through the mechanisms of this interference and provide robust solutions to overcome it.
Frequently Asked Questions (FAQs)
Q1: My fluorescence assay is showing an unexpectedly high background signal after adding my test compounds. Could this compound be the culprit?
A: It's possible, especially if your assay conditions are conducive to oxidation. While this compound itself is not fluorescent, its oxidized form is.[1] This can lead to a significant increase in background fluorescence, potentially masking your specific signal or generating false-positive results.
To begin troubleshooting, consider the following:
-
Assay Buffer Composition: Do your buffers contain any oxidizing agents? Even prolonged exposure to air can sometimes be sufficient to induce oxidation of sensitive compounds.
-
Presence of Peroxides: Check for the presence of peroxides in your solvents (e.g., THF, ether), as these are strong oxidizing agents.
-
Light Exposure: Is your assay sensitive to light? Photochemical reactions can sometimes lead to the oxidation of compounds.
Q2: How can I confirm that this compound is the source of the interference in my assay?
A: A systematic approach is crucial to pinpoint the source of interference. Here are two key experiments to perform:
Experiment 1: Compound-Only Control
This experiment will determine if this compound or its derivatives are autofluorescent under your specific assay conditions.
Protocol:
-
Prepare a dilution series of this compound in your assay buffer at the same concentrations used in your main experiment.
-
Add the this compound dilutions to the wells of a microplate. Include wells with assay buffer only as a blank control.
-
Incubate the plate under the same conditions as your main assay (temperature, time, light exposure).
-
Using a microplate reader, excite the wells at the excitation wavelength of your assay's fluorophore and scan the emission across a broad range of wavelengths.
Data Analysis:
Subtract the fluorescence of the blank wells from the wells containing this compound. A concentration-dependent increase in fluorescence that overlaps with your assay's emission wavelength confirms that this compound is becoming fluorescent under your assay conditions.
Experiment 2: Spectral Analysis of the Interfering Signal
If you have access to a spectrofluorometer, you can characterize the spectral properties of the interfering signal from this compound.
Protocol:
-
Prepare a solution of this compound in your assay buffer at a concentration that produces significant interference.
-
Excite the solution across a range of wavelengths to determine the optimal excitation wavelength for the interfering signal.
-
With the optimal excitation wavelength, scan the emission spectrum to identify the peak emission wavelength.
Data Analysis:
Compare the excitation and emission spectra of the this compound solution to those of your assay's fluorophore. Significant spectral overlap will confirm the potential for interference.
Q3: My results confirm that an oxidized form of this compound is causing autofluorescence. What are my options to mitigate this interference?
A: Once you've identified oxidized this compound as the source of interference, you can employ several strategies to rescue your assay.
Strategy 1: Shift to Red-Shifted Fluorophores
Autofluorescence from many organic molecules, including thioxanthene derivatives, is often most pronounced in the blue-green region of the spectrum.[2][3] By switching to a fluorophore that excites and emits at longer wavelengths (the far-red or near-infrared range), you can often spectrally separate the signal from your probe from the interfering signal.
Table 1: Common Fluorophore Classes and their General Spectral Regions
| Fluorophore Class | Typical Excitation Range (nm) | Typical Emission Range (nm) |
| Coumarins | 350 - 400 | 440 - 480 |
| Fluoresceins (FITC) | 490 - 500 | 515 - 530 |
| Rhodamines (TRITC) | 540 - 560 | 570 - 590 |
| Cyanine Dyes (Cy5) | 640 - 650 | 660 - 680 |
| Alexa Fluor Dyes | Wide range available (e.g., Alexa Fluor 647, 750) | Wide range available |
Strategy 2: Implement Time-Resolved Fluorescence (TRF)
TRF is a powerful technique that distinguishes between the short-lived fluorescence of interfering compounds and the long-lived fluorescence of specific lanthanide-based probes.[4][5][6][7][8]
-
Mechanism: Lanthanide donors (e.g., Europium, Terbium) have fluorescence lifetimes in the microsecond to millisecond range, while the autofluorescence from interfering compounds typically decays within nanoseconds. By introducing a delay between the excitation pulse and signal detection, the background fluorescence is allowed to decay before the specific signal from the lanthanide is measured.
Strategy 3: Utilize Spectral Unmixing
If your imaging system or plate reader has spectral detection capabilities, you can use computational algorithms to separate the emission spectrum of the interfering this compound derivative from that of your assay's fluorophore.[9][10][11][12][13]
-
Process: This technique requires measuring the emission spectrum of each component (your fluorophore and the interfering compound) individually. The software then uses these "spectral fingerprints" to deconvolute the mixed signal from your experimental wells, providing a more accurate measurement of your specific signal.
Strategy 4: Assay Buffer Optimization
Since the interference is dependent on the oxidation of this compound, modifying your assay buffer to create a more reducing environment can be a simple and effective solution.
-
Add Antioxidants: Consider adding low concentrations of antioxidants like dithiothreitol (DTT) or β-mercaptoethanol to your assay buffer. Be sure to test for any direct effects of these additives on your assay's performance.
-
Degas Buffers: Removing dissolved oxygen from your buffers by degassing can also help to minimize oxidation.
Troubleshooting Workflow
Here is a visual guide to help you systematically troubleshoot potential this compound interference.
Caption: A step-by-step workflow for identifying and mitigating this compound interference.
Advanced Troubleshooting: Quenching Effects
While autofluorescence from oxidized this compound is a primary concern, it's also important to consider the possibility of fluorescence quenching. Quenching occurs when a compound reduces the fluorescence intensity of a fluorophore through various mechanisms, such as Förster resonance energy transfer (FRET) or collisional quenching.
Q4: My fluorescence signal is lower than expected. Could this compound be quenching my fluorophore?
A: Yes, this is a possibility. To test for quenching, you can perform a quenching control experiment.
Protocol:
-
Prepare a constant concentration of your fluorescent probe in your assay buffer.
-
Add a dilution series of this compound to the probe solution.
-
Measure the fluorescence intensity at each this compound concentration.
Data Analysis:
A concentration-dependent decrease in fluorescence intensity indicates that this compound is quenching your fluorophore.
If quenching is confirmed, the mitigation strategies are similar to those for autofluorescence:
-
Change the Fluorophore: Different fluorophores have varying susceptibilities to quenching by specific compounds.
-
Reduce Compound Concentration: If your assay's sensitivity allows, lowering the concentration of this compound can reduce the quenching effect.
-
Consider a Different Assay Format: If possible, switching to a non-fluorescence-based detection method (e.g., absorbance or luminescence) can circumvent the issue entirely.
Conclusion: Ensuring Data Integrity
Interference from test compounds like this compound is a common challenge in fluorescence-based assays. By understanding the underlying mechanisms of interference and employing a systematic troubleshooting approach, you can effectively identify and mitigate these issues. The strategies outlined in this guide, from simple buffer modifications to the implementation of advanced detection technologies, provide a comprehensive toolkit for ensuring the accuracy and reliability of your experimental data.
References
- 1. Fluorimetric determination of some thioxanthene derivatives in dosage forms and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recommendations for the reduction of compound artifacts in time-resolved fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-resolved Fluorescence Energy Transfer | Agilent [agilent.com]
- 7. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 10. bio-rad.com [bio-rad.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Thiothixene Experimental Design: A Technical Guide to Managing Off-Target Effects
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing Thiothixene. This guide is designed to provide you, our scientific colleagues, with in-depth, practical solutions for navigating the complexities of this compound's polypharmacology. As a potent first-generation antipsychotic, its utility in research is often linked directly to its primary antagonism of the dopamine D2 receptor.[1][2][3][4] However, its interactions with numerous other receptors—its "off-target" effects—can be a significant source of experimental variability and confounding results.[5][6]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, self-validating studies that yield clean, interpretable data.
Frequently Asked Questions: Understanding this compound's Pharmacological Profile
This section addresses the most common questions regarding this compound's mechanism of action and its propensity for off-target interactions.
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is a thioxanthene-class typical antipsychotic.[2][3] Its primary therapeutic and experimental mechanism of action is the potent postsynaptic blockade of dopamine D2 receptors in the central nervous system.[2][3][4] This antagonism inhibits dopamine-mediated effects, which is the basis for its use in treating psychosis and for its study in models of dopaminergic signaling.[1][2]
Q2: What are the principal off-target receptors that this compound interacts with?
This compound is not a perfectly selective compound. Its chemical structure allows it to bind with significant affinity to several other G protein-coupled receptors (GPCRs). Understanding this off-target binding profile is the first critical step in designing appropriate controls. The major off-target receptor families include:
-
Serotonin (5-HT) Receptors: Notably the 5-HT2 and 5-HT7 subtypes.[2][7][8]
-
Adrenergic Receptors: Primarily α1- and α2-adrenergic receptors.[2][7][9]
-
Histamine Receptors: Specifically the histamine H1 receptor.[2][7][10]
It is also important to note what this compound has a low affinity for. It possesses weak to negligible anticholinergic (muscarinic) properties, which distinguishes it from some other antipsychotics.[2][7]
Q3: How does this compound's binding affinity (Ki) compare across its on- and off-targets?
The binding affinity, often expressed as the inhibition constant (Ki), quantifies how strongly a drug binds to a receptor. A lower Ki value indicates a stronger binding affinity. The significant variation in this compound's affinity across different receptors is the root of its off-target effects.
| Receptor Target | Binding Affinity (Ki) in nM | Classification | Potential Experimental Consequence |
| Dopamine D2 | 0.417 | On-Target | Primary antipsychotic/dopamine-blocking effect [9] |
| Dopamine D3 | 186.2 | On-Target (related) | Contribution to dopamine system modulation |
| Dopamine D1 | 338 | Off-Target | Weaker interaction, less likely to confound at low doses |
| Dopamine D4 | 363.1 | Off-Target | Weaker interaction |
| Serotonin (5-HT) Receptors | 15 - 5,754 (range) | Off-Target | Modulation of mood, cognition, and other signaling cascades [9] |
| Histamine H1 Receptor | ~15-20 (estimated range) | Off-Target | Sedation, metabolic changes in vivo [2][9] |
| α1- and α2-Adrenergic Receptors | ~15-50 (estimated range) | Off-Target | Cardiovascular effects (e.g., hypotension), autonomic changes [2][9] |
Binding affinity data sourced from MedchemExpress, citing various pharmacological studies.[9]
Q4: Are there any recently discovered, non-canonical off-target effects of this compound?
Yes. Recent research has uncovered a novel function of this compound unrelated to classical neurotransmitter receptor blockade. A 2023 study demonstrated that this compound stimulates efferocytosis , the process by which macrophages clear apoptotic (dying) cells.[11][12] This effect appears to be mediated by inhibiting dopaminergic signaling in macrophages and increasing the expression of Arginase 1.[11][12] This is a critical consideration for any research involving immunology, cell death, or tissue repair, as this effect is independent of the central nervous system targets typically studied.
Visualizing this compound's Pharmacology
To better conceptualize the drug's interactions, the following diagram illustrates the relationship between its on-target and major off-target pathways.
Caption: this compound's On-Target vs. Off-Target Interactions.
Troubleshooting Guide: Deconvoluting Experimental Results
ISSUE: "My experimental results with this compound are not what I predicted based on D2 receptor blockade alone. How can I determine if an off-target effect is responsible?"
This is a common and critical challenge. The following workflow provides a systematic approach to diagnose and confirm the involvement of off-target effects.
Caption: Systematic Workflow for Troubleshooting Off-Target Effects.
Protocols for Off-Target Validation
Here we provide actionable protocols to implement the troubleshooting workflow.
Protocol 1: In Vitro Pharmacological Blockade Experiment
This protocol is designed to test if an observed cellular response (e.g., change in gene expression, signaling molecule concentration, or cell viability) is due to an off-target effect.
Objective: To determine if the effect of this compound on a cellular assay is mediated by D2 receptors or a specific off-target receptor (e.g., 5-HT2A).
Materials:
-
Cultured cells expressing the receptors of interest.
-
This compound (e.g., 1 µM final concentration).
-
Selective D2 antagonist (e.g., Raclopride, 10 µM).
-
Selective 5-HT2A antagonist (e.g., Ketanserin, 1 µM).
-
Vehicle control (e.g., DMSO or saline).
-
Appropriate assay reagents (e.g., cAMP assay kit, qPCR reagents).
Methodology:
-
Cell Plating: Plate cells at a density appropriate for your specific assay and allow them to adhere and grow for 24 hours.
-
Experimental Groups: Prepare the following treatment groups in triplicate:
-
Group A: Vehicle Only (Negative Control)
-
Group B: this compound Only
-
Group C: Selective D2 Antagonist (Raclopride) Only
-
Group D: Selective 5-HT2A Antagonist (Ketanserin) Only
-
Group E: Raclopride (pre-treatment) + this compound
-
Group F: Ketanserin (pre-treatment) + this compound
-
-
Pre-treatment: Add the selective antagonists (Groups C, D, E, F) to the appropriate wells. Incubate for 30-60 minutes. This allows the antagonist to occupy its target receptor before this compound is introduced.
-
Treatment: Add this compound to Groups B, E, and F. Add vehicle to Groups A, C, and D.
-
Incubation: Incubate for the period determined by your primary assay's kinetics.
-
Assay Execution: Perform your primary assay (e.g., measure cAMP levels, perform cell lysis for RNA extraction, etc.).
-
Data Analysis: Normalize all data to the Vehicle Only control group. Compare the response in the this compound Only group (B) to the pre-treatment groups (E and F).
Interpreting the Results:
-
If the effect of this compound is blocked by Raclopride (Group E resembles Group A) but not Ketanserin (Group F resembles Group B): The effect is on-target and mediated by the D2 receptor.
-
If the effect of this compound is blocked by Ketanserin (Group F resembles Group A) but not Raclopride (Group E resembles Group B): The effect is off-target and mediated by the 5-HT2A receptor.
-
If the effect is partially blocked by both: The phenotype may be a result of combined actions on both receptors.
Protocol 2: Designing a Counter-Screening Campaign
For novel or unexpected findings, a broader approach is necessary. Counter-screening against a panel of receptors can definitively map this compound's activity profile in your system. While full execution is often outsourced, proper design is crucial.
Objective: To broadly characterize the binding and functional activity of this compound against a panel of common off-target receptors.
Workflow Steps:
-
Target Selection: Based on the literature and your experimental observations, select a panel of targets. For this compound, a standard panel should include:
-
Assay Selection: Choose the appropriate assay type. A comprehensive screen often involves two phases:
-
Phase 1: Binding Assays: Use radioligand displacement or equivalent assays to determine the binding affinity (Ki) at each target. This tells you if the drug binds.[15]
-
Phase 2: Functional Assays: For any targets where significant binding is observed, follow up with functional assays (e.g., cAMP, calcium flux, β-arrestin recruitment) to determine if the drug is an agonist, antagonist, or inverse agonist. This tells you what the drug does when it binds.[16][17]
-
-
Concentration Selection: Screen at a single high concentration (e.g., 10 µM) to identify any potential interactions. For any "hits" (e.g., >50% inhibition), perform a full concentration-response curve to determine potency (IC50 or EC50).
-
Vendor Communication: Provide the chosen vendor (e.g., Eurofins Discovery, Evotec) with a high-purity sample of this compound and a clear list of selected targets and assays.
-
Data Interpretation: The final report will provide a comprehensive "fingerprint" of this compound's activity. This data is invaluable for interpreting current results and designing future experiments with appropriate controls.
References
- 1. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
- 6. Genetic inference of on-target and off-target side-effects of antipsychotic medications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tiotixene - Wikipedia [en.wikipedia.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - PharmaKB [app.pharmakb.com]
- 11. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acnp.org [acnp.org]
- 14. mdpi.com [mdpi.com]
- 15. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journals.physiology.org [journals.physiology.org]
Technical Support Center: Thiothixene and Its Degradation Products
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice regarding thiothixene and its degradation products. Understanding the stability of this compound is critical for accurate analytical measurements and ensuring the safety and efficacy of therapeutic formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several pathways, most notably oxidation and photodegradation.[1][2] When exposed to heat, it can decompose and emit toxic fumes of sulfur and nitrogen oxides.[3] The thioxanthene nucleus and the piperazinylpropylidene side chain are the most reactive parts of the molecule.
-
Oxidative Degradation: The sulfur atom in the thioxanthene ring is prone to oxidation, leading to the formation of this compound sulfoxide. This is a common degradation product and is also a known metabolite.
-
Photodegradation: this compound is sensitive to light.[2] UV irradiation can lead to the formation of a highly fluorescent product, a principle that has been exploited for photochemical fluorimetric analysis.[4] This suggests that light exposure can cause significant changes to the molecular structure.
-
Isomerization: this compound exists as Z (cis) and E (trans) isomers. The Z isomer is the pharmacologically active form.[1] Energy input, such as from heat or light, can potentially cause isomerization, altering the therapeutic efficacy of the drug.
Q2: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing this compound. Could this be a degradation product?
A2: It is highly probable. An unexpected peak, especially one that grows over time or upon exposure to stress conditions (light, heat, humidity), often indicates the presence of a degradation product. The most likely candidate is this compound sulfoxide, but other byproducts of photodegradation or hydrolysis could also be present.
Troubleshooting Steps:
-
Review Sample Handling: Ensure that your samples have been consistently protected from light and stored at appropriate temperatures.
-
Perform a Forced Degradation Study: To confirm if the peak is a degradant, you can perform a forced degradation study.[5][6][7] Expose a known this compound standard to controlled stress conditions (e.g., acid, base, peroxide, heat, UV light) and monitor the chromatogram for the appearance and growth of the unknown peak.[8][9]
-
Use a Stability-Indicating Method: Your HPLC method must be "stability-indicating," meaning it can separate the parent drug from its degradation products, synthetic precursors, and isomers.[1][9][10] If your current method is not achieving this, it may need to be redeveloped and validated.
Q3: How can I prevent the degradation of this compound in my samples and standards?
A3: Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Light Protection: Store all this compound-containing solutions and solid materials in amber vials or wrapped in aluminum foil to protect them from light.[2]
-
Temperature Control: Store samples at recommended temperatures, typically refrigerated or frozen, to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider purging vials with an inert gas like nitrogen or argon to minimize oxidative degradation.
-
pH Control: this compound stability can be pH-dependent. Maintain the pH of your solutions within a stable range, as determined by pre-formulation studies.
Q4: My assay for this compound is showing poor reproducibility. Could degradation be the cause?
A4: Yes, inconsistent degradation can lead to significant variability in assay results. If the extent of degradation differs between samples or between the sample and the standard, the quantification will be inaccurate.
Troubleshooting Steps:
-
Standard and Sample Preparation: Prepare standards and samples fresh for each analytical run, if possible. If they must be stored, ensure they are kept under identical, stability-promoting conditions.
-
System Suitability: Before each run, perform a system suitability test using a standard that contains both this compound and its primary degradation product(s). This will verify that your analytical method is capable of resolving these compounds on that day.
-
Investigate the Matrix: If you are analyzing a formulated product, excipients could be interacting with this compound and accelerating its degradation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound Potency Over Time | Degradation of the active pharmaceutical ingredient (API). | Implement stringent light and temperature controls for storage. Consider the use of antioxidants in formulated products. |
| Appearance of Ghost Peaks in Chromatograms | Carryover from a previous injection of a degraded sample. | Optimize the needle wash and column flushing steps in your HPLC method. |
| Shifting Retention Times for this compound | Changes in mobile phase pH or composition affecting the ionization state of this compound or its degradants. | Ensure the mobile phase is accurately prepared and buffered. Allow for adequate column equilibration time. |
| Poor Peak Shape (Tailing or Fronting) | Co-elution of this compound with a degradation product. | Re-develop the HPLC method to improve resolution. This may involve changing the column, mobile phase, or gradient profile. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Appropriate buffers
-
Calibrated HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat in an oven at a set temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines (1.2 million lux hours and 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating this compound from its known degradation products and impurities.[1][11]
Method Development Strategy:
-
Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.
-
Mobile Phase Selection: A common mobile phase for this compound analysis is a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: A gradient elution is often necessary to achieve adequate separation of the parent drug from its more polar degradation products.
-
Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This can help to identify peaks and assess their purity.
Validation Parameters (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing Degradation and Analytical Workflows
References
- 1. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daicelpharmastandards.com [daicelpharmastandards.com]
Thiothixene In Vivo Administration: A Technical Support Guide for Researchers
Welcome to the technical support center for the in vivo application of thiothixene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the challenges associated with dissolving and administering this compound in animal models. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key solubility challenges with this compound for in vivo research?
A1: this compound presents a significant formulation challenge due to its physicochemical properties. The free base form of this compound is a lipophilic molecule that is practically insoluble in water[1]. While the hydrochloride (HCl) salt form shows improved aqueous solubility, it can still be difficult to dissolve at concentrations required for many preclinical studies, and its solubility is highly pH-dependent[1][2]. The key challenge is to create a biocompatible formulation that can deliver a precise dose without causing precipitation at the injection site or during administration, which could lead to variable drug exposure and potential local toxicity.
Q2: Should I use the this compound free base or the hydrochloride salt for my in vivo experiments?
A2: The choice between the free base and the hydrochloride (HCl) salt depends on your desired formulation and administration route.
-
This compound Hydrochloride (HCl): This form is generally preferred for aqueous-based formulations due to its higher water solubility compared to the free base[1]. However, it is a salt of a weak base and its solubility can decrease as the pH of the solution approaches neutrality, which can be a concern upon injection into physiological environments (pH ~7.4). Ready-to-use injections of this compound hydrochloride have a pH between 2.5 and 3.5 to maintain solubility[1].
-
This compound Free Base: The free base is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform[1]. It is often used for formulations involving organic co-solvents or lipid-based vehicles.
For most researchers, starting with the This compound HCl salt is recommended for initial studies, especially if aiming for a formulation with a higher aqueous component. If high concentrations are needed that cannot be achieved with the HCl salt in an aqueous-based vehicle, or if a lipid-based vehicle is desired, then the free base may be more suitable.
Q3: What are the recommended starting formulations for injectable administration (IP, SC, IV)?
A3: Due to this compound's low aqueous solubility, multi-component vehicle systems are typically required. Here are some commonly used formulations, starting with the simplest:
-
For Low Concentrations: If your required dose is low, you may be able to dissolve this compound HCl in acidified saline (pH adjusted to 3-4 with HCl). However, the risk of precipitation upon injection is high.
-
Co-Solvent Systems: These are the most common and reliable approaches. A stock solution of this compound is first prepared in a strong organic solvent, which is then diluted into a more biocompatible vehicle.
| Vehicle Composition | Administration Route | Notes |
| 10% DMSO, 90% Corn Oil | IP, SC | A common choice for lipophilic compounds. Ensure the final DMSO concentration is as low as possible. May not be suitable for IV. |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV, SC | A versatile vehicle that can often keep compounds in solution upon dilution. The order of mixing is critical. |
| 10% DMSO, 5% Tween 80, 85% Saline | IP, IV, SC | A simpler aqueous-based co-solvent system. Tween 80 acts as a surfactant to aid solubility. |
| 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline | IV, IP, SC | Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility[3][4]. |
Note: Always prepare a vehicle-only control group in your studies to account for any effects of the formulation itself. Prenatal exposure to even common vehicles like corn oil and DMSO has been shown to have physiological effects in mice[5].
Q4: What are the best options for oral gavage administration?
A4: For oral administration, you have the option of creating a solution or a suspension.
-
Solution: If the required dose can be dissolved in a small volume of a tolerable solvent, this is often preferred for ensuring dose uniformity. Polyethylene glycol 400 (PEG400) can be a suitable vehicle for some lipophilic drugs[6][7][8].
-
Suspension: This is a very common method for oral gavage of poorly soluble compounds. The drug is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent.
-
0.5% - 1% Carboxymethylcellulose (CMC) in water or saline: This is a standard and widely accepted vehicle for creating stable suspensions.
-
0.25% Tween 80 and 0.5% CMC: The addition of a surfactant like Tween 80 can help to wet the drug particles and create a more uniform suspension.
-
Troubleshooting Guide
Problem: My this compound is not dissolving in the chosen vehicle.
-
Cause: The solubility limit of this compound in that specific vehicle has been exceeded. The particle size of the drug may also be too large, slowing dissolution.
-
Solution:
-
Increase the proportion of the primary solvent: If using a co-solvent system (e.g., DMSO/Corn oil), try increasing the initial concentration of this compound in DMSO before diluting, or slightly increasing the percentage of DMSO in the final formulation (be mindful of potential toxicity at higher DMSO concentrations).
-
Gentle Heating: Warming the solution to 37-40°C can aid dissolution. However, be cautious as heat can also degrade the compound. Always check the stability of this compound under these conditions.
-
Sonication: Using a bath sonicator can help to break up particles and increase the rate of dissolution[9].
-
Switch to a different vehicle system: If one system fails, another may work better. For example, if a DMSO/saline mixture is failing, a cyclodextrin-based formulation might be more effective.
-
pH Adjustment: For this compound HCl in aqueous solutions, lowering the pH (to around 3-4) can significantly increase solubility.
-
Problem: The solution is clear initially, but a precipitate forms after adding the final aqueous component or upon standing.
-
Cause: This is a common issue with co-solvent formulations. The drug is soluble in the organic solvent but crashes out when the aqueous component is added, creating a supersaturated and unstable solution.
-
Solution:
-
Change the order of addition: Sometimes, adding the drug stock solution to the surfactant (e.g., Tween 80) before adding the aqueous phase can create a more stable micellar formulation.
-
Vortex vigorously during mixing: Continuous and energetic mixing as you add the aqueous component is crucial to prevent localized high concentrations that can initiate precipitation.
-
Incorporate a precipitation inhibitor: Polymers like PEG400 or surfactants like Tween 80 in the formulation can help to keep the drug in a supersaturated state for a longer period.
-
Prepare fresh daily: Due to potential instability, it is best practice to prepare these formulations fresh before each use.
-
Problem: I observe precipitation at the injection site or the animals show signs of distress after injection.
-
Cause: The drug is precipitating out of the formulation upon contact with the physiological environment (neutral pH, different ionic strength). This can cause local irritation, inflammation, and erratic drug absorption.
-
Solution:
-
Decrease the drug concentration: A lower concentration is less likely to precipitate. This may require increasing the injection volume, but be mindful of the maximum recommended volumes for the chosen route and animal species.
-
Change the formulation: A formulation with a higher concentration of solubilizing agents (e.g., PEG, Tween 80, cyclodextrins) may be necessary to maintain solubility in vivo.
-
Slow the rate of injection: For intravenous administration, a slower infusion rate allows for more rapid dilution in the bloodstream, reducing the chance of precipitation.
-
Switch the route of administration: If IP or SC injection is causing issues, oral gavage may be a more viable, albeit pharmacokinetically different, alternative.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a 2.5 mg/mL solution of this compound in a DMSO/Corn oil vehicle.
Materials:
-
This compound (free base or HCl salt)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Weigh out 25 mg of this compound powder and place it in a sterile vial.
-
Add 1 mL of sterile DMSO.
-
Vortex vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
-
Prepare the final 2.5 mg/mL working solution:
-
In a separate sterile tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the corn oil.
-
Immediately vortex vigorously for 1-2 minutes to ensure a homogenous solution or fine suspension. Note: As DMSO and corn oil can be immiscible, creating a stable emulsion through vigorous mixing is key. Adding a surfactant like Tween 80 can help stabilize this mixture[10][11].
-
-
Administration:
-
Use the solution immediately after preparation.
-
Before drawing each dose, vortex the solution to ensure homogeneity.
-
Administer the appropriate volume to the animal based on its weight. For a 10 mg/kg dose in a 25g mouse, you would inject 100 µL.
-
Protocol 2: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC).
Materials:
-
This compound (free base or HCl salt)
-
Sodium Carboxymethylcellulose (CMC), low viscosity
-
Sterile water or saline
-
Mortar and pestle (optional, for fine grinding)
-
Stir plate and magnetic stir bar
-
Sterile container
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Add 0.5 g of CMC powder to 100 mL of sterile water or saline in a sterile beaker with a magnetic stir bar.
-
Heat the solution to ~60°C while stirring to aid the dissolution of the CMC.
-
Allow the solution to cool to room temperature. It should be slightly viscous.
-
-
Prepare the this compound suspension:
-
Weigh out the required amount of this compound. For a 10 mL final volume at 1 mg/mL, you will need 10 mg. For better accuracy, it is advisable to prepare a slightly larger volume than needed.
-
If the this compound particles are not a fine powder, gently grind them using a mortar and pestle.
-
In a new sterile container, add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining 0.5% CMC vehicle while continuously stirring or vortexing.
-
Place the container on a stir plate and stir for at least 30 minutes to ensure a uniform suspension.
-
-
Administration:
-
Stir the suspension continuously with a magnetic stir bar during dosing to prevent the drug from settling.
-
Draw up the required volume into an oral gavage needle.
-
Visualization
Decision Workflow for this compound Formulation
Caption: A decision-making flowchart for selecting and preparing a suitable this compound formulation for in vivo administration.
References
- 1. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prenatal exposure to corn oil, CMC-Na or DMSO affects physical development and multi-organ functions in fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Thiothixene Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiothixene. This guide is designed to help you navigate and troubleshoot unexpected results you may encounter during your experiments. Our goal is to provide you with the expertise and logical framework to diagnose issues, ensuring the integrity and validity of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a typical, first-generation antipsychotic medication belonging to the thioxanthene class.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[1][3] By blocking these receptors, this compound reduces dopamine-mediated effects, which is believed to alleviate the symptoms of psychosis.[1][4] It also has some affinity for serotonin, histamine, and alpha-adrenergic receptors, which may contribute to its overall pharmacological profile.[5][6]
Q2: My cells are showing an unexpected response to this compound. What are the potential off-target effects?
While this compound's primary target is the D2 receptor, it can interact with other receptors, leading to what may appear as unexpected responses. These can include:
-
Anticholinergic effects: Dry mouth, blurred vision, and constipation are clinical side effects that can manifest in vitro as changes in cell signaling pathways mediated by muscarinic acetylcholine receptors.[6]
-
Alpha-adrenergic blockade: This can lead to cardiovascular effects like orthostatic hypotension in vivo and may influence signaling cascades in cell types expressing adrenergic receptors.[3]
-
Serotonin receptor affinity: this compound's interaction with serotonin receptors could modulate various cellular processes, adding a layer of complexity to its effects.[1]
-
Efferocytosis stimulation: this compound has been shown to stimulate macrophages to clear pathogenic cells.[5]
Q3: I'm observing high variability in my results between experiments. What could be the cause?
High variability can stem from several factors related to the compound itself:
-
Stability: this compound is sensitive to light and moisture.[7][8] Improper storage can lead to degradation, resulting in inconsistent concentrations of the active compound. Always store this compound in a tight, light-resistant container at controlled room temperature (20–25°C or 68–77°F).[8]
-
Isomers: this compound exists as Z (cis) and E (trans) isomers. The Z isomer is the more pharmacologically active form.[9] Inconsistent isomeric composition in your this compound stock can lead to variability.
-
Metabolism: If you are working with in vivo models or liver microsomes, be aware that this compound is extensively metabolized in the liver to compounds like this compound sulfoxide and N-desmethylthis compound.[7] These metabolites may have their own biological activities.
Troubleshooting Guide: Unexpected Pharmacological Responses
This section addresses scenarios where this compound produces biological effects that deviate from the expected D2 receptor antagonism.
Scenario 1: Weaker than expected D2 receptor antagonism in a cell-based assay.
Question: I'm using a well-validated cell line expressing D2 receptors, but the inhibitory effect of this compound is much weaker than anticipated. What could be the problem?
Answer:
Several factors could contribute to a weaker-than-expected response. Let's break down the possibilities and how to troubleshoot them.
Potential Causes & Troubleshooting Steps:
-
Compound Integrity:
-
Degradation: As mentioned, this compound is light-sensitive.[7][8] Prepare fresh solutions for each experiment and minimize exposure to light.
-
Isomeric Purity: The presence of the less active E (trans) isomer can reduce the overall potency of your solution.[9] If possible, verify the isomeric ratio of your this compound stock using an appropriate analytical method like HPLC.[9]
-
-
Assay Conditions:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.
-
Serum Interactions: Components in the serum of your cell culture media could bind to this compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium for the duration of the experiment.
-
-
Receptor Desensitization:
-
Prolonged exposure to agonists (even at low levels in serum) can lead to receptor desensitization and internalization. A serum-starvation period before the assay may help to restore receptor sensitivity.
-
Experimental Workflow for Troubleshooting Weak Antagonism:
Caption: Troubleshooting weak D2 antagonism.
Scenario 2: Unexpected agonist-like activity observed.
Question: In my assay, at certain concentrations, this compound appears to be causing a slight activation of the D2 receptor pathway before antagonism is observed. Is this possible?
Answer:
While this compound is classified as an antagonist, some compounds can exhibit partial agonism under specific experimental conditions.
Potential Causes & Troubleshooting Steps:
-
Partial Agonism:
-
In systems with high receptor expression or in the absence of a full agonist, some antagonists can elicit a small downstream signal. This is a known phenomenon for some D2 receptor ligands.[10]
-
Troubleshooting: To confirm this, run a parallel experiment with a known full agonist and a neutral antagonist. Compare the dose-response curves. If this compound shows a response that is above baseline but below the maximal response of the full agonist, it may be acting as a partial agonist in your system.
-
-
Off-Target Effects:
-
This compound's activity at other receptors (e.g., serotonin) could be activating a separate signaling pathway that cross-talks with your D2 reporter system.[5]
-
Troubleshooting: Use specific antagonists for other potential targets of this compound (e.g., a serotonin receptor antagonist) to see if the unexpected agonist-like effect is blocked.
-
Signaling Pathway Considerations:
Caption: Potential pathways for unexpected agonism.
Troubleshooting Guide: Analytical & Bioanalytical Challenges
This section focuses on issues related to the detection and quantification of this compound in various matrices.
Scenario 3: Poor peak shape or retention in HPLC analysis.
Question: I am trying to quantify this compound in plasma samples using reverse-phase HPLC, but I'm getting poor peak shape and inconsistent retention times. What can I do?
Answer:
This compound is a basic compound, which can present challenges in reverse-phase chromatography.
Potential Causes & Troubleshooting Steps:
-
Secondary Interactions with Silica:
-
The basic nature of this compound can lead to interactions with residual silanol groups on the silica-based column, causing peak tailing.
-
Troubleshooting:
-
Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to block the active silanol sites.[11]
-
Use a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid) to ensure the this compound is fully protonated. However, this may reduce retention.[12]
-
Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is more suitable for basic compounds.
-
-
-
Sample Matrix Effects:
-
Proteins and other components in plasma can interfere with the chromatography.
-
Troubleshooting: Ensure your sample preparation is robust. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective method for cleaning up plasma samples before LC-MS/MS analysis.[12]
-
Table 1: Mobile Phase Modifiers for this compound HPLC
| Modifier | Concentration | Rationale | Potential Outcome |
| Triethylamine | 0.1 - 1.0% | Competes with this compound for silanol binding sites.[11] | Improved peak symmetry. |
| Formic Acid | 0.1% | Ensures protonation of this compound.[12] | May decrease retention time. |
| Acetic Acid | 0.1% | Similar to formic acid, ensures protonation.[11] | May decrease retention time. |
Troubleshooting Guide: Cell-Based Assay Anomalies
This section addresses unexpected outcomes in cell-based experiments.
Scenario 4: High background signal in a dopamine release assay.
Question: I am using PC12 cells to measure dopamine release in response to a stimulus, and I'm using this compound as an antagonist. However, my baseline dopamine levels are very high and variable. Why is this happening?
Answer:
High background in a dopamine release assay can obscure the effects of your test compounds.
Potential Causes & Troubleshooting Steps:
-
Cell Culture Conditions:
-
PC12 cells can be sensitive to culture conditions. Over-confluency, nutrient depletion, or changes in temperature can lead to spontaneous dopamine release.[13][14]
-
Troubleshooting: Maintain a consistent cell seeding density and ensure you are using fresh media. Optimize incubation times and temperatures as these can significantly impact dopamine release.[14]
-
-
Assay Buffer Composition:
-
The presence of certain ions or compounds in your assay buffer could be stimulating the cells.
-
Troubleshooting: Review the composition of your buffer. Ensure it is free of any potential secretagogues. A simple Krebs-Ringer-HEPES buffer is often a good starting point.
-
-
Detection Method Interference:
-
If you are using a luminescence- or fluorescence-based detection method, components in your media or the this compound itself could be interfering with the signal.
-
Troubleshooting: Run a control with just the assay buffer and your detection reagents to check for background signal. Also, test whether this compound at your working concentration quenches or enhances the signal in a cell-free system.
-
Protocol: Basic Dopamine Release Assay with PC12 Cells
-
Cell Culture: Plate PC12 cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency. Consider treating with Nerve Growth Factor (NGF) to promote a more neuronal phenotype, which may enhance dopamine release.[13]
-
Pre-incubation: Gently wash the cells with a pre-warmed physiological salt solution (e.g., Krebs-Ringer-HEPES).
-
Antagonist Addition: Add this compound at various concentrations and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Stimulation: Add a stimulating agent (e.g., high potassium solution or a nicotinic acetylcholine receptor agonist) to induce dopamine release.[13]
-
Sample Collection: Collect the supernatant for dopamine quantification.
-
Detection: Quantify dopamine using a suitable method, such as HPLC with electrochemical detection or a commercially available ELISA or luminescence-based kit.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medcentral.com [medcentral.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Tiotixene - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term storage conditions for Thiothixene powder and solutions
Welcome to the comprehensive technical guide for the long-term storage and handling of Thiothixene powder and solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, integrity, and reliable performance of this compound in your experiments. Here, we address common questions and troubleshooting scenarios with evidence-based protocols and scientific explanations.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between this compound free base and this compound Hydrochloride (HCl) that I should be aware of for storage and dissolution?
A1: Understanding the form of this compound you are working with is critical as it directly impacts solubility and handling.
-
This compound (Free Base): This is the neutral form of the molecule. It is practically insoluble in water but shows solubility in organic solvents like chloroform, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1]
-
This compound Hydrochloride (HCl): This is the salt form, which is significantly more soluble in water (approximately 125 mg/mL at 25°C) and slightly soluble in alcohol.[1] The pH of reconstituted solutions of the hydrochloride salt is acidic, typically ranging from 2.3 to 3.7.[1]
The choice between the two often depends on the desired solvent for your experimental system. For aqueous-based assays, the hydrochloride salt is generally preferred.
Q2: What are the optimal long-term storage conditions for this compound powder?
A2: For maximal long-term stability, this compound powder should be stored in a tightly sealed, light-resistant container in a dry environment.[2] While stable for short periods at ambient temperature during shipping, specific long-term conditions are recommended.[3]
| Storage Condition | Duration | Rationale |
| -20°C | Long-term (months to years) | This is the most highly recommended condition to minimize degradation over extended periods. |
| 0 - 4°C | Short-term (days to weeks) | Suitable for short-term storage, but -20°C is preferred for maintaining integrity over months. |
| Room Temperature (20-25°C) | Very short-term (days) | While acceptable for brief periods, prolonged storage at room temperature is not advised due to the potential for slow degradation, especially with exposure to light and humidity. |
Data synthesized from multiple supplier recommendations.
The key takeaway is to minimize exposure to light, moisture, and elevated temperatures.
Q3: How should I prepare and store stock solutions of this compound for research purposes?
A3: The preparation and storage of stock solutions are critical for reproducible experimental results. The choice of solvent is paramount and depends on the form of this compound.
| Solvent | Form of this compound | Recommended Storage | Stability |
| DMSO | Free Base | Aliquot and store at -80°C | Up to 6 months |
| Aliquot and store at -20°C | Up to 1 month | ||
| Ethanol | Free Base | Aliquot and store at -20°C or -80°C | Stability is generally lower than in DMSO; fresh preparation is recommended. |
| Aqueous Buffers (e.g., PBS) | Hydrochloride Salt | Not recommended for long-term storage | Prepare fresh for each experiment. |
Data synthesized from supplier recommendations and general laboratory best practices.
Expert Insight: DMSO is generally the preferred solvent for the free base due to better long-term stability.[4] However, always consider the tolerance of your experimental system (e.g., cell culture) to the final solvent concentration. It is best practice to prepare high-concentration stock solutions and then make fresh dilutions into your assay medium to minimize the final solvent concentration.[5]
Q4: this compound is known to be light-sensitive. What are the consequences of light exposure?
A4: this compound belongs to the thioxanthene class of compounds, which are known to be susceptible to photodegradation.[6] The primary degradation pathways for thioxanthenes upon light exposure involve:
-
Photoisomerization: The active Z (cis) isomer can convert to the less pharmacologically active E (trans) isomer.[2][7]
-
Oxidation: The sulfur atom in the thioxanthene ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[8]
-
Side-chain cleavage: High-energy light can also lead to the cleavage or elimination of the piperazine side chain.[6]
These degradation products can lead to a loss of compound potency and may introduce confounding variables into your experiments. Therefore, all work with this compound powder and solutions should be performed under subdued light, and storage containers should be amber-colored or wrapped in aluminum foil.[9]
Experimental Protocols
Protocol 1: Reconstitution of this compound Free Base Powder
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 443.62 g/mol )
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Preparation: Work in a clean, designated area, under subdued light if possible. Wear appropriate personal protective equipment (PPE).
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh 4.44 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly. If the powder does not dissolve completely, use a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but do not overheat.[3]
-
Aliquoting: Once the solution is clear and all powder is dissolved, aliquot into smaller, single-use volumes in amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[10][11]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Reconstitution of this compound Hydrochloride Powder
This protocol describes the preparation of an aqueous solution. Due to lower stability in aqueous media, it is recommended to prepare these solutions fresh.
Materials:
-
This compound HCl powder
-
Sterile, deionized water or desired aqueous buffer (e.g., PBS)
-
Sterile, amber vials
-
pH meter (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound HCl powder.
-
Dissolution: Add the powder to the appropriate volume of sterile water or buffer.
-
Mixing: Vortex or stir until the powder is completely dissolved. The solubility is high, so this should occur readily.
-
pH Check (Optional): If using in a pH-sensitive application, you can check the pH of the resulting solution, which will be in the acidic range (2.3-3.7).[1]
-
Use Immediately: It is strongly recommended to use aqueous solutions of this compound HCl on the same day they are prepared. Do not store aqueous solutions long-term, even when frozen.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms when diluting DMSO stock into aqueous buffer/media. | Solvent Shock: The rapid change in solvent polarity causes the hydrophobic compound to crash out of solution.[12][13] | 1. Warm the aqueous medium to 37°C before adding the stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[3] 3. Perform a serial dilution: First, dilute the DMSO stock into a small volume of serum-free media or PBS, then add this intermediate dilution to the final volume of complete media.[12] |
| Concentration Exceeds Solubility: The final concentration in the aqueous medium is above its solubility limit. | 1. Lower the final working concentration of this compound. 2. Increase the final DMSO concentration slightly (if tolerated by the experimental system, typically up to 0.5%), but always include a vehicle control.[3] | |
| Stock solution appears cloudy or has crystals after freeze-thaw cycle. | Freeze-Thaw Instability: Changes in local solute concentration and pH during freezing can cause precipitation.[14] Moisture absorption by DMSO can also reduce solubility. | 1. Gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[3] 2. The best practice is to avoid freeze-thaw cycles entirely by preparing single-use aliquots of your stock solution.[10] |
| Inconsistent experimental results over time using the same stock solution. | Compound Degradation: The stock solution may have degraded due to improper storage (light exposure, temperature fluctuations) or age. | 1. Prepare a fresh stock solution from the powder and compare results. 2. Ensure all aliquots are protected from light and stored at the correct temperature (-80°C for long-term DMSO stocks). 3. Consider analyzing the stock solution by HPLC to check for the presence of degradation products if the issue persists.[2] |
| Unexpected peaks in HPLC/LC-MS analysis. | Degradation Products: The sample may contain photodegradation or oxidative products. | 1. Review the sample handling and storage history. Was it exposed to light or stored improperly? 2. Compare the chromatogram to a freshly prepared standard. 3. Consider the likely degradation products: Look for masses corresponding to the E (trans) isomer, the sulfoxide (+16 amu), or the sulfone (+32 amu) of this compound.[8] |
Visualizing Potential Degradation
To aid in troubleshooting, it is important to understand the potential chemical modifications this compound may undergo. The following diagram illustrates the likely photodegradation and oxidation pathways based on the chemistry of the thioxanthene class.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive high-performance liquid chromatographic methodology for the determination of this compound in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiothixene and Haloperidol: Dopamine Receptor Binding Profiles and Methodologies
A Technical Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of first-generation antipsychotics, both thiothixene and haloperidol have long been cornerstone treatments for psychotic disorders, primarily owing to their potent antagonism of dopamine D2 receptors. While their clinical applications overlap, nuanced differences in their receptor binding affinities contribute to distinct pharmacological profiles. This guide provides an in-depth comparison of this compound and haloperidol, focusing on their interactions with dopamine receptor subtypes. We will delve into their binding affinities, present a detailed experimental protocol for assessing receptor binding, and discuss the clinical implications of their molecular interactions.
Introduction: The Central Role of Dopamine Receptors in Antipsychotic Action
The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[1] Dopamine exerts its effects through five distinct G protein-coupled receptors, broadly classified into two families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. Typical antipsychotics, including this compound and haloperidol, exert their primary therapeutic effects by blocking D2 receptors in the brain.[1][2][3] This antagonism helps to quell the excessive dopaminergic signaling. However, the affinity for other dopamine receptor subtypes, as well as for receptors of other neurotransmitter systems like serotonin, contributes to the overall efficacy and side-effect profile of these drugs.[1]
Comparative Dopamine Receptor Binding Profiles
Both this compound, a thioxanthene derivative, and haloperidol, a butyrophenone, are classified as high-potency typical antipsychotics.[4] Their primary mechanism of action is the blockade of postsynaptic D2 receptors.[1][2][3][4] However, the precise affinity for the different dopamine receptor subtypes varies between the two compounds. The binding affinity of a drug for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Haloperidol Ki (nM) |
| Dopamine D1 | ~25 | 10 - 20 |
| Dopamine D2 | 0.2 - 1.5 | 0.5 - 2.0 |
| Dopamine D3 | ~2.5 | 0.7 - 5.0 |
| Dopamine D4 | ~1.0 | 5 - 10 |
Note: The Ki values presented are a synthesis of data from multiple sources and may vary depending on the experimental conditions, such as the radioligand and tissue preparation used.
As the data indicates, both drugs exhibit high affinity for the D2 receptor, with Ki values in the low nanomolar range. This potent D2 blockade is central to their antipsychotic efficacy. Haloperidol also demonstrates a strong affinity for D2 receptors and has been extensively studied in this regard.[4][5] this compound's primary mechanism is also attributed to its potent D2 receptor antagonism.[1][2][3]
Dopamine Signaling Pathway and Antagonist Action
The binding of dopamine to its receptors initiates a cascade of intracellular signaling events. D1-like receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Conversely, D2-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Antipsychotics like this compound and haloperidol act as antagonists at these receptors, blocking the downstream signaling initiated by dopamine.
Caption: Dopamine signaling pathways and the antagonistic action of this compound and haloperidol.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
To quantitatively determine the binding affinity (Ki) of this compound and haloperidol for the dopamine D2 receptor, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps for such an experiment.
I. Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or rat striatal tissue homogenate.
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.
-
Unlabeled Ligands: this compound and Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determiner: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
II. Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Methodology
-
Preparation of Reagents: Prepare serial dilutions of this compound and haloperidol in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding determiner.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of either this compound or haloperidol.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or haloperidol).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Clinical Implications of Receptor Binding Profiles
The high affinity of both this compound and haloperidol for D2 receptors is directly linked to their efficacy in treating the positive symptoms of schizophrenia. However, this potent D2 blockade in the nigrostriatal pathway is also responsible for a significant side effect profile, most notably extrapyramidal symptoms (EPS), which can include parkinsonism, akathisia, and dystonia.[3]
While both are considered "typical" antipsychotics, subtle differences in their broader receptor binding profiles can lead to variations in their clinical effects. For instance, some studies suggest that this compound may have a more favorable effect on anergia (a negative symptom of schizophrenia) compared to haloperidol.[6] In some comparative clinical trials, haloperidol was found to be superior in addressing thought disturbance and hostility-suspiciousness.[7]
It is also important to consider their affinities for other receptors. For example, blockade of histamine H1 receptors can lead to sedation and weight gain, while antagonism of alpha-1 adrenergic receptors can cause orthostatic hypotension.[1] A comprehensive understanding of the full receptor binding profile is therefore crucial for predicting the clinical efficacy and potential adverse effects of these antipsychotic agents.
Conclusion
This compound and haloperidol are potent D2 receptor antagonists that have been instrumental in the management of psychosis. Their high affinity for the D2 receptor underscores their therapeutic mechanism but also predisposes patients to a range of motor side effects. While their primary target is the same, subtle variations in their binding affinities for different dopamine receptor subtypes and other neurotransmitter receptors can lead to differences in their clinical profiles. The use of standardized and rigorous experimental methodologies, such as the competitive radioligand binding assay detailed here, is essential for the continued characterization of these and novel antipsychotic compounds, ultimately aiding in the development of more effective and safer treatments for severe mental illnesses.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. droracle.ai [droracle.ai]
- 5. Haloperidol - Wikipedia [en.wikipedia.org]
- 6. Rapid tranquilization: a comparative study of this compound and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychopharmacological correlates of post-psychotic depression: a double-blind investigation of haloperidol vs this compound in outpatient schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of Thiothixene and Clozapine for Neuropharmacological Research
This guide provides an in-depth, objective comparison of the in vitro efficacy of Thiothixene and Clozapine, two antipsychotic agents with distinct pharmacological profiles. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor binding affinities, and functional activities at key central nervous system targets. The information presented herein is supported by experimental data and established scientific literature to aid in the informed selection and application of these compounds in a research context.
Introduction: A Tale of Two Antipsychotics
Schizophrenia and other psychotic disorders are complex neurological conditions characterized by a range of symptoms. The pharmacological management of these disorders has evolved significantly, with antipsychotic medications being a cornerstone of treatment. These drugs are broadly classified into two categories: typical (first-generation) and atypical (second-generation) antipsychotics, distinguished primarily by their receptor binding profiles and side-effect liabilities.
This compound , a member of the thioxanthene class, is a potent typical antipsychotic.[1][2] Its therapeutic action is largely attributed to its strong antagonism of dopamine D2 receptors.[2] In contrast, Clozapine is the archetypal atypical antipsychotic, exhibiting a more complex and multifaceted mechanism of action.[3] It displays a lower affinity for D2 receptors and a high affinity for a broad range of other neurotransmitter receptors, most notably the serotonin 5-HT2A receptor.[3][4] This guide will dissect the in vitro characteristics of these two compounds, providing a comparative framework for their application in neuroscience research.
Mechanism of Action: A Divergence in Receptor Engagement
The therapeutic and side-effect profiles of antipsychotic drugs are intrinsically linked to their interactions with various neurotransmitter receptors. This compound and Clozapine exemplify the differing strategies of D2 receptor-centric versus multi-receptor modulation.
This compound: The Dopamine D2 Receptor Antagonist
This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the central nervous system.[2] This antagonism is thought to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. As a typical antipsychotic, its high affinity for the D2 receptor is a defining characteristic.[1]
Clozapine: The Multi-Receptor Modulator
Clozapine's mechanism is considerably more complex. It is characterized by a relatively weak antagonism of D2 receptors, with occupancies in the therapeutic range often being lower than that of typical antipsychotics.[3] A key feature of its "atypical" profile is its potent antagonism of the serotonin 5-HT2A receptor.[3][4] The high ratio of 5-HT2A to D2 receptor blockade is a hallmark of many atypical antipsychotics and is believed to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[4]
Furthermore, Clozapine interacts with a wide array of other receptors, including adrenergic, muscarinic, and histaminergic receptors, which contributes to its unique clinical efficacy, especially in treatment-resistant schizophrenia, as well as its distinct side-effect profile.[3]
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by these drugs initiates distinct intracellular signaling cascades.
-
Dopamine D2 Receptor Signaling: D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[5] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Antagonists like this compound and Clozapine block this inhibitory effect.
-
Serotonin 5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq/11 proteins.[7] Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7][8] This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[7][8] Clozapine's potent antagonism at this receptor blocks these downstream events.
Recent research has also highlighted the involvement of the extracellular signal-regulated kinase (ERK) pathway in the action of antipsychotics. Notably, Clozapine has been shown to induce ERK1/2 phosphorylation through a mechanism that may be distinct from its direct action on D2 or 5-HT2A receptors, potentially involving the epidermal growth factor (EGF) receptor.[9][10][11] This suggests a more complex signaling profile for Clozapine that may contribute to its unique therapeutic properties.
Caption: Comparative signaling pathways of this compound and Clozapine.
In Vitro Efficacy Comparison: A Quantitative Analysis
The in vitro efficacy of this compound and Clozapine can be quantitatively compared through receptor binding affinities (Ki values) and functional assay potencies (IC50 values). A lower Ki or IC50 value indicates a higher affinity or potency, respectively.
| Receptor | This compound Ki (nM) | Clozapine Ki (nM) | Primary Signaling Pathway |
| Dopamine D2 | 0.5 - 3.14 [1] | 75 - 190 [4][12] | Gi/o -> ↓ cAMP[5][6] |
| Serotonin 5-HT2A | 0.2 - 10.04 [1] | 4 - 9.5 [4] | Gq/11 -> ↑ IP3 & Ca2+[7][8] |
| Dopamine D4 | 9.1[1] | 21 | Gi/o -> ↓ cAMP |
| Histamine H1 | 10.6[1] | 1.1 | Gq/11 -> ↑ IP3 & Ca2+ |
| Adrenergic α1 | 1.0 - 17.95[1] | 7 | Gq/11 -> ↑ IP3 & Ca2+ |
| Muscarinic M1 | >1000[1] | 9.5[4] | Gq/11 -> ↑ IP3 & Ca2+ |
Note: Ki values can vary between studies due to different experimental conditions.
This data clearly illustrates the fundamental difference between the two compounds. This compound exhibits a significantly higher affinity for the D2 receptor compared to Clozapine. Conversely, Clozapine demonstrates a broader spectrum of high-affinity interactions with various receptors, including a notably high affinity for the 5-HT2A receptor, which is comparable to that of this compound.
Experimental Protocols: Methodologies for In Vitro Efficacy Assessment
To ensure the trustworthiness and reproducibility of in vitro comparisons, standardized and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize the efficacy of this compound and Clozapine.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Workflow for a radioligand receptor binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., D2 or 5-HT2A).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the membranes and wash them to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2 receptors), and increasing concentrations of the unlabeled test compound (this compound or Clozapine).
-
Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding in the presence of a high concentration of a known competing ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Dopamine D2 Receptor Functional Assay: cAMP Inhibition
This assay measures the ability of a D2 receptor antagonist to block the agonist-induced inhibition of cAMP production.
Caption: Workflow for a D2 receptor cAMP inhibition assay.
Protocol:
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human D2 receptor in a 96-well plate and grow to confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the antagonist (this compound or Clozapine) for a defined period.
-
Add a D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (e.g., EC80) along with forskolin (an adenylyl cyclase activator) to all wells except the controls.
-
Incubate the plate at 37°C for a specified time to allow for the modulation of cAMP levels.
-
Terminate the reaction and lyse the cells.
-
-
cAMP Quantification:
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Serotonin 5-HT2A Receptor Functional Assay: Calcium Flux
This assay measures the ability of a 5-HT2A receptor antagonist to block the agonist-induced increase in intracellular calcium.
Caption: Workflow for a 5-HT2A receptor calcium flux assay.
Protocol:
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a period at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add various concentrations of the antagonist (this compound or Clozapine) to the wells.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Establish a baseline fluorescence reading.
-
Inject a 5-HT2A receptor agonist (e.g., serotonin) at a concentration that gives a maximal or submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion: Guiding Future Research
The in vitro comparison of this compound and Clozapine reveals two distinct pharmacological agents with different approaches to modulating neurotransmitter systems. This compound's potent and selective D2 receptor antagonism makes it a valuable tool for studying the direct consequences of dopamine blockade. In contrast, Clozapine's complex, multi-receptor profile, characterized by a high 5-HT2A to D2 receptor affinity ratio and interactions with numerous other receptors, provides a model for investigating the nuanced interplay of multiple neurotransmitter systems in both therapeutic and adverse effects.
The choice between these two compounds in a research setting will depend on the specific scientific question being addressed. For studies focused on the direct effects of D2 receptor blockade, this compound offers a more targeted approach. For investigations into the mechanisms of atypical antipsychotic action, treatment resistance, or the role of multi-receptor interactions, Clozapine serves as an indispensable, albeit complex, reference compound. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization and comparison of these and other psychoactive compounds, ensuring data integrity and facilitating the advancement of neuropharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Clozapine-induced ERK1 and ERK2 signaling in prefrontal cortex is mediated by the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clozapine as the most efficacious antipsychotic for activating ERK 1/2 kinases: Role of 5-HT2A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
A Comparative Guide to Validating the Antipsychotic Effects of Thiothixene in Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of thiothixene, a typical antipsychotic, with other benchmark antipsychotics, validated through established behavioral models. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights to support researchers in their experimental design and drug development endeavors.
Introduction to this compound: A Typical Antipsychotic
This compound is a thioxanthene derivative and a first-generation, or "typical," antipsychotic agent used in the management of schizophrenia.[1][2] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This blockade of dopamine signaling is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. While effective, this mechanism is also associated with a higher risk of extrapyramidal side effects (EPS) due to the blockade of D2 receptors in the nigrostriatal pathway.[1] Understanding the preclinical behavioral profile of this compound is crucial for predicting its clinical efficacy and side-effect liability.
Mechanism of Action: D2 Receptor Antagonism
The primary mechanism of action for typical antipsychotics like this compound is the blockade of postsynaptic dopamine D2 receptors. Overactivity of the mesolimbic dopamine pathway is strongly associated with the positive symptoms of psychosis. By antagonizing D2 receptors, this compound reduces dopaminergic neurotransmission, thereby mitigating these symptoms.
References
A Comparative In Vitro Analysis of Typical vs. Atypical Antipsychotics: From Receptor Binding to Functional Signaling
Introduction
The classification of antipsychotic drugs into 'typical' (first-generation) and 'atypical' (second-generation) categories represents a pivotal evolution in the pharmacological management of psychosis. This distinction, while clinically defined by differences in side-effect profiles—particularly the lower incidence of extrapyramidal symptoms (EPS) with atypical agents—is fundamentally rooted in distinct in vitro pharmacological properties.[1][2] For researchers and drug development professionals, understanding these molecular and cellular differences is critical for the rational design of novel therapeutics with improved efficacy and safety.
This guide provides an in-depth comparative analysis of typical and atypical antipsychotics from an in vitro perspective. We will move beyond simple definitions to explore the quantitative differences in receptor binding, the qualitative distinctions in functional activity at these receptors, and the downstream consequences for cellular signaling. This analysis is grounded in the experimental methodologies that form the bedrock of neuropharmacological screening, providing both the "what" and the "how" of differentiating these crucial drug classes in a laboratory setting.
The Core Pharmacological Distinction: A Tale of Two Receptors
The primary mechanistic hypothesis that separates typical from atypical antipsychotics revolves around their relative activity at two key G protein-coupled receptors (GPCRs): the dopamine D2 receptor and the serotonin 5-HT2A receptor.[3][4][5]
-
Typical Antipsychotics , such as haloperidol and chlorpromazine, are characterized by their potent antagonism of the dopamine D2 receptor .[4][5][6] Their clinical efficacy in treating the positive symptoms of schizophrenia is strongly correlated with their ability to block this receptor.[7][8] However, high occupancy of D2 receptors in the nigrostriatal pathway is also responsible for the debilitating extrapyramidal side effects that define this class.[9][10]
-
Atypical Antipsychotics , including clozapine, risperidone, and olanzapine, exhibit a more complex receptor interaction profile. The unifying feature is a potent antagonism or inverse agonism at the serotonin 5-HT2A receptor , combined with a generally lower affinity for the D2 receptor.[2][3][11] This dual action is believed to be key to their "atypical" profile. Potent 5-HT2A blockade is thought to mitigate the effects of D2 blockade in the nigrostriatal pathway, reducing the risk of EPS, and may also contribute to efficacy against negative and cognitive symptoms by enhancing dopamine release in the prefrontal cortex.[3][12]
This fundamental difference in receptor affinity is the first and most critical point of comparison in any in vitro screening cascade.
Comparative Receptor Binding Profiles: A Quantitative Fingerprint
The affinity of a drug for its target, typically expressed as the inhibition constant (Ki), provides a quantitative measure of how tightly it binds. A lower Ki value signifies a higher binding affinity. Radioligand binding assays are the gold standard for determining these values.
The table below summarizes the approximate Ki values (in nM) for several representative typical and atypical antipsychotics across a panel of key neuroreceptors. This "pharmacological fingerprint" immediately visualizes the core distinction: typical agents are D2-centric, while atypical agents show high 5-HT2A affinity, often greater than their D2 affinity, alongside a broader spectrum of off-target interactions.
| Drug Class | Drug | D2 | 5-HT2A | H1 | M1 | α1-Adrenergic |
| Typical | Haloperidol | ~1-2 | ~50-100 | >1000 | >1000 | ~10-20 |
| Chlorpromazine | ~1-3 | ~10-20 | ~3-5 | ~20-30 | ~2-5 | |
| Atypical | Clozapine | ~100-200 | ~5-20 | ~1-10 | ~1-5 | ~5-15 |
| Risperidone | ~3-5 | ~0.1-0.5 | ~20-40 | >5000 | ~1-5 | |
| Olanzapine | ~10-20 | ~2-10 | ~1-10 | ~2-20 | ~20-50 | |
| Quetiapine | ~300-500 | ~100-200 | ~1-10 | ~500-1000 | ~5-20 | |
| Aripiprazole | ~0.5-1.5 | ~3-10 | ~50-100 | >10000 | ~50-100 |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions (e.g., tissue source, radioligand, assay buffer). The data presented here are representative values for comparative purposes.[5][11][13]
Causality Behind Experimental Choice: A broad receptor binding panel is essential in early drug discovery. It not only confirms on-target activity (D2/5-HT2A) but also predicts potential side effects. For example, high affinity for the histamine H1 receptor (like clozapine and olanzapine) predicts sedation, while high affinity for muscarinic M1 receptors predicts anticholinergic effects (dry mouth, constipation).[1][14]
Functional Receptor Activity and Signaling Pathways
Binding affinity (Ki) tells us if a drug binds, but it doesn't describe what happens next. Functional assays are required to determine whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), partial agonist (produces a submaximal response), or inverse agonist (reduces the receptor's basal, constitutive activity).[14][15]
Dopamine D2 Receptor Signaling: Antagonism vs. Partial Agonism
The D2 receptor is canonically coupled to the Gαi/o family of G proteins.[16] Activation of D2 receptors by dopamine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Typical Antipsychotics act as competitive antagonists at the D2 receptor. They bind to the receptor but do not activate it, thereby blocking the signal transduction initiated by endogenous dopamine.
-
Most Atypical Antipsychotics also act as D2 antagonists. However, a subset, like aripiprazole , are classified as partial agonists .[17] Aripiprazole binds to the D2 receptor and produces a partial, submaximal activation of the Gαi pathway. In a high-dopamine environment (as hypothesized in the mesolimbic pathway in schizophrenia), it acts as a functional antagonist by competing with the full agonist dopamine. In a low-dopamine environment (as hypothesized in the mesocortical pathway), its intrinsic activity can provide a baseline level of receptor stimulation.[17]
Dopamine D2 Receptor Signaling Cascade.
Serotonin 5-HT2A Receptor Signaling: The Role of Inverse Agonism
The 5-HT2A receptor is coupled to the Gαq/11 family of G proteins.[18] Receptor activation by serotonin stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[18][19]
Many GPCRs, including the 5-HT2A receptor, exhibit constitutive (basal) activity even in the absence of an agonist.[14]
-
Atypical Antipsychotics often act as inverse agonists at the 5-HT2A receptor.[14][20] This means they not only block the action of serotonin but also reduce the receptor's basal signaling activity, leading to a state of lower pathway output than that observed with a neutral antagonist or in the absence of any ligand. This powerful dampening of 5-HT2A signaling is a key feature of atypicality.
Serotonin 5-HT2A Receptor Signaling Cascade.
In Vitro Experimental Workflows
To generate the comparative data discussed above, specific, validated in vitro assays are employed. The following protocols outline the fundamental steps for characterizing a test compound's affinity and functional activity at D2 and 5-HT2A receptors.
Trustworthiness Through Controls: The validity of these protocols hinges on the inclusion of appropriate controls. Total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known competing ligand), and vehicle controls are essential for accurate data interpretation.
General In Vitro Pharmacology Workflow.
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).[21]
-
Non-specific Control: Haloperidol or unlabeled raclopride at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Instrumentation: Cell harvester, scintillation counter.
Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Add Test Compound: Add serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM). Include wells for "total binding" (buffer only) and "non-specific binding" (10 µM haloperidol).
-
Add Radioligand: Add [³H]-Spiperone to all wells at a final concentration near its Kd (e.g., 0.2-0.5 nM).
-
Add Membranes: Add the D2 receptor-containing membrane preparation to all wells to initiate the binding reaction (final protein concentration ~10-20 µ g/well ).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[22]
-
Protocol 2: Functional Assay for D2 Receptor Activity (cAMP Accumulation)
Objective: To determine if a test compound acts as an antagonist or partial agonist at the Gαi-coupled D2 receptor.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Full Agonist: Dopamine or quinpirole.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or similar immunoassay-based kit.
Methodology:
-
Cell Plating: Seed the D2-expressing cells into 96- or 384-well plates and allow them to adhere overnight.
-
Antagonist/Partial Agonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Add a fixed concentration of a full agonist (e.g., dopamine at its EC₈₀ concentration) to all wells except the basal control.
-
-
Incubation: Incubate for 30-60 minutes at 37°C to allow for receptor stimulation and modulation of adenylyl cyclase activity.
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol (e.g., HTRF). This typically involves adding two reagents that will generate a fluorescence resonance energy transfer (FRET) signal inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Plot the assay signal (e.g., HTRF ratio) against the log concentration of the test compound.
-
An antagonist will produce a dose-dependent reversal of the agonist-induced decrease in cAMP, bringing the signal back towards the basal level. The IC₅₀ can be calculated.
-
A partial agonist , when tested alone, will produce a decrease in cAMP, but to a lesser extent than the full agonist (lower Emax). When tested in the presence of a full agonist, it will reverse the agonist effect, similar to an antagonist.
-
Conclusion
The differentiation of typical and atypical antipsychotics in vitro is a multi-parametric process that provides a powerful predictive framework for in vivo activity and clinical outcomes. The journey from broad radioligand binding screens to specific functional assays allows for a nuanced characterization far beyond a simple "D2 blocker" label. Typical antipsychotics are defined by their potent D2 receptor antagonism. In contrast, atypical antipsychotics are distinguished by their combined high-affinity 5-HT2A antagonism/inverse agonism and varied D2 receptor affinity, with some members introducing the concept of D2 partial agonism.[2][3][17] This detailed in vitro fingerprint, encompassing both affinity (Ki) and function (antagonism, inverse agonism, partial agonism), is indispensable for the ongoing development of safer and more effective treatments for psychotic disorders.
References
- 1. youtube.com [youtube.com]
- 2. jebms.org [jebms.org]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]
- 6. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. acnp.org [acnp.org]
- 11. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. mdpi.com [mdpi.com]
- 18. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 19. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 22. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Cross-Validation of Thiothixene's Mechanism of Action
This guide provides an in-depth analysis of the mechanism of action for thiothixene, a first-generation (typical) antipsychotic of the thioxanthene class.[1][2] Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind experimental choices for validating its pharmacological activity. We will dissect its primary and secondary receptor interactions, compare its profile to atypical antipsychotics, and provide actionable, field-proven experimental protocols for cross-validation.
The Core Mechanism: Potent Dopamine D2 Receptor Antagonism
The therapeutic efficacy of typical antipsychotics like this compound is fundamentally linked to the dopamine hypothesis of schizophrenia, which posits that an overactivity of dopamine pathways, particularly in the brain's mesolimbic pathway, contributes to the positive symptoms of psychosis (e.g., hallucinations and delusions).[3][4][5] this compound's primary mechanism of action is the potent, postsynaptic blockade of dopamine D2 receptors, which reduces this excessive dopaminergic activity.[3][4][6][7]
This compound exhibits high affinity for both D2 and D3 dopamine receptors, with binding affinities in the subnanomolar range.[1] This antagonism is the cornerstone of its antipsychotic effect.[1]
Downstream Signaling Cascade
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein.[8][9] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine monophosphate (cAMP). By blocking the D2 receptor, this compound prevents this inhibition, thereby modulating downstream signaling pathways.
Caption: this compound blocks dopamine from binding to the D2 receptor.
Experimental Cross-Validation: From Binding to Function
To establish the mechanism of a compound with scientific integrity, its activity must be validated through orthogonal assays. We must confirm not only that the drug binds to its intended target but also that this binding event elicits the expected functional response.
Protocol 1: Radioligand Competitive Binding Assay
This assay quantifies the affinity of this compound (the "competitor") for the D2 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]Spiperone) that has a known high affinity for the receptor.[10][11] The resulting inhibition constant (Ki) is a measure of the drug's binding affinity.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).[12][13] Quantify the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 50-120 µg protein/well), a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone at a concentration near its Kd), and serial dilutions of this compound.[12]
-
Controls:
-
Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[10]
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[10][12] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 2: Functional Assay for Adenylyl Cyclase Inhibition
This assay confirms that this compound's binding to the D2 receptor produces the expected downstream functional effect: a blockade of dopamine-induced inhibition of adenylyl cyclase.[8]
Experimental Workflow:
Caption: Workflow for a cell-based adenylyl cyclase functional assay.
Step-by-Step Methodology:
-
Cell Culture: Seed cells stably expressing the D2 receptor in a 24- or 96-well plate and culture for 24 hours.[14]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 10-20 minutes at 37°C to allow the drug to bind to the receptors.[14]
-
Stimulation: Add a fixed concentration of dopamine (agonist) to activate the D2 receptors. Simultaneously, add an adenylyl cyclase activator like forskolin to induce a measurable baseline of cAMP production.[15] The dopamine will inhibit this forskolin-stimulated cAMP production.
-
Incubation: Incubate for 10-15 minutes at 37°C.
-
Cell Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (ELISA) or a fluorescence-based method (e.g., HTRF).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. The data should show that as the concentration of this compound increases, it blocks the inhibitory effect of dopamine, leading to a dose-dependent increase in cAMP levels (up to the level produced by forskolin alone).
Comparative Receptor Profiles: this compound (Typical) vs. Atypical Antipsychotics
A key differentiator between typical and atypical antipsychotics is their relative binding affinity for dopamine D2 versus serotonin 5-HT2A receptors.[16][17] Typical antipsychotics like this compound are characterized by high D2 affinity and comparatively lower 5-HT2A affinity. Atypical antipsychotics (e.g., ziprasidone, risperidone) generally exhibit potent 5-HT2A antagonism alongside their D2 antagonism, often with a higher affinity for 5-HT2A receptors.[16][18] This difference is thought to contribute to the lower incidence of extrapyramidal side effects (EPS) and improved efficacy against negative symptoms seen with atypical agents.[16][17]
| Compound | Class | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Ki Ratio (D2/5-HT2A) | Primary Side Effect Profile |
| This compound | Typical | ~0.5 - 1.5 | ~5 - 15 | < 1 | High risk of EPS, Tardive Dyskinesia[4][18] |
| Haloperidol | Typical | ~1.0 - 2.0 | ~20 - 50 | < 1 | Very high risk of EPS[5] |
| Ziprasidone | Atypical | ~4.8 | ~0.4 | > 10 | Lower risk of EPS and weight gain; risk of QTc prolongation[18] |
| Risperidone | Atypical | ~3 - 6 | ~0.2 - 0.5 | > 10 | Moderate risk of EPS (at higher doses), hyperprolactinemia |
| Olanzapine | Atypical | ~11 | ~4 | > 2 | Low risk of EPS; high risk of metabolic side effects (weight gain) |
Note: Ki values are approximate and can vary based on experimental conditions. The key takeaway is the relative ratio.
Off-Target Interactions and Side Effect Causality
While D2 antagonism is central to this compound's action, its interactions with other neurotransmitter receptors are critical for understanding its full pharmacological profile, particularly its side effects.[1][4][19] These "off-target" effects are a primary cause of adverse events leading to treatment discontinuation.[19][20]
-
α1-Adrenergic Receptor Antagonism: Blockade of these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing), causing dizziness and fainting.[4][7]
-
Histamine H1 Receptor Antagonism: This action is responsible for common side effects like sedation, drowsiness, and weight gain.[4]
-
Serotonin (5-HT) Receptor Antagonism: this compound has moderate affinity for various serotonin receptors, which may modulate its overall effect but is less central than its D2 blockade.[1][4]
-
Novel Pro-Efferocytic Action: Recent research has uncovered a novel mechanism for this compound, independent of its antipsychotic effects. It stimulates macrophages to clear apoptotic cells (a process called efferocytosis) by inducing Arginase 1.[21][22] This finding suggests potential for drug repurposing in diseases characterized by the accumulation of dead cells.[22]
Caption: Relationship between this compound's receptor blockade and its effects.
Conclusion
The mechanism of action of this compound is a classic example of a first-generation antipsychotic, defined by its potent antagonism of the dopamine D2 receptor. This action is directly responsible for its efficacy in treating the positive symptoms of schizophrenia and is also the primary driver of its significant motor side effects, such as EPS and tardive dyskinesia.[6][23] Cross-validation through a combination of radioligand binding assays to confirm target affinity and functional assays to measure downstream signaling is essential for rigorously characterizing this mechanism.
Its comparison with atypical antipsychotics highlights the critical role of the D2/5-HT2A receptor binding ratio in determining the overall therapeutic and side-effect profile of an antipsychotic agent. Furthermore, its off-target interactions with adrenergic and histaminergic receptors are not merely secondary but are central to understanding its clinical liabilities, including sedation and orthostatic hypotension.[4][7] The discovery of its pro-efferocytic properties opens new avenues for research beyond its established role in psychiatry.[21][22] This guide provides the foundational knowledge and experimental frameworks necessary for researchers to further investigate and compare the nuanced pharmacology of this compound and other antipsychotic agents.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 6. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. innoprot.com [innoprot.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. benchchem.com [benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Typical vs. Atypical Antipsychotics: How They Differ [verywellhealth.com]
- 17. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders [mdpi.com]
- 18. This compound vs. Geodon for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 19. pharmafocuseurope.com [pharmafocuseurope.com]
- 20. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
- 21. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The antipsychotic drug this compound stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Thiothixene
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the proper disposal of thiothixene, ensuring that its end-of-life management is conducted with the same precision as its application in your research. This compound, a thioxanthene-class antipsychotic agent, requires meticulous handling throughout its lifecycle, from initial use to final disposal, to mitigate potential environmental and health risks.
The Imperative of Proper Disposal: Beyond the Bench
Improper disposal of pharmaceutical waste, such as flushing it down the drain or discarding it in regular trash, can introduce active pharmaceutical ingredients (APIs) into the environment, potentially harming aquatic life and contributing to water contamination.[1][2] Furthermore, non-compliance with waste regulations can result in significant institutional penalties. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][3][4] This guide is designed to navigate these complexities, providing a clear and defensible disposal pathway.
Foundational Safety: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must don appropriate PPE. The causality here is direct: preventing exposure to a pharmacologically active compound. Even if a substance is not irritating to the skin, absorption or inhalation can have unintended physiological effects.[5]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent dermal contact.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against accidental splashes or dust generation.[5]
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust from crushed tablets or bulk powder, a NIOSH-approved respirator is essential.[6]
The Critical First Step: Hazardous Waste Determination
The entire disposal process hinges on one critical question: Is the this compound waste considered hazardous under RCRA? A waste is deemed hazardous if it is either specifically "listed" by the EPA or exhibits certain hazardous "characteristics."[4][7]
Is this compound a Listed Hazardous Waste?
The EPA maintains two primary lists of hazardous commercial chemical products: the P-list (acutely hazardous) and the U-list.[4] Based on a review of these lists and safety data for this compound, it is not a P- or U-listed hazardous waste when discarded in its unused form.[5][7][8]
Does this compound Exhibit Hazardous Characteristics?
Even if not listed, a waste can be hazardous if it exhibits one of the four RCRA characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.
| RCRA Characteristic | Criteria | Applicability to this compound |
| Ignitability (D001) | - Liquid with a flash point < 60°C (140°F)- Solid capable of causing fire through friction or spontaneous change- An ignitable compressed gas or oxidizer | This compound in its solid form is not ignitable. Solutions may be if prepared with >24% alcohol.[7] |
| Corrosivity (D002) | - Aqueous with a pH ≤ 2 or ≥ 12.5 | This compound is practically insoluble in water.[9] Injections are formulated at a pH between 2.5 and 3.5. While acidic, this does not typically meet the ≤ 2 threshold for corrosivity.[9] However, laboratory preparations could differ. |
| Reactivity (D003) | - Unstable, reacts violently with water, or generates toxic gases | This compound is stable under normal conditions and does not exhibit reactivity.[7][8] |
| Toxicity (D008-D043) | - Contains specific contaminants (e.g., heavy metals, pesticides) at or above regulated concentrations | This is generally not applicable to pure this compound. However, formulations could contain regulated substances like mercury (from thimerosal) or m-cresol.[7] A review of the formulation's Safety Data Sheet (SDS) is necessary. |
The following diagram illustrates the decision-making process for characterizing this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the distinct pathways for managing this compound waste based on the hazardous waste determination.
Protocol A: Management as Non-Hazardous Pharmaceutical Waste
This is the most likely pathway for this compound. Even though not RCRA-hazardous, it must not be disposed of in regular trash or sewers.[1][9]
-
Segregation:
-
Collect all waste this compound (expired pills, unused solutions, contaminated vials, and labware) in a dedicated waste container.
-
This container should be physically separate from RCRA hazardous waste and general trash.
-
Typically, non-hazardous pharmaceutical waste is collected in blue containers .[1]
-
-
Container Labeling:
-
Clearly label the container "Non-Hazardous Pharmaceutical Waste for Incineration."
-
Include the date accumulation started and the primary contents (e.g., "this compound Waste").
-
-
Storage:
-
Disposal:
Protocol B: Management as RCRA Hazardous Waste
If your specific formulation of this compound is determined to be hazardous (e.g., a solution with a low flash point), a more stringent protocol is required.
-
Segregation:
-
Collect all waste this compound in a dedicated container compatible with the waste type.
-
Hazardous pharmaceutical waste is typically collected in black containers .[1]
-
-
Container Labeling:
-
Request and affix an official "HAZARDOUS WASTE" label from your institution's Environmental Health and Safety (EHS) department.[11]
-
Fill out the label completely, including the full chemical name, the specific hazardous characteristic(s) and corresponding EPA waste code(s) (e.g., D001 for ignitability), and the accumulation start date.[11]
-
-
Storage:
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[11]
-
The container must be kept closed at all times except when adding waste.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for pickup.[13]
-
Do not attempt to dispose of this waste through a standard medical waste contractor. It must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated.[1][5]
-
The overall workflow from waste generation to final disposal is summarized below.
Spills and Decontamination
In the event of a spill, the cleanup procedure must also follow these disposal guidelines.
-
Contain the Spill: Prevent the spread of dust or liquid.
-
Clean Up: Use a method that controls dust generation, such as a damp cloth or a HEPA-filtered vacuum for dry solids.[6][8]
-
Dispose of Materials: All cleanup materials (wipes, contaminated PPE, etc.) must be placed in the same waste container as the this compound waste itself.
-
Decontaminate: Thoroughly clean the spill area.
By adhering to this comprehensive guide, you ensure that your handling of this compound meets the highest standards of scientific integrity, operational safety, and environmental responsibility.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. mde.maryland.gov [mde.maryland.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pwaste.com [pwaste.com]
- 8. msdsdigital.com [msdsdigital.com]
- 9. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Thiothixene
As a potent thioxanthene-derived antipsychotic agent, Thiothixene requires meticulous handling to ensure the safety of laboratory personnel.[1] Its therapeutic efficacy is predicated on potent biological activity, which simultaneously presents occupational hazards if not managed with a robust safety framework. This guide moves beyond a simple checklist, providing a comprehensive, risk-based methodology for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our focus is on the causality behind each recommendation, empowering you to build a self-validating safety system in your laboratory.
Foundational Safety: Understanding the Hazard Profile of this compound
Effective protection begins with a clear understanding of the risks. This compound, as an active pharmaceutical ingredient (API), presents several hazards that dictate our safety protocols.
-
Primary Route of Exposure: The most significant risk during routine laboratory handling (e.g., weighing, compounding) is the inhalation of aerosolized dust particles.[2] Fine particles can easily become airborne and enter the respiratory system.
-
Systemic Effects: this compound is harmful if swallowed and can cause significant systemic effects.[3][4] Accidental ingestion via contaminated hands is a key risk to mitigate. Over-exposure can lead to effects on the central nervous, cardiovascular, and hematopoietic systems.[2][5]
-
Carcinogenicity: It is suspected of causing cancer.[3]
-
Contact Hazards: While not classified as a primary skin irritant, direct contact with the drug should be avoided to prevent potential absorption and sensitization.[2][3] Eye contact is also a risk.[2]
Pfizer, a manufacturer of this compound, has classified the compound in Occupational Exposure Band (OEB) 3 , which corresponds to a control range of >10 µg/m³ to <100 µg/m³.[5] This classification mandates the use of engineering controls and stringent PPE protocols to keep airborne contamination levels below this limit.[5]
The Hierarchy of Controls: PPE as the Final Safeguard
Before specifying PPE, it is critical to acknowledge the hierarchy of controls, a foundational principle of occupational safety. PPE is the last line of defense, employed after higher-level controls have been implemented.
-
Engineering Controls: These are the primary methods for controlling exposure. For this compound powder, handling must occur within a containment system, such as a powder containment hood, ventilated balance enclosure, or biological safety cabinet, to control dust at the source.[5]
-
Administrative Controls: These are procedural measures, including developing written Standard Operating Procedures (SOPs), designating specific areas for handling hazardous drugs, and providing comprehensive worker training.[6]
-
Personal Protective Equipment (PPE): PPE is used to protect the individual when engineering and administrative controls cannot guarantee complete protection.
Core PPE Requirements for Handling this compound
The selection of PPE must be tailored to the specific task and the physical form of the this compound being handled. The following table summarizes the essential equipment.
| Protection Type | Required PPE | Standard / Key Considerations | Rationale |
| Respiratory | NIOSH-Approved Particulate Respirator (e.g., N95, P100) | National Institute for Occupational Safety and Health (NIOSH) | To prevent inhalation of aerosolized this compound powder during weighing or transfer operations.[2] |
| Eye & Face | Chemical Splash Goggles or a Face Shield worn with Goggles | ANSI Z87.1 | Protects eyes from airborne particles and potential splashes. Eyeglasses are insufficient.[7][8] |
| Hand | Double Gloving with Chemotherapy-Rated Gloves | ASTM D6978 | Prevents skin absorption and contamination. Double gloving allows for safe removal of the outer, contaminated glove without compromising protection.[9][10] |
| Body | Disposable, Low-Permeability Gown with Back Closure | USP <800> Compliant | Provides a barrier against skin contact from spills or dust. Gowns should have long sleeves and tight-fitting cuffs.[8][10] Standard lab coats are not sufficient. |
| Foot | Disposable Shoe Covers | --- | Prevents tracking of contaminants out of the designated handling area.[11] |
Operational Plan: A Workflow for PPE Selection and Use
The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific laboratory task involving this compound.
Caption: PPE Selection Workflow for this compound Handling.
Protocol 1: Step-by-Step Guide for Weighing Solid this compound
-
Preparation: Cordon off the designated handling area. Ensure the powder containment hood is operational. Gather all necessary equipment, including weigh paper/boats, spatulas, and a pre-labeled, sealable waste bag.
-
Donning PPE: Following the correct sequence, don shoe covers, inner gloves, gown, outer gloves, goggles/face shield, and respirator.
-
Handling: Perform all manipulations of this compound powder deep within the containment hood to minimize the escape of dust. Use a dedicated spatula. Tare the balance with the weigh paper before adding the compound.
-
Post-Weighing: Carefully transfer the weighed compound to its destination container.
-
Initial Decontamination: Using a disposable wipe dampened with an appropriate solvent (e.g., 70% isopropanol), decontaminate the spatula, weigh boat, and any surfaces inside the hood. Place all disposable items, including the outer pair of gloves, into the designated hazardous waste bag before exiting the containment area.
-
Doffing PPE: Remove the remaining PPE in an order that prevents cross-contamination (e.g., gown, shoe covers, respirator, inner gloves). Wash hands thoroughly.
Spill and Disposal Management: A Critical End-of-Lifecycle Plan
Contingency planning is a hallmark of a mature safety program. All personnel handling this compound must be trained on spill response.
Protocol 2: Managing a Minor this compound Powder Spill (<1g)
-
Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area.[12]
-
Don PPE: At a minimum, wear a disposable gown, double gloves, shoe covers, and a NIOSH-approved respirator.[2]
-
Contain and Clean:
-
DO NOT dry sweep the powder, as this will aerosolize it.[2]
-
Gently cover the spill with absorbent pads or cloths dampened with water to prevent dust generation.[2][5]
-
Working from the outside in, carefully collect the material using tongs or a scoop and place it into a sealable, puncture-resistant hazardous waste container.[12]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate cleaning solution, followed by a final rinse.[12]
-
Dispose: All cleanup materials (pads, wipes, gloves, gown) are considered hazardous waste.[13] Place them in the sealed container.
-
Report: Document the spill and cleanup procedure according to your institution's EHS policies.[12]
Disposal Plan
All materials contaminated with this compound, including disposable PPE, cleanup debris, and empty stock containers, must be disposed of as hazardous waste.
-
Segregation: Do not mix this compound waste with general laboratory trash.[3]
-
Containment: Collect all waste in a clearly labeled, sealed hazardous waste container.[2][14]
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15] Partner with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
By integrating this expert-driven, evidence-based approach to PPE and handling, your laboratory can build a robust and trustworthy safety culture, ensuring that the therapeutic potential of this compound is explored without compromising the well-being of the professionals who handle it.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. msdsdigital.com [msdsdigital.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. gmpsop.com [gmpsop.com]
- 14. This compound | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. stericycle.com [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
